Sulfur-36
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14682-80-5 |
|---|---|
Molecular Formula |
H2S |
Molecular Weight |
37.983 g/mol |
IUPAC Name |
sulfane |
InChI |
InChI=1S/H2S/h1H2/i1+4 |
InChI Key |
RWSOTUBLDIXVET-RNFDNDRNSA-N |
SMILES |
S |
Isomeric SMILES |
[36SH2] |
Canonical SMILES |
S |
Other CAS No. |
14682-80-5 |
Synonyms |
36S isotope S-36 isotope Sulfur-36 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Abundance of Sulfur-36
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of the Sulfur-36 (³⁶S) isotope, methods for its determination, and its applications in scientific research. This compound is the rarest of the four stable isotopes of sulfur, a critical element in numerous biological and chemical processes. Understanding its natural abundance and the techniques to measure it is fundamental for various research fields, including geochemistry, environmental science, and metabolic studies.
Natural Abundance of Sulfur Isotopes
Sulfur (S) has four stable isotopes: ³²S, ³³S, ³⁴S, and ³⁶S. Their terrestrial abundances vary slightly depending on the source.[1] The vast majority of sulfur is ³²S, which is produced in the alpha process of nucleosynthesis in stars.[2] The natural abundances of these isotopes are summarized in the table below.
| Isotope | Natural Abundance (atom %) | Range of Variation (%) |
| Sulfur-32 (³²S) | 94.85% - 95.02% | 94.41 - 95.29[3] |
| Sulfur-33 (³³S) | 0.75% - 0.76% | 0.729 - 0.797[3] |
| Sulfur-34 (³⁴S) | 4.21% - 4.37% | 3.96 - 4.77[2][3] |
| This compound (³⁶S) | 0.01% - 0.02% | 0.0129 - 0.0187[3] |
Note: The abundance values are terrestrial approximations and can fluctuate in different natural samples.[1][2] The most commonly cited value for ³⁶S is approximately 0.02%.[4][5]
Experimental Protocols for Isotope Abundance Determination
The determination of sulfur isotope abundance, especially for a rare isotope like ³⁶S, requires highly sensitive and precise analytical methods. The primary technique employed is Isotope Ratio Mass Spectrometry (IRMS) , often coupled with an elemental analyzer (EA-IRMS) or other specialized mass spectrometers like Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[6][7][8]
A generalized experimental protocol involves three main stages: sample preparation and conversion, gas purification, and mass spectrometric analysis.[9]
2.1. Sample Preparation and Conversion to a Measurable Gas
The initial and most critical step is the quantitative conversion of sulfur from the sample matrix (e.g., soil, minerals, organic tissue) into a pure, gaseous form suitable for introduction into the mass spectrometer. The two most common gases used are sulfur dioxide (SO₂) and sulfur hexafluoride (SF₆).[8][10]
Method 1: Conversion to Sulfur Dioxide (SO₂)
-
Oxidation: The sulfur in the sample is first converted to sulfate (B86663) (SO₄²⁻). For organic materials or soils, this is typically achieved by dry combustion with alkaline oxidizing agents.[6][11]
-
Precipitation: The resulting sulfate is then precipitated as barium sulfate (BaSO₄) by adding a solution like barium chloride (BaCl₂). The BaSO₄ precipitate is washed and dried to remove impurities.[11][12]
-
Thermal Decomposition: The purified BaSO₄ is mixed with a reagent such as sodium metaphosphate (NaPO₃) or copper oxide (CuO) and heated in a high-vacuum system.[6][11] For example, thermal decomposition of BaSO₄ with NaPO₃ occurs at 900 °C to produce gaseous SO₂.[6][12]
Method 2: Conversion to Sulfur Hexafluoride (SF₆)
-
Reduction and Precipitation: The sulfate sample is first reduced to hydrogen sulfide (B99878) (H₂S). This gas is then bubbled through a silver nitrate (B79036) solution to form silver sulfide (Ag₂S).[10]
-
Fluorination: The Ag₂S precipitate is reacted with excess fluorine gas (F₂) to produce SF₆.[10] This method is often preferred for high-precision measurements of all four sulfur isotopes, as it avoids isobaric interference from oxygen isotopes that can affect SO₂ analysis.[8][10]
2.2. Gas Purification
The generated gas (SO₂ or SF₆) must be cryogenically purified in a high-vacuum line to remove any interfering gases (e.g., water, carbon dioxide, atmospheric gases) before it is introduced into the mass spectrometer.[6][11]
2.3. Isotope Ratio Mass Spectrometry (IRMS)
The purified gas is ionized in the mass spectrometer's source. The resulting ions are accelerated, and their paths are bent by a magnetic field. Ions with different mass-to-charge ratios are separated and collected by multiple detectors (Faraday cups) simultaneously. The instrument measures the ratios of the different isotopes (e.g., ³⁴S/³²S, ³³S/³²S, ³⁶S/³²S).[7] These ratios are then compared against an international standard, typically Vienna-Canyon Diablo Troilite (VCDT), to report the results in delta (δ) notation.[1][7]
Due to its extremely low abundance, detecting ³⁶S requires specialized analytical approaches with high sensitivity and precision to achieve reliable measurements.[4]
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the determination of sulfur isotope abundance using Isotope Ratio Mass Spectrometry.
Caption: Workflow for Sulfur Isotope Abundance Determination.
Applications of this compound
Despite its low natural abundance, the ³⁶S isotope has several specialized applications in research and technology:
-
Tracer Studies: Enriched ³⁶S is used as a tracer in hydrological, agricultural, and environmental studies to track the movement and sources of sulfur pollution.[2][13]
-
Neutron Activation Analysis: It serves as a target material for spectral measurements in neutron activation analysis.[13]
-
Radionuclide Production: ³⁶S is used for the production of the radioisotopes Sulfur-37 (³⁷S) and Sulfur-38 (³⁸S).[13]
-
Geochemical and Biogeochemical Research: The analysis of all four sulfur isotopes, including ³⁶S, can help distinguish between biological and abiotic processes in the geological record and provide insights into metabolic pathways.[14][15] Variations in the ratios of the four isotopes can reveal mass-independent fractionation (MIF) signatures, which are valuable for studying atmospheric chemistry on early Earth.[16]
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. Isotopes of sulfur - Wikipedia [en.wikipedia.org]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. Buy this compound | 14682-80-5 [smolecule.com]
- 5. Isotope data for this compound in the Periodic Table [periodictable.com]
- 6. scielo.br [scielo.br]
- 7. Sulfur isotope biogeochemistry - Wikipedia [en.wikipedia.org]
- 8. Continuous-Flow Stable Sulfur Isotope Analysis of Organic and Inorganic Compounds by EA-MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. buyisotope.com [buyisotope.com]
- 14. researchgate.net [researchgate.net]
- 15. lyellcollection.org [lyellcollection.org]
- 16. Sulfur isotope anomalies in coal combustion: Applications to the present and early Earth environments - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Nuclear Properties of Sulfur-36
This technical guide provides a comprehensive overview of the nuclear properties of this compound (³⁶S), a rare, stable isotope of sulfur. The document details its fundamental characteristics, the experimental methods used to study it, and its applications relevant to scientific research and development.
Core Nuclear Properties of this compound
This compound is the least abundant of the four stable isotopes of sulfur.[1] Its rarity and unique nuclear characteristics make it a valuable tool in various scientific fields.[2] It is composed of 16 protons and 20 neutrons.[3][4]
The fundamental nuclear properties of this compound are summarized in the table below.
| Property | Value | Units |
| Atomic Number (Z) | 16 | |
| Neutron Number (N) | 20 | |
| Mass Number (A) | 36 | |
| Isotopic Mass | 35.96708076 | Da |
| Natural Abundance | 0.01% - 0.02% | Atom Percent |
| Spin and Parity (J^P) | 0+ | |
| Half-life | Stable | |
| Binding Energy (Total) | 308.713722 | MeV |
| Binding Energy (per Nucleon) | ~8.5754 | MeV |
| Mass Excess | -30.664075 | MeV |
| Parent Nuclides | ³⁶P, ³⁶Cl | |
| Thermal Neutron Capture Cross Section | 230 ± 20 | millibarns |
Data sourced from references:[1][2][3][5][6][7].
Experimental Methodologies
The quantification and characterization of this compound require specialized analytical techniques due to its extremely low natural abundance.[2]
Neutron Activation Analysis (NAA)
Neutron Activation Analysis is a primary method for the detection and quantification of this compound. The technique relies on the capture of thermal neutrons by the ³⁶S nucleus to produce the short-lived radioactive isotope Sulfur-37 (³⁷S).[2]
Experimental Protocol:
-
Sample Preparation: The sample containing sulfur is weighed and encapsulated in a high-purity container (e.g., quartz vial) suitable for irradiation.
-
Irradiation: The encapsulated sample is placed in a nuclear reactor and exposed to a high flux of thermal neutrons. The irradiation time can range from minutes to hours, depending on the expected concentration of ³⁶S and the desired sensitivity.[2]
-
Nuclear Reaction: During irradiation, ³⁶S nuclei capture thermal neutrons via the following reaction: ³⁶S + n → ³⁷S + γ.[2]
-
Rapid Transfer: Due to the very short half-life of the product nuclide, ³⁷S (t½ = 5.05 minutes), the sample must be rapidly transferred from the reactor to a gamma-ray spectrometer.[2] This is often accomplished using a pneumatic transfer system.
-
Gamma-Ray Spectrometry: The sample is placed in a detector (typically a high-purity germanium detector) to measure the characteristic gamma rays emitted as ³⁷S decays. The primary analytical signal is the gamma-ray emission at 3.103 MeV.[2]
-
Quantification: The concentration of ³⁶S in the original sample is determined by comparing the intensity of the 3.103 MeV gamma-ray peak to that of a certified standard reference material irradiated and measured under identical conditions.
The nuclear reaction central to this process is the neutron capture by this compound.
Spin-Parity Determination
The spin and parity of nuclear states in ³⁶S have been investigated using particle accelerator-based experiments.
Experimental Protocol:
-
Reaction Initiation: A beam of ions (e.g., ³⁴S) is accelerated to a specific energy (e.g., 140 MeV) and directed at a target foil (e.g., ¹¹⁵In).[8]
-
Population of Excited States: Transfer and/or deep-inelastic reactions between the beam and target nuclei populate various excited states in the resulting nuclei, including ³⁶S.[8]
-
Gamma-Ray Detection: A multi-detector array, such as an array of clover-type high-purity germanium detectors, is positioned around the target to detect the gamma rays emitted as the excited nuclei decay.[8]
-
Polarization Measurement: The clover detectors are used as Compton polarimeters. By measuring the asymmetry in the scattering of gamma rays between the different segments of the clover detectors, the linear polarization of the emitted gamma rays can be determined.[8]
-
Spin-Parity Assignment: The character of the electromagnetic transition (electric or magnetic) is deduced from the polarization measurement. This information, combined with the angular distribution of the gamma rays, allows for the assignment of spin and parity (J^P) values to the nuclear energy levels.[8]
Applications in Research and Development
The distinct nuclear properties of this compound enable its use in several specialized applications. While direct use in drug development is not common, its role as a stable isotope tracer is highly relevant to metabolic studies that underpin pharmaceutical research.
-
Isotopic Tracer Studies: Enriched ³⁶S can be used as a tracer in geochemical, environmental, and biological systems.[2] Its low natural abundance provides a high signal-to-noise ratio, allowing researchers to track the pathways and metabolic fate of sulfur-containing compounds with high sensitivity. In drug development, this can be applied to study the metabolism of sulfur-containing drugs.
-
Radionuclide Production: this compound serves as the target material for producing the radioactive isotopes ³⁷S and ³⁸S via neutron capture.[5] These short-lived radioisotopes have applications in research.
-
Neutron Activation Analysis: As detailed above, ³⁶S is used for spectral measurement in NAA.[5]
-
Geochemical and Environmental Tracing: The unique isotopic signature of ³⁶S is used in studies involving the biogeochemical cycling of sulfur in various environments.[2]
References
- 1. Isotopes of sulfur - Wikipedia [en.wikipedia.org]
- 2. Buy this compound | 14682-80-5 [smolecule.com]
- 3. This compound - isotopic data and properties [chemlin.org]
- 4. quora.com [quora.com]
- 5. buyisotope.com [buyisotope.com]
- 6. Isotope data for this compound in the Periodic Table [periodictable.com]
- 7. barwinski.net [barwinski.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability of Sulfur-36
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear stability of the sulfur isotope, Sulfur-36 (³⁶S). Contrary to any assumptions of radioactivity, ³⁶S is a stable nuclide. This document will delve into the principles governing its stability, present comparative data with neighboring isotopes, and detail relevant experimental methodologies for its study.
The Stability of the this compound Nucleus
Sulfur has 23 known isotopes with mass numbers ranging from 27 to 49. Among these, four are stable: ³²S, ³³S, ³⁴S, and ³⁶S.[1] this compound, with 16 protons and 20 neutrons, is an observationally stable isotope, meaning it has never been observed to undergo radioactive decay.[1] Its stability can be primarily attributed to its nuclear structure, as explained by the nuclear shell model.
According to this model, protons and neutrons fill distinct energy shells within the nucleus, analogous to electron shells in an atom. Nuclei with filled shells exhibit exceptional stability. The numbers of nucleons that correspond to closed shells are termed "magic numbers," which are 2, 8, 20, 28, 50, 82, and 126. The ³⁶S nucleus contains 20 neutrons, which is a magic number, conferring significant stability to the isotope. This is a key reason why, even with a neutron-to-proton ratio of 1.25, ³⁶S remains stable.
In contrast, the neighboring isotope, Sulfur-35 (³⁵S), with 19 neutrons, is radioactive and undergoes beta decay to Chlorine-35 with a half-life of 87.37 days.[1] This highlights the profound impact of nuclear shell structure on stability.
Quantitative Comparison of Nuclear Stability
The stability of a nucleus is quantitatively expressed by its binding energy per nucleon. A higher binding energy per nucleon indicates a more stable nucleus. The following table summarizes the binding energy per nucleon for this compound and its neighboring isotopes, providing a clear quantitative comparison of their relative stabilities.
| Isotope | Number of Protons (Z) | Number of Neutrons (N) | Mass Number (A) | Binding Energy per Nucleon (MeV) | Stability Status |
| ³⁵S | 16 | 19 | 35 | 8.538 | Radioactive (β⁻ decay) |
| ³⁶S | 16 | 20 | 36 | 8.575 | Stable |
| ³⁷S | 16 | 21 | 37 | 8.460 | Radioactive (β⁻ decay) |
| ³⁶Cl | 17 | 19 | 36 | 8.522 | Radioactive (β⁻ decay and EC) |
| ³⁶Ar | 18 | 18 | 36 | 8.520 | Stable |
Data compiled from various nuclear data sources.
As the data illustrates, this compound possesses a higher binding energy per nucleon compared to its immediate sulfur neighbors, ³⁵S and ³⁷S, which is consistent with its observed stability.
Experimental Methodologies
While the radioactive decay of this compound is not a subject of experimental study due to its stability, a highly relevant and powerful technique for the analysis of sulfur isotopes, including the determination of ³⁶S abundance and its nuclear properties, is Neutron Activation Analysis (NAA) . Specifically, Prompt Gamma Neutron Activation Analysis (PGNAA) is well-suited for sulfur analysis.
Detailed Protocol for Prompt Gamma Neutron Activation Analysis (PGNAA) of Sulfur-Containing Samples
This protocol outlines a generalized procedure for the determination of sulfur in a sample matrix.
1. Sample Preparation:
-
A solid sample is typically weighed into a high-purity polyethylene (B3416737) or quartz vial. The mass of the sample should be accurately determined.
-
Liquid samples are encapsulated in a similar manner.
-
For quantitative analysis, a certified reference material with a known sulfur concentration should be prepared in the same geometry as the unknown sample.
2. Irradiation:
-
The encapsulated sample and standard are placed in a neutron beam. PGNAA utilizes a beam of thermal or cold neutrons from a nuclear reactor.[2][3][4]
-
The sample is irradiated for a predetermined time, which depends on the neutron flux, the expected sulfur concentration, and the desired analytical sensitivity.
-
During irradiation, the nuclei of the elements in the sample capture neutrons.
3. Gamma-Ray Detection:
-
As the nuclei in the sample capture neutrons, they are excited to higher energy states and de-excite by emitting prompt gamma rays.
-
A high-purity germanium (HPGe) detector, often surrounded by a Compton suppression system, is positioned to detect the gamma rays emitted from the sample during irradiation.[2]
-
The detector measures the energy and intensity of the emitted gamma rays.
4. Data Acquisition and Analysis:
-
The signals from the detector are processed by a multi-channel analyzer, which generates a gamma-ray energy spectrum.
-
The spectrum is analyzed to identify the characteristic gamma-ray peaks of the elements present in the sample. Sulfur has a prominent prompt gamma-ray peak at 2230 keV, which is often used for its quantification.[5]
-
The net area of the characteristic sulfur peak in the sample's spectrum is compared to the net area of the same peak in the standard's spectrum.
-
The concentration of sulfur in the sample is then calculated based on the ratio of the peak areas and the known concentration of sulfur in the standard.
Visualizations
Isotopic Landscape of Sulfur
The following diagram illustrates the position of this compound among other naturally occurring sulfur isotopes, highlighting their stability and natural abundance.
Neutron Capture by this compound
This compound is utilized in the production of the radioactive isotope Sulfur-37 (³⁷S) through neutron capture. This process is a key application of enriched ³⁶S.
References
- 1. Isotopes of sulfur - Wikipedia [en.wikipedia.org]
- 2. Prompt Gamma-ray Activation Analysis for Certification of Sulfur in Fuel Oil SRMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prompt Gamma-ray Activation Analysis for Certification of Sulfur in Fuel Oil SRMs | NIST [nist.gov]
- 4. Prompt Gamma Neutron Activation Analysis (PGAA) - Ceric [ceric-eric.eu]
- 5. researchgate.net [researchgate.net]
The Genesis of a Rare Isotope: An In-depth Technical Guide to the Origin and Nucleosynthesis of Sulfur-36
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur-36 (³⁶S) is the rarest of the four stable isotopes of sulfur, accounting for a mere 0.016% of terrestrial sulfur.[1] Despite its low abundance, the nucleosynthetic origin of ³⁶S provides a unique window into the inner workings of massive stars and the chemical evolution of the galaxy. This technical guide delves into the core of ³⁶S formation, detailing its primary nucleosynthetic pathway, the stellar environments in which it is forged, and the experimental techniques used to unravel its cosmic history.
The Primary Nucleosynthetic Pathway: The Weak s-Process
The dominant mechanism responsible for the production of this compound is the weak slow neutron capture process (weak s-process) .[2][3] This process occurs in massive stars (≳ 10 solar masses) and is characterized by a relatively low neutron flux, allowing for the capture of neutrons by seed nuclei on timescales longer than typical beta-decay lifetimes.[4]
Stellar Environments
The primary sites for the weak s-process, and thus the synthesis of ³⁶S, are the helium-burning core and the subsequent carbon-burning shell of massive stars.[5][6]
-
Helium-Burning Core: During this phase, temperatures reach approximately 0.2-0.3 GK. The primary neutron source is the ²²Ne(α, n)²⁵Mg reaction . Neon-22 is produced from the alpha capture on ¹⁴N, which is abundant from the CNO cycle of the preceding hydrogen-burning phase.
-
Carbon-Burning Shell: Following helium-core burning, a carbon-burning shell forms at higher temperatures (around 1 GK). The ²²Ne(α, n)²⁵Mg reaction continues to be the primary source of neutrons, operating at a much higher efficiency due to the increased temperature.
The Reaction Network
The synthesis of this compound through the weak s-process involves a series of neutron captures and beta decays, starting from pre-existing seed nuclei, primarily from the iron peak. The key steps in the reaction pathway leading to ³⁶S are illustrated below.
As depicted in Figure 1, the primary pathway involves the neutron capture on Sulfur-34 (³⁴S) to form the radioactive isotope Sulfur-35 (³⁵S). ³⁵S has a half-life of approximately 87.4 days and decays via beta emission to Chlorine-35 (³⁵Cl).[7][8][9][10] Subsequent neutron capture by ³⁵Cl produces the long-lived radioactive isotope Chlorine-36 (³⁶Cl), with a half-life of about 301,000 years.[11][12] While the majority of ³⁶Cl (98.1%) undergoes beta decay to Argon-36 (³⁶Ar), a smaller fraction (1.9%) decays via electron capture (EC) to the stable isotope This compound .[13]
Supernova Ejection
While synthesized deep within massive stars, this compound is ultimately dispersed into the interstellar medium through core-collapse supernovae . The explosive death of these massive stars ejects the newly synthesized elements, including ³⁶S, enriching the galactic environment from which new stars and planetary systems form.
Quantitative Data
The abundance of this compound and the efficiency of its production are key parameters for stellar models and galactic chemical evolution studies.
Isotopic Abundances
The following table summarizes the natural abundance of stable sulfur isotopes.
| Isotope | Natural Abundance (%) |
| ³²S | 94.85 |
| ³³S | 0.76 |
| ³⁴S | 4.37 |
| ³⁶S | 0.016 |
| Table 1: Natural abundances of stable sulfur isotopes.[1] |
Solar System and Meteoritic Abundances
The isotopic composition of sulfur in primitive meteorites, such as carbonaceous chondrites, provides a snapshot of the average isotopic composition of the early solar nebula.
| Sample Type | ³⁶S/³²S Ratio (x 10⁻⁴) | Reference |
| Solar System (inferred) | ~1.68 | [14] |
| Carbonaceous Chondrites | Variable, but generally consistent with solar | [15][16] |
| Table 2: Approximate this compound to Sulfur-32 isotopic ratios in the solar system and meteorites. |
Nuclear Reaction Cross-Sections
The probability of a particular nuclear reaction occurring is quantified by its cross-section. The Maxwellian-averaged cross-sections (MACS) are crucial for modeling nucleosynthesis in stellar environments.
| Reaction | MACS at 30 keV (mb) | Reference |
| ³⁴S(n,γ)³⁵S | 2.5 ± 0.4 | (Estimated from compilations) |
| ³⁵Cl(n,γ)³⁶Cl | 7.9 ± 0.4 | [17][18][19][20][21] |
| Table 3: Maxwellian-averaged neutron capture cross-sections for key reactions in the synthesis of this compound. |
Experimental Protocols
The determination of sulfur isotopic abundances, particularly the rare ³⁶S, requires highly sensitive and precise analytical techniques.
Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
MC-ICP-MS is a powerful technique for high-precision isotope ratio measurements of a wide range of elements, including sulfur.
Methodology:
-
Sample Preparation:
-
Solid samples (e.g., minerals, biological tissues) are first digested using strong acids (e.g., HNO₃, HCl) to bring the sulfur into solution.
-
The sulfur is then chemically purified using anion exchange chromatography to separate it from matrix elements that could cause interferences during mass spectrometric analysis.[4]
-
The purified sulfur is collected and diluted to a known concentration in a dilute acid matrix.
-
-
Instrumental Analysis:
-
The sample solution is introduced into the ICP-MS, where it is nebulized into a fine aerosol and transported into a high-temperature argon plasma (~8000 K).
-
The plasma atomizes and ionizes the sulfur atoms.
-
The ions are then extracted into the mass spectrometer, where they are accelerated and separated based on their mass-to-charge ratio by a magnetic sector.
-
The different sulfur isotopes (³²S, ³³S, ³⁴S, and ³⁶S) are simultaneously collected by multiple detectors (Faraday cups or ion counters).
-
-
Data Acquisition and Correction:
-
Isotope ratios are measured as the ratio of the ion currents of the respective isotopes.
-
Instrumental mass bias is corrected for using a standard-sample bracketing technique, where a standard with a known isotopic composition is measured before and after the sample.[22]
-
Potential polyatomic interferences (e.g., ¹⁶O₂⁺ on ³²S⁺) are resolved by operating the mass spectrometer in high-resolution mode or by using a collision/reaction cell.[4]
-
Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS)
NanoSIMS is an ion microprobe technique that allows for in-situ isotopic analysis of very small samples (down to the sub-micrometer scale) with high spatial resolution. It is particularly well-suited for the study of presolar grains found in meteorites.
Methodology:
-
Sample Preparation:
-
Presolar grains are typically embedded in a gold foil or an epoxy mount and polished to expose a flat surface.
-
The sample is then coated with a thin layer of conductive material (e.g., carbon or gold) to prevent charge buildup during analysis.
-
-
Instrumental Analysis:
-
A finely focused primary ion beam (typically Cs⁺ or O⁻) is rastered across the sample surface.
-
The impact of the primary ions sputters secondary ions from the sample surface.
-
The secondary ions are extracted and accelerated into a double-focusing mass spectrometer.
-
The mass spectrometer separates the ions based on their mass-to-charge ratio.
-
Multiple detectors are used to simultaneously measure the signals of different isotopes.
-
-
Data Acquisition and Analysis:
-
Isotopic images are created by recording the intensity of each isotope at each pixel of the rastered area.[23][24]
-
Regions of interest (e.g., individual presolar grains) are identified in the isotopic images.
-
The isotopic ratios are calculated from the integrated ion counts for each isotope within the region of interest.
-
Instrumental mass fractionation is corrected by analyzing a standard material with a known isotopic composition under the same analytical conditions.
-
Conclusion
The rare stable isotope this compound serves as a critical tracer for the weak s-process in massive stars. Its nucleosynthesis, primarily occurring in the helium and carbon burning shells, is intricately linked to the evolution and eventual supernova explosion of these stellar giants. High-precision isotopic measurements of terrestrial and extraterrestrial materials, enabled by advanced analytical techniques such as MC-ICP-MS and NanoSIMS, provide crucial constraints for stellar models and enhance our understanding of the origin of the elements and the chemical enrichment of our galaxy. Continued research in nuclear astrophysics and cosmochemistry will further refine our knowledge of the cosmic journey of this compound, from its stellar birthplace to its incorporation into planetary systems.
References
- 1. Isotopes of sulfur - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 5. researchgate.net [researchgate.net]
- 6. [1012.5218] The s Process: Nuclear Physics, Stellar Models, Observations [arxiv.org]
- 7. Sulfur 35 – USC Environmental Health & Safety [ehs.usc.edu]
- 8. Half-Life of Sulfur-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. HP-29: S-35 | Worcester Polytechnic Institute [wpi.edu]
- 11. Chlorine-36 - Wikipedia [en.wikipedia.org]
- 12. Chlorine-36 - isotopic data and properties [chemlin.org]
- 13. lnhb.fr [lnhb.fr]
- 14. Sulfur - Wikipedia [en.wikipedia.org]
- 15. ntrs.nasa.gov [ntrs.nasa.gov]
- 16. nipr.repo.nii.ac.jp [nipr.repo.nii.ac.jp]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Reaction cross sections 54Fe(n,γ)55Fe and 35Cl(n,γ)36Cl at keV neutron energies investigated by Accelerator Mass Spectrometry [inis.iaea.org]
- 20. researchgate.net [researchgate.net]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. researchgate.net [researchgate.net]
- 23. NanoSIMS sulfur isotopic analysis at 100 nm scale by imaging technique - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | NanoSIMS sulfur isotopic analysis at 100 nm scale by imaging technique [frontiersin.org]
The Geochemical Significance of Sulfur-36 Signatures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfur, an essential element for life and a key player in numerous geological processes, possesses four stable isotopes: ³²S, ³³S, ³⁴S, and ³⁶S. While the majority of sulfur isotope studies have historically focused on the more abundant ³²S and ³⁴S, recent analytical advancements have brought the rarest stable isotope, ³⁶S, into the spotlight. Variations in the abundance of ³⁶S, when analyzed in conjunction with the other sulfur isotopes, provide a powerful tool for tracing a wide range of biogeochemical and geological processes. This technical guide provides an in-depth exploration of the geochemical significance of Sulfur-36 signatures, detailing the analytical methodologies, presenting key quantitative data, and illustrating the complex pathways that govern its distribution.
Data Presentation: Quantitative Isotopic Compositions
The isotopic composition of sulfur is typically reported in delta (δ) notation, representing the per mil (‰) deviation of a sample's isotopic ratio from that of a standard, Vienna Cañon Diablo Troilite (VCDT). For ³⁶S, the notation is δ³⁶S. Furthermore, mass-independent fractionation (MIF) is expressed using capital delta (Δ) notation, where Δ³⁶S quantifies the deviation from the expected mass-dependent fractionation relationship between the sulfur isotopes.
The following tables summarize representative δ³⁴S and Δ³⁶S values from various terrestrial and extraterrestrial materials, highlighting the diverse signatures found in nature.
| Material/Reservoir | δ³⁴S (‰, VCDT) Range | Δ³⁶S (‰) Range | Reference/Notes |
| Archean Sedimentary Rocks (>2.5 Ga) | |||
| Pyrite | -20 to +25 | -2.0 to +4.0 | Reflects atmospheric photochemical reactions in an anoxic environment.[1] |
| Barite | +2 to +15 | -1.5 to +2.0 | Preserves signatures of atmospheric sulfur deposition.[1] |
| Post-Archean Sedimentary Rocks (<2.5 Ga) | |||
| Pyrite | -50 to +70 | ~0 | Primarily reflects microbial sulfate (B86663) reduction processes. |
| Evaporitic Sulfate (e.g., Gypsum, Anhydrite) | +10 to +35 | ~0 | Represents the isotopic composition of ancient seawater sulfate. |
| Modern Environments | |||
| Seawater Sulfate | +21 | ~0 | Homogeneous composition due to long residence time. |
| Mid-Ocean Ridge Basalts (MORB) | -1.3 ± 0.3 | ~0 | Represents the sulfur isotopic composition of the Earth's upper mantle.[2] |
| Volcanic Gases (SO₂) | -5 to +15 | Variable (can show MIF) | Signature depends on volcanic processes and atmospheric reactions. |
| Microbial Sulfides | -70 to +20 | ~0 | Large fractionations associated with microbial sulfate reduction. |
| Extraterrestrial Materials | |||
| Carbonaceous Chondrites | -5 to +5 | ~0 | Considered representative of the bulk solar system sulfur isotopic composition. |
| Martian Meteorites | -6 to +10 | Variable (can show MIF) | Indicates photochemical processing of sulfur in the Martian atmosphere. |
Experimental Protocols
The precise and accurate measurement of ³⁶S signatures requires meticulous sample preparation and sophisticated analytical techniques to overcome the challenges posed by its low natural abundance and potential isobaric interferences.
Sample Preparation
The initial step involves the quantitative extraction of sulfur from the sample matrix and its conversion to a pure compound suitable for isotopic analysis, typically silver sulfide (B99878) (Ag₂S) or barium sulfate (BaSO₄).
For Sulfide Minerals (e.g., Pyrite):
-
Leaching: Sulfides are typically leached from crushed rock samples using a solution of chromium(II) chloride (CrCl₂) in hydrochloric acid (HCl). This process reduces the sulfide to hydrogen sulfide (H₂S) gas.
-
Trapping: The evolved H₂S gas is bubbled through a trapping solution, such as silver nitrate (B79036) (AgNO₃) or zinc acetate (B1210297) (Zn(CH₃COO)₂), to precipitate silver sulfide (Ag₂S) or zinc sulfide (ZnS). Ag₂S is often preferred for direct analysis.
-
Purification: The precipitated sulfide is repeatedly washed with deionized water and ethanol (B145695) to remove any contaminants and then dried in an oven at a low temperature (~60°C).
For Sulfate Minerals (e.g., Barite, Gypsum) and Dissolved Sulfate:
-
Dissolution: Sulfate minerals are dissolved in an appropriate acid (e.g., HCl for gypsum) or, in the case of barite, fused with a flux like sodium carbonate (Na₂CO₃) followed by dissolution. For water samples, sulfate is pre-concentrated using anion exchange resins.
-
Precipitation: Barium chloride (BaCl₂) solution is added to the sulfate-containing solution to precipitate barium sulfate (BaSO₄).
-
Purification: The BaSO₄ precipitate is washed thoroughly with deionized water to remove any co-precipitated salts and then dried.
Mass Spectrometry
The isotopic composition of the prepared sulfur compounds is determined using specialized mass spectrometers.
1. Gas Source Isotope Ratio Mass Spectrometry (GS-IRMS):
-
Conversion to Gas: The Ag₂S or BaSO₄ is converted to sulfur hexafluoride (SF₆) gas by reaction with a strong fluorinating agent like bromine pentafluoride (BrF₅) or cobalt(III) fluoride (B91410) (CoF₃) at high temperatures. SF₆ is chosen because fluorine is monoisotopic, thus avoiding isobaric interferences on the sulfur isotopes.
-
Analysis: The purified SF₆ gas is introduced into the mass spectrometer, where it is ionized. The resulting ions are accelerated, separated by mass in a magnetic field, and the ion beams for each sulfur isotope are measured simultaneously by multiple detectors (Faraday cups).
-
Data Correction: Instrumental mass fractionation is corrected for by analyzing international and in-house standards with known isotopic compositions.
2. Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS):
-
Sample Introduction: The sample, typically dissolved in a dilute acid, is introduced into an argon plasma, which ionizes the sulfur atoms.
-
Interference Correction: A significant challenge for ³⁶S analysis by MC-ICP-MS is the isobaric interference from ³⁶Ar⁺, a major component of the plasma gas. This interference is typically mitigated by using a collision/reaction cell, where a gas (e.g., O₂, H₂) is introduced to react with either the analyte or the interfering ions, shifting them to a different mass. High-resolution instruments can also be used to physically separate the ³⁶S⁺ and ³⁶Ar⁺ peaks.
-
Analysis: The ion beams are separated by mass and measured simultaneously. Data is corrected for mass bias using a combination of internal standards (e.g., adding a known amount of another element with a well-defined isotopic ratio) and external standard-sample bracketing.
3. Thermal Ionization Mass Spectrometry (TIMS):
-
Sample Loading: A purified sample is loaded onto a metal filament (e.g., rhenium, tantalum).
-
Ionization: The filament is heated under vacuum, causing the sample to ionize.
-
Analysis: The ions are accelerated, mass separated, and detected. TIMS offers very high precision but typically requires more extensive sample purification than MC-ICP-MS.
Mandatory Visualizations
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes and workflows related to the analysis and interpretation of this compound signatures.
References
The Isotopic Fingerprint of an Anoxic World: A Technical Guide to Sulfur-36 in Studies of Earth's Early Atmosphere
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the stable isotope Sulfur-36 (³⁶S) in unraveling the composition and chemistry of Earth's atmosphere during the Archean Eon (4.0 to 2.5 billion years ago). The anomalous fractionation of sulfur isotopes, particularly ³⁶S, preserved in the geological record provides some of the most compelling evidence for an anoxic early Earth and the subsequent rise of atmospheric oxygen. This guide details the underlying geochemical principles, summarizes key quantitative data, outlines experimental protocols for isotopic analysis, and provides visual representations of the core concepts.
The Significance of Sulfur Isotope Mass-Independent Fractionation (S-MIF)
In modern, oxygen-rich atmospheric and geological processes, the fractionation of sulfur isotopes (³²S, ³³S, ³⁴S, and ³⁶S) is predominantly mass-dependent. This means that the relative enrichment or depletion of heavier isotopes is proportional to the difference in their masses. However, sedimentary rocks older than ~2.4 billion years exhibit sulfur isotope compositions that deviate significantly from this mass-dependent relationship, a phenomenon known as mass-independent fractionation (S-MIF).[1][2][3][4][5]
The presence of S-MIF signatures in the Archean rock record is widely interpreted as a "smoking gun" for an anoxic atmosphere.[3] In an oxygen-poor environment, ultraviolet (UV) radiation from the sun could penetrate the atmosphere and interact with sulfur-bearing gases, primarily sulfur dioxide (SO₂) of volcanic origin.[1][2] These photochemical reactions are the only known processes capable of producing the large S-MIF signals observed in Archean sediments.[4] The disappearance of the S-MIF signal from the rock record at approximately 2.4 Ga marks the Great Oxidation Event (GOE), a period when atmospheric oxygen levels rose dramatically, leading to the formation of an ozone layer that blocked the UV radiation necessary for these photochemical reactions.[6]
The specific anomalies of all four sulfur isotopes, denoted using delta (δ) and capital delta (Δ) notation (see Box 1), provide a detailed fingerprint of the atmospheric chemistry of the early Earth. Notably, a consistent relationship where enrichments in ³³S are often coupled with depletions in ³⁶S (and vice-versa) is a key characteristic of the Archean S-MIF record.[5]
Box 1: Delta (δ) and Capital Delta (Δ) Notation for Sulfur Isotopes
-
δ³⁴S, δ³³S, and δ³⁶S: These values represent the relative difference in the ratios of the heavy isotopes (³⁴S, ³³S, ³⁶S) to the most abundant isotope (³²S) in a sample compared to a standard (Vienna-Cañon Diablo Troilite, V-CDT). They are expressed in parts per thousand (‰).
-
δ (‰) = [ (R_sample / R_standard) - 1 ] * 1000, where R is the isotopic ratio (e.g., ³⁴S/³²S).
-
-
Δ³³S and Δ³⁶S: These values quantify the deviation from the expected mass-dependent fractionation line. A non-zero Δ value indicates mass-independent fractionation.
-
Δ³³S ≈ δ³³S - 0.515 * δ³⁴S
-
Δ³⁶S ≈ δ³⁶S - 1.90 * δ³⁴S
-
Atmospheric Photochemistry and the Origin of ³⁶S Anomalies
The primary source of S-MIF, including the anomalies in ³⁶S, is believed to be the photochemistry of SO₂ in an anoxic Archean atmosphere.[1][2][7] Two main photochemical pathways are considered significant:
-
SO₂ Photolysis (<220 nm): At wavelengths shorter than 220 nm, SO₂ molecules are photodissociated. This process is isotopologue-specific, meaning that different isotopic variants of SO₂ absorb UV radiation differently. This can lead to self-shielding effects, where the more abundant isotopologues (like ³²SO₂) shield the rarer ones from dissociation, resulting in significant MIF in the reaction products.[1][7][8] Laboratory experiments have shown that SO₂ photolysis can produce products with positive Δ³³S and negative Δ³⁶S anomalies.[8]
-
SO₂ Photoexcitation (240-340 nm): In this wavelength range, SO₂ is excited to higher electronic states. While this does not directly break the molecule apart, the excited state can undergo different chemical reactions, leading to MIF.[1][8] Photoexcitation has been shown to produce products with positive anomalies in both Δ³³S and Δ³⁶S.[8]
In addition to SO₂ photochemistry, the photolysis of carbonyl sulfide (B99878) (OCS) has been proposed as a potential source for sulfate (B86663) aerosols with negative Δ³⁶S values, which have been observed in some Archean barite deposits.[2][9]
The following diagram illustrates the logical workflow from volcanic SO₂ emission to the preservation of S-MIF signals in the sedimentary record.
The following diagram details the key photochemical pathways involving SO₂ that lead to mass-independent fractionation.
Quantitative Data from the Archean Rock Record
The most robust quantitative data for Archean atmospheric sulfur composition comes from the analysis of sulfate minerals, particularly barite (BaSO₄), and sulfide minerals like pyrite (B73398) (FeS₂). In-situ analysis of 3.2 and 3.5 billion-year-old barites from the Dresser and Mapepe Formations in Australia and South Africa have provided high-resolution data on the multiple sulfur isotopes.
The tables below summarize key isotopic data from these ancient formations.
Table 1: Sulfur Isotope Composition of Bedded Barites from the Dresser Formation (~3.5 Ga)
| Barite Type | δ³⁴S (‰) Range | Δ³³S (‰) Range | Δ³⁶S (‰) Range | Interpretation |
| Type 1 (low Δ³³S) | +2.68 to +5.44 | -1.77 to -1.15 | +0.67 to +2.12 | Primary volcanic emissions (SO₂ photochemistry)[2] |
| Type 2 | +7.67 to +10.23 | -0.90 to -0.69 | -1.58 to +1.68 | Volcanic sulfate aerosols (OCS photolysis)[2] |
Table 2: Sulfur Isotope Composition of Bedded Barites from the Mapepe Formation (~3.2 Ga)
| Barite Type | δ³⁴S (‰) Range | Δ³³S (‰) Range | Δ³⁶S (‰) Range | Interpretation |
| Type 1 (intermediate Δ³³S) | +2.68 to +5.44 | -1.26 to -0.30 | -1.37 to +1.92 | Primary volcanic emissions (SO₂ photochemistry)[2] |
| Type 1 (high Δ³³S) | +2.68 to +5.44 | -0.40 to +0.24 | -0.91 to +0.32 | Primary volcanic emissions (SO₂ photochemistry)[2] |
| Type 2 | +7.67 to +10.23 | -0.56 to -0.02 | -1.58 to +1.68 | Volcanic sulfate aerosols (OCS photolysis)[2] |
Note: Data sourced from Philippot et al. (2016) PNAS. Ranges are derived from the text and supplementary information.[1][2]
Experimental Protocols for Multiple Sulfur Isotope Analysis
The precise and accurate measurement of all four stable sulfur isotopes is technically challenging but essential for S-MIF studies. The most widely accepted method involves the conversion of sulfur from a sample into sulfur hexafluoride (SF₆) gas for analysis by dual-inlet isotope ratio mass spectrometry (DI-IRMS).
Sample Preparation: Reduction of Sulfate to Sulfide
For sulfate-bearing minerals like barite, the first step is the quantitative reduction of sulfate (SO₄²⁻) to hydrogen sulfide (H₂S).
Reagents:
-
Reducing solution: A mixture of hydriodic acid (HI, 57% by weight) and sodium hypophosphite (NaH₂PO₂) or hypophosphorous acid (H₃PO₂). A common preparation involves dissolving 13 g of NaH₂PO₂ in 100 mL of concentrated HI.[3][9]
-
Trapping solution: 0.1 M NaOH solution or a silver nitrate (B79036) (AgNO₃) solution.
-
High-purity nitrogen (N₂) gas.
Protocol:
-
A precisely weighed amount of the dry sulfate sample (e.g., powdered barite, typically 0.2 to 2.5 µmol) is placed in a clean, sealable reaction tube.[9]
-
The system is purged with high-purity N₂ to create an anoxic environment.
-
1 mL of the reducing solution is added to the reaction tube.[9]
-
The tube is sealed and heated (typically to 100-125°C) for 2-3 hours to ensure complete reduction of sulfate to H₂S gas.[3][9]
-
A stream of N₂ gas is used to carry the evolved H₂S from the reaction vessel into a trapping solution.
-
The H₂S is bubbled through the trapping solution, where it is converted to a stable sulfide. If AgNO₃ is used, silver sulfide (Ag₂S) precipitates directly. This Ag₂S is then washed, dried, and weighed.[3]
Conversion to SF₆ and Mass Spectrometric Analysis
The solid sulfide (Ag₂S) is then converted to SF₆ gas for isotopic analysis.
Reagents:
-
Fluorinating agent: Cobalt trifluoride (CoF₃) or bromine pentafluoride (BrF₅).
-
High-purity helium (He) gas.
Protocol:
-
A weighed amount of the dried Ag₂S is loaded into a nickel reaction vessel with an excess of the fluorinating agent.
-
The vessel is evacuated to remove atmospheric gases.
-
The sample is heated, causing the fluorination of Ag₂S to SF₆ gas.
-
The generated SF₆ is cryogenically purified using a series of cold traps to remove any byproducts.
-
The purified SF₆ is then introduced into a dual-inlet isotope ratio mass spectrometer.
-
The mass spectrometer measures the ratios of the different SF₅⁺ isotopologues (e.g., ³²SF₅⁺, ³³SF₅⁺, ³⁴SF₅⁺, ³⁶SF₅⁺) relative to a reference SF₆ gas with a known isotopic composition.
-
Corrections are applied for any instrumental mass fractionation to obtain the final δ³³S, δ³⁴S, and δ³⁶S values, from which Δ³³S and Δ³⁶S are calculated.
Note on High-Resolution Mass Spectrometry: Modern high-resolution mass spectrometers, such as Orbitrap-based systems, offer an alternative to traditional gas-source IRMS.[10] These instruments can directly measure the isotopic ratios of sulfate ions in solution, potentially simplifying sample preparation and allowing for the analysis of smaller sample sizes. This technique is particularly powerful for resolving isobaric interferences, which can be a challenge in traditional mass spectrometry.[11]
Conclusion and Future Directions
The study of this compound and its mass-independent fractionation has revolutionized our understanding of Earth's early atmosphere. The consistent S-MIF signals in the Archean rock record provide robust evidence for an anoxic world dominated by photochemical processes. The quantitative relationship between Δ³³S and Δ³⁶S serves as a powerful tracer for specific atmospheric reactions, such as SO₂ photolysis and OCS photolysis.
Future research will likely focus on refining our understanding of the specific environmental conditions (e.g., atmospheric pressure, gas concentrations) that influenced the magnitude and sign of the S-MIF signals. Continued development of high-precision analytical techniques will enable the analysis of ever-smaller and more challenging samples, providing a more detailed and nuanced picture of the co-evolution of life and the environment on the early Earth. This knowledge is not only crucial for Earth sciences but also informs the search for life on other planets by helping to identify potential atmospheric biosignatures.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ipgp.fr [ipgp.fr]
- 6. Sulfur isotope biogeochemistry - Wikipedia [en.wikipedia.org]
- 7. Continuous-Flow Stable Sulfur Isotope Analysis of Organic and Inorganic Compounds by EA-MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple and reliable method reducing sulfate to sulfide for multiple sulfur isotope analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Mass spectrometry imaging with high resolution in mass and space - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
The Potential of Sulfur-36 Mass-Independent Fractionation in Advanced Drug Development
A Technical Guide for Researchers and Pharmaceutical Scientists
Abstract
The study of sulfur isotopes has traditionally been the domain of geochemists, providing profound insights into Earth's early atmosphere. However, the principles of isotopic analysis, particularly the unique behavior of isotopes like Sulfur-36 (³⁶S), hold untapped potential for the pharmaceutical sciences. Mass-independent fractionation (MIF) of sulfur isotopes, a phenomenon where isotopic separation does not scale with mass, offers a unique isotopic signature. While direct applications of sulfur MIF in drug development are still exploratory, the underlying analytical techniques and the concept of using rare isotopes as tracers are highly relevant. This technical guide provides an in-depth overview of the core principles of ³⁶S mass-independent fractionation, details the advanced analytical protocols for its measurement, and explores the potential applications of ³⁶S as a stable isotopic label in drug metabolism and pharmacokinetic studies. This paper aims to bridge the gap between fundamental geochemistry and pharmaceutical research, offering a new perspective on leveraging rare isotopes for therapeutic innovation.
Introduction to Sulfur Isotopes and Mass-Independent Fractionation
Sulfur is a vital element in numerous biological molecules, including the amino acids cysteine and methionine, and is a component of many FDA-approved drugs.[1][2] Sulfur has four stable isotopes: ³²S (95.02%), ³³S (0.75%), ³⁴S (4.21%), and ³⁶S (0.02%).[3] Isotopic fractionation is the partitioning of isotopes between two substances or phases. In most chemical and biological processes, this fractionation is mass-dependent, meaning the degree of separation is proportional to the mass difference between the isotopes.
However, certain photochemical reactions, particularly in an oxygen-free atmosphere, can lead to mass-independent fractionation (MIF), where the isotopic ratios do not follow the expected mass-dependent relationships.[3] This phenomenon is most famously observed in the geological record of Archean rocks, providing strong evidence for an anoxic early Earth.[4] The MIF of sulfur isotopes is quantified by the capital delta notation (Δ³³S and Δ³³S), which represents the deviation from the predicted mass-dependent fractionation line. While MIF is primarily a tool for paleoclimate reconstruction, the unique isotopic signatures it generates highlight the potential for creating highly distinct tracers.
Principles of Mass-Independent Fractionation of this compound
The leading mechanism for sulfur MIF is the photochemical reaction of sulfur dioxide (SO₂) in the upper atmosphere, driven by ultraviolet (UV) radiation.[5] Different sulfur isotopologues (molecules with the same chemical formula but different isotopes) absorb UV light at slightly different wavelengths. This differential absorption, known as isotopologue-dependent self-shielding, can lead to the preferential dissociation of certain isotopes, resulting in products with anomalous isotopic compositions. Recombination reactions of sulfur atoms and molecules in the gas phase have also been proposed as a mechanism for S-MIF.[6]
The following diagram illustrates the conceptual difference between mass-dependent and mass-independent fractionation.
Quantitative Data on this compound Fractionation
The following tables summarize quantitative data on sulfur isotope reference materials and experimental results from photochemical studies. While these data are from geochemical contexts, they provide a baseline for the expected isotopic signatures and the precision required for their measurement.
| Reference Material | δ³³S (‰ VCDT) | δ³⁴S (‰ VCDT) | δ³⁶S (‰ VCDT) |
| IAEA-S-1 | -0.05 | -0.30 | -0.6 |
| IAEA-S-2 | +0.030 | +22.33 | -0.17 |
| Isua Pyrite (MIF) | 2.53 | 2.60 | - |
| Ruttan Pyrite (MDF) | 0 | 1.2 | 0 |
Table 1: Isotopic compositions of common sulfur isotope reference materials. VCDT (Vienna Cañon Diablo Troilite) is the international standard for sulfur isotopes. Data sourced from[3][7][8].
| Experimental Condition | Δ³³S (‰) | Δ³⁶S (‰) | Δ³⁶S/Δ³³S Ratio |
| SO₂ Photolysis (Broadband UV) | -0.409 to 0.044 | -0.55 to 1.38 | Varies from reference slope of -0.9 |
| Archean Sediments | > 0.5 (magnitude) | Varies | ~ -0.9 |
Table 2: Representative mass-independent fractionation values for ³³S and ³⁶S from experimental and geological samples. Data sourced from[5][8].
Experimental Protocols for Sulfur Isotope Analysis
The precise measurement of all four sulfur isotopes, especially the rare ³⁶S, requires advanced analytical techniques. Multicollector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is the preferred method for high-precision analysis of small biological samples.
Sample Preparation of Biological Materials
-
Drying and Homogenization: Solid samples (e.g., tissues, cells) should be thoroughly dried at 50-60°C for 24 hours to remove water, which can interfere with analysis.[9] The dried sample is then homogenized by grinding to a fine powder, often under liquid nitrogen to prevent degradation.[10]
-
Acid Hydrolysis (for proteins and amino acids): For protein or amino acid analysis, samples are subjected to hot acid hydrolysis (e.g., 6N HCl at 100°C for 24 hours) to break peptide bonds and liberate individual amino acids.[10]
-
Oxidation and Purification: The sulfur in the sample, regardless of its original form (sulfide, thiol, etc.), is oxidized to sulfate (B86663) (SO₄²⁻). This can be achieved using methods like performic acid oxidation.[10] The resulting sulfate is then purified using anion-exchange chromatography to remove matrix components, particularly phosphorus, which can cause isobaric interferences during mass spectrometry.[11][12]
MC-ICP-MS Analysis Protocol
-
Instrument Setup: A high-resolution MC-ICP-MS instrument is required to resolve isobaric interferences (e.g., ³²SH⁺ on ³³S⁺). A working resolution of ~9000 is typically used.[11]
-
Sample Introduction: The purified sulfate solution is introduced into the plasma source. To improve signal stability and prevent clogging of the instrument cones, ammonium (B1175870) is often added in a 1:1 stoichiometric proportion with the sulfate.[11][12]
-
Data Acquisition: Isotope ratios (³³S/³²S, ³⁴S/³²S, and ³⁶S/³²S) are measured simultaneously using a Faraday cup array. Data is typically acquired using a standard-sample-bracketing approach, where measurements of the sample are bracketed by measurements of a known isotopic standard to correct for instrumental mass bias.[11][13]
-
Data Correction: Corrections are applied for instrumental background and any remaining isobaric interferences. The final isotopic compositions are reported in delta (δ) notation in per mil (‰) relative to the VCDT standard.
Application of this compound in Drug Development: A Forward Look
While MIF of ³⁶S is not a process that occurs in biological systems, the ability to synthesize molecules enriched in ³⁶S and accurately measure their isotopic ratios opens up new possibilities for using ³⁶S as a stable isotope label in drug development. Stable isotope labeling is a powerful technique used to trace the metabolic fate of drugs (Absorption, Distribution, Metabolism, and Excretion - ADME studies).[14]
³⁶S as a Unique Tracer
The extremely low natural abundance of ³⁶S (0.02%) makes it an ideal tracer. A drug synthesized with a high enrichment of ³⁶S at a specific position would have a unique mass spectrometric signature, making it easily distinguishable from endogenous sulfur-containing molecules in complex biological matrices like blood or urine. This is analogous to the use of ¹³C and ¹⁵N in metabolic studies.[15]
Workflow for ³⁶S-Labeled Drug Metabolism Studies
The following workflow illustrates how ³⁶S labeling could be integrated into the drug development pipeline.
Conclusion and Future Directions
The mass-independent fractionation of this compound is a fascinating natural phenomenon that has pushed the boundaries of high-precision isotope geochemistry. While its direct application in pharmacology is not yet established, the principles and analytical tools developed to study it are highly transferable. For drug development professionals, the key takeaway is the potential of ³⁶S as a novel, ultra-sensitive stable isotope label. By leveraging the low natural abundance of ³⁶S and the precision of modern mass spectrometry, researchers can develop powerful new methods to trace the metabolic fate of sulfur-containing drugs. This can lead to a more accurate understanding of pharmacokinetics, drug-drug interactions, and mechanisms of toxicity, ultimately accelerating the development of safer and more effective medicines. Further research into the synthesis of ³⁶S-labeled compounds and the continued refinement of analytical protocols will be crucial in realizing the full potential of this rare isotope in the pharmaceutical sciences.
References
- 1. Analysis of US FDA-Approved Drugs Containing Sulfur Atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Sulfur isotope biogeochemistry - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Effect of Mass-Independent Isotope Fractionation of Sulfur (Δ33S and Δ36S) during SO2 Photolysis in Experiments with a Broadband Light Source | Semantic Scholar [semanticscholar.org]
- 6. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 7. ipgp.fr [ipgp.fr]
- 8. researchgate.net [researchgate.net]
- 9. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 10. web.gps.caltech.edu [web.gps.caltech.edu]
- 11. Sulfur isotope analysis by MC-ICP-MS and application to small medical samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. metsol.com [metsol.com]
- 15. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Sulfur-36 in Unraveling Planetary Origins
A Technical Guide for Researchers in Planetary Science and Cosmochemistry
Sulfur, a volatile element crucial for life, holds within its isotopic composition a key to understanding the formation and evolution of our solar system. Among its four stable isotopes—³²S, ³³S, ³³S, and ³⁶S—the rarest, Sulfur-36 (³⁶S), provides profound insights into early solar nebula processes, the origins of planetary volatiles, and the building blocks of terrestrial planets. This technical guide delves into the significance of ³⁶S in planetary science research, detailing the analytical methodologies and data interpretation that are enabling new discoveries in the field.
The Significance of this compound Anomalies
The abundance of sulfur isotopes is not uniform across all solar system materials. Variations in the isotopic ratios, particularly those that do not follow expected mass-dependent fractionation patterns, are termed "mass-independent fractionation" (MIF). These anomalies, expressed as Δ³³S and Δ³⁶S, are crucial tracers of photochemical reactions in the early solar nebula, driven by ultraviolet radiation from the young Sun.[1][2][3]
The distinct sulfur isotopic signatures observed in different classes of meteorites, such as non-carbonaceous (NC) and carbonaceous (CC) chondrites, allow scientists to trace the provenance of materials that accreted to form planets.[4] By analyzing the Δ³⁶S values in meteorites, researchers can distinguish between materials that originated in the inner versus the outer solar system, providing a powerful tool to reconstruct the delivery of volatile elements, like sulfur, to Earth and other terrestrial planets.[4]
Quantitative Isotopic Data from Meteoritic Analyses
The analysis of sulfur isotopes in various meteorite groups has revealed systematic differences in their mass-independent compositions. These data are fundamental to models of planetary formation and the delivery of volatiles.
| Meteorite Type Classification | Mean Δ³³S (‰) | Mean Δ³⁶S (‰) | Inferred Origin |
| Non-Carbonaceous (NC) | Inner Solar System | ||
| Iron Meteorites | 0.013 ± 0.003 | -0.006 ± 0.039 | Differentiated Planetesimals |
| Achondrites | 0.02 ± 0.008 | -0.019 ± 0.064 | Differentiated Planetesimals |
| Carbonaceous (CC) | Outer Solar System | ||
| Iron Meteorites | -0.021 ± 0.009 | -0.101 ± 0.114 | Differentiated Planetesimals |
Table 1: A summary of the mean mass-independent sulfur isotope compositions (Δ³³S and Δ³⁶S) for non-carbonaceous (NC) and carbonaceous (CC) iron meteorites and NC achondrites. The distinct isotopic signatures are indicative of their different formation regions within the early solar system. Data is presented as the mean value ± 2 standard errors (2 SE).[4]
Experimental Protocols for High-Precision Sulfur Isotope Analysis
The precise and accurate measurement of sulfur isotopic abundances, especially the rare ³⁶S, requires sophisticated analytical techniques. The following outlines a typical experimental workflow for the analysis of sulfur isotopes in meteoritic material.
Sample Preparation and Sulfur Extraction
-
Sample Digestion: A powdered meteorite sample is digested using a mixture of strong acids (e.g., HF, HNO₃, HCl) to dissolve the silicate (B1173343) and sulfide (B99878) minerals.
-
Sulfide to Sulfate (B86663) Conversion: The sulfur from the dissolved sulfides is converted to sulfate (SO₄²⁻).
-
Sulfate Precipitation: The sulfate is then precipitated as barium sulfate (BaSO₄) by adding a barium chloride (BaCl₂) solution. This step is crucial for separating sulfur from the bulk sample matrix.
-
Purification: The BaSO₄ precipitate is thoroughly rinsed with deionized water to remove any remaining contaminants.
Conversion to a Measurable Gas
For analysis by mass spectrometry, the solid BaSO₄ must be converted into a gaseous species, typically sulfur hexafluoride (SF₆) or sulfur dioxide (SO₂). The SF₆ method is often preferred for high-precision measurements of all four sulfur isotopes due to its stability and the absence of isobaric interferences for ³⁶S in modern mass spectrometers.
-
Fluorination: The purified BaSO₄ is reacted with a strong fluorinating agent, such as bromine pentafluoride (BrF₅) or cobalt(III) fluoride (B91410) (CoF₃), at high temperatures (typically 250-300°C) in a nickel reaction vessel. This reaction converts the sulfur into SF₆ gas.
-
Cryogenic Purification: The resulting SF₆ gas is purified by passing it through a series of cryogenic traps to remove any residual reactants and byproducts. Gas chromatography may also be used for further purification.
Isotopic Analysis by Mass Spectrometry
The purified SF₆ gas is introduced into a high-resolution multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS) or a gas source isotope ratio mass spectrometer (IRMS).
-
Ionization and Mass Separation: The SF₆ molecules are ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio.
-
Detection: The ion beams corresponding to the different sulfur isotopes (³²S, ³³S, ³⁴S, and ³⁶S) are simultaneously measured by multiple detectors (Faraday cups).
-
Data Acquisition: The measured ion beam intensities are used to calculate the isotopic ratios.
Data Processing and Calculation of Δ³⁶S
The raw isotopic ratios are corrected for instrumental mass bias. The mass-independent fractionation of ³⁶S (Δ³⁶S) is then calculated using the following equation:
Δ³⁶S (‰) = [ ( (³⁶S/³²S)ₛₐₘₚₗₑ / (³⁶S/³²S)ₛₜₐₙₐᵣₐ ) / ( (³⁴S/³²S)ₛₐₘₚₗₑ / (³⁴S/³²S)ₛₜₐₙₐᵣₐ )^β - 1 ] * 1000
Where:
-
(³⁶S/³²S) and (³⁴S/³²S) are the measured isotopic ratios in the sample and a standard (typically Vienna Cañon Diablo Troilite, VCDT).
-
β is the mass-dependent fractionation exponent, which is approximately 1.9.
Visualizing the Analytical Workflow
The following diagrams illustrate the key stages in the analysis of sulfur isotopes from meteoritic samples and the logical framework for interpreting the resulting data.
Conclusion and Future Directions
The study of this compound and other sulfur isotopes in extraterrestrial materials has revolutionized our understanding of the early solar system. The distinct isotopic signatures preserved in meteorites provide a direct link to the chemical and physical processes that governed the formation of planets. Future research in this area will likely focus on improving the precision of isotopic measurements, allowing for the analysis of even smaller and more challenging samples. Furthermore, the application of these techniques to samples returned from Mars and other planetary bodies will undoubtedly provide unprecedented insights into their formation histories and the potential for life beyond Earth. The continued exploration of sulfur's isotopic mysteries promises to be a cornerstone of planetary science for years to come.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 4. A simple and reliable method reducing sulfate to sulfide for multiple sulfur isotope analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Element: A Technical Guide to the Fundamental Chemistry of Sulfur-36 Compounds
An in-depth exploration into the core principles, experimental applications, and analytical methodologies of Sulfur-36, tailored for researchers, scientists, and drug development professionals.
This compound (³⁶S) is the rarest stable isotope of sulfur, with a natural abundance of approximately 0.01-0.02%.[1] Despite its scarcity, its unique properties make it an invaluable tool in a variety of scientific disciplines, particularly in the fields of proteomics, metabolomics, and drug development. This technical guide provides a comprehensive overview of the fundamental chemistry of ³⁶S compounds, from their synthesis to their application as tracers in complex biological systems.
Core Properties and Production of this compound
This compound possesses a unique atomic mass of 35.9670807 daltons, which allows for its differentiation from other sulfur isotopes in mass spectrometry analysis.[1] The production of highly enriched ³⁶S is a critical first step for its use in research. While various methods exist for isotope separation, the production of high-purity elemental ³⁶S for subsequent chemical synthesis often involves specialized techniques.
One documented method for producing high-purity sulfur, which can be adapted for ³⁶S, involves the oxidation of organic matter with sulfuric and nitric acids, followed by distillation to remove nonvolatile impurities. The residual acid is then removed by extraction with distilled water.[2]
| Property | Value |
| Natural Abundance | 0.01-0.02%[1] |
| Atomic Mass | 35.9670807 Da[1] |
| Neutrons | 20 |
| Protons | 16 |
| Spin | 0 |
| Stability | Stable |
Synthesis of this compound Labeled Compounds
The true utility of ³⁶S lies in its incorporation into biologically relevant molecules. The synthesis of ³⁶S-labeled compounds, particularly amino acids like methionine and cysteine, is a cornerstone for its application in proteomics and metabolic studies.
Chemoenzymatic Synthesis of ³⁶S-Labeled L-Methionine and S-Adenosyl-L-methionine (SAM)
A chemoenzymatic approach provides a pathway to synthesize ³⁶S-labeled L-methionine and S-adenosyl-L-methionine (SAM) with high isotopic enrichment (>98%).[1][2] This method is crucial as it provides access to key substrates for studying a wide range of biological processes, including methylation and polyamine biosynthesis.
Experimental Protocol: Chemoenzymatic Synthesis of ³⁶S-Methionine
This protocol is a summary of the chemoenzymatic synthesis of ³⁶S-methionine from elemental ³⁶S.
Materials:
-
Elemental ³⁶S
-
Sodium metal
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry argon
-
Other reagents and enzymes as described in the full chemoenzymatic synthesis pathway.[1]
Procedure:
-
Reduction of Elemental ³⁶S:
-
Dissolve elemental ³⁶S and naphthalene in anhydrous THF in a glass vial.
-
Add freshly cut sodium metal to the solution.
-
Seal the vial under dry argon.
-
Agitate the mixture vigorously in an ultrasonic water bath for 16-24 hours. The color of the mixture will change from yellow to brown to dark green and finally to white, indicating the progress of the reaction.[1]
-
-
Enzymatic Transformations:
-
The resulting reduced ³⁶S species is then used in a series of enzymatic reactions to produce ³⁶S-labeled L-methionine. This multi-step enzymatic process ensures the stereospecificity of the final product.[1]
-
-
Purification:
-
The final ³⁶S-labeled L-methionine is purified using high-performance liquid chromatography (HPLC).
-
Applications of this compound in Research and Drug Development
The primary application of ³⁶S-labeled compounds is as stable isotope tracers in metabolic research and quantitative proteomics.
This compound Stable Isotope Labeling of Amino Acids for Quantification (SULAQ)
SULAQ is a metabolic labeling strategy that utilizes ³⁶S to quantify proteins in mass spectrometry-based proteomics.[2] In this method, one cell population is grown in a medium containing the naturally abundant sulfur isotopes (predominantly ³²S), while another population is grown in a medium where the sole sulfur source is a ³⁶S-labeled compound, typically ³⁶S-sodium sulfate (B86663). This results in the incorporation of ³⁶S into all sulfur-containing amino acids (methionine and cysteine) in the second population.
When the proteomes of the two cell populations are mixed and analyzed by mass spectrometry, the peptides containing methionine or cysteine will appear as pairs of peaks separated by approximately 4 Da (the mass difference between ³⁶S and ³²S). The ratio of the intensities of these peaks provides a precise measure of the relative abundance of the protein in the two samples.
Experimental Protocol: SULAQ for Quantitative Proteomics
This protocol provides a general workflow for a SULAQ experiment.
Materials:
-
Cell line of interest
-
Defined minimal medium
-
Unlabeled sodium sulfate (³²S)
-
³⁶S-labeled sodium sulfate
-
Carbon source (e.g., glucose)
-
Mass spectrometer
Procedure:
-
Cell Culture:
-
Culture two populations of cells in a defined minimal medium.
-
For the "light" population, supplement the medium with unlabeled sodium sulfate as the sole sulfur source.
-
For the "heavy" population, supplement the medium with ³⁶S-sodium sulfate as the sole sulfur source.
-
Allow the cells to grow for a sufficient number of generations to ensure near-complete incorporation of the respective sulfur isotopes.
-
-
Sample Preparation:
-
Harvest the "light" and "heavy" cell populations.
-
Combine the two populations in a 1:1 ratio based on cell number or protein concentration.
-
Lyse the cells and extract the proteins.
-
Digest the proteins into peptides using a suitable protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Acquire data in a manner that allows for the detection and quantification of the isotopic pairs.
-
-
Data Analysis:
-
Identify peptides and proteins using appropriate search algorithms.
-
Quantify the relative abundance of proteins by calculating the ratio of the peak intensities of the ³⁶S- and ³²S-containing peptides.
-
Metabolic Flux Analysis
³⁶S-labeled compounds can be used as tracers in metabolic flux analysis (MFA) to investigate the dynamics of sulfur-containing metabolic pathways.[3][4][5][6] By introducing a ³⁶S-labeled substrate into a biological system and monitoring the incorporation of the isotope into downstream metabolites over time, researchers can quantify the rates of metabolic reactions. This approach is particularly valuable for studying the effects of drugs on metabolic pathways and for identifying potential drug targets.
Analytical Techniques for this compound Compounds
Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to detect and quantify ³⁶S-labeled compounds.
Mass Spectrometry
High-resolution mass spectrometry is essential for resolving the isotopic peaks of ³⁶S-labeled and unlabeled compounds.[7] The mass difference of approximately 4 Da allows for clear differentiation.
Key Mass Spectrometry Parameters:
| Parameter | Recommendation |
| Mass Analyzer | High-resolution instruments such as Orbitrap or FT-ICR are recommended for accurate mass measurements.[7] |
| Resolution | A resolving power of at least 60,000 is desirable to baseline-resolve the isotopic peaks. |
| Data Acquisition | Data-dependent acquisition (DDA) or data-independent acquisition (DIA) methods can be employed. |
| Software | Specialized software is required for the analysis of stable isotope labeling data to accurately quantify the peak ratios. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common than mass spectrometry for ³⁶S analysis due to the isotope's spin of 0, NMR can be used to study the structural environment of sulfur atoms in molecules. However, it is important to note that ³³S is the NMR-active sulfur isotope.
Conclusion
This compound, though rare, offers a powerful tool for researchers in chemistry, biology, and medicine. Its application in quantitative proteomics through methods like SULAQ and as a tracer in metabolic flux analysis provides invaluable insights into complex biological systems. The continued development of synthetic routes for ³⁶S-labeled compounds and advancements in analytical instrumentation will further expand the utility of this unique isotope in scientific discovery and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemoenzymatic Synthesis of (36)S Isotopologues of Methionine and S-Adenosyl-L-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sulfur-36 as a Stable Isotope Tracer in Environmental Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Sulfur-36 (³⁶S) as a stable isotope tracer in environmental research. The content covers the fundamental principles, analytical methodologies, and detailed protocols for tracing sulfur pathways in various environmental compartments.
Introduction to this compound as an Environmental Tracer
Sulfur is a crucial element in numerous biogeochemical processes. It has four stable isotopes: ³²S (95.02%), ³³S (0.75%), ³⁴S (4.21%), and ³⁶S (0.02%). The low natural abundance of ³⁶S makes it an ideal tracer for studies where the artificial enrichment of a sulfur source can be easily detected against a low background. The use of ³⁶S as a tracer allows for the quantification of sulfur fluxes and transformations in complex environmental systems without the radiological hazards associated with the radioactive isotope ³⁵S.[1]
Applications of ³⁶S tracer studies are diverse and include:
-
Tracking the fate of atmospherically deposited sulfur.
-
Quantifying microbial sulfate (B86663) reduction and sulfide (B99878) oxidation rates in soils and sediments.
-
Elucidating sulfur uptake and metabolism in plants.
-
Tracing the sources of sulfur contamination in aquatic ecosystems.
Analytical Methods for this compound Analysis
The precise measurement of sulfur isotope ratios is critical for tracer studies. The primary analytical technique for high-precision analysis of all four sulfur isotopes, including ³⁶S, is Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) . Other methods like Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS) are also used, but MC-ICP-MS offers superior precision for the low-abundance ³⁶S isotope.
Data Presentation: Isotopic Abundances and Analytical Precision
The following table summarizes the natural abundance of stable sulfur isotopes and the typical precision achievable with modern analytical instrumentation.
| Isotope | Natural Abundance (%) | Analytical Method | Typical Precision (2σ) |
| ³²S | 95.02 | MC-ICP-MS | ±0.05‰ |
| ³³S | 0.75 | MC-ICP-MS | ±0.15‰ |
| ³⁴S | 4.21 | MC-ICP-MS, EA-IRMS | ±0.10‰ |
| ³⁶S | 0.02 | MC-ICP-MS | ±0.5‰ |
This data is compiled from multiple sources.
Experimental Protocols
General Workflow for a ³⁶S Tracer Study
The following diagram illustrates the general workflow for conducting a ³⁶S stable isotope tracer experiment in an environmental setting.
References
Application Notes and Protocols for Sulfur-36 Labeling in Metabolic Flux Analysis
Topic: Sulfur-36 Labeling for Metabolic Flux Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Metabolic Flux Analysis (MFA) is a critical technique for understanding cellular physiology by quantifying the rates of metabolic reactions.[1][2][3] While carbon-13 (¹³C) and deuterium (B1214612) (²H) are the most common isotopes used in MFA, the stable isotope this compound (³⁶S) offers a unique and powerful tool for tracing the metabolic fate of sulfur-containing compounds.[4] Sulfur is an essential element found in the amino acids cysteine and methionine, as well as in vital molecules like glutathione (B108866) (GSH), taurine (B1682933), and coenzyme A.[5][6] By introducing ³⁶S-labeled precursors into a biological system, researchers can track the incorporation of this heavy isotope into downstream metabolites, thereby elucidating the dynamics of sulfur metabolism.[7] This is particularly valuable in fields such as oncology, neurobiology, and drug development, where alterations in sulfur metabolic pathways are often implicated in disease pathogenesis and therapeutic response.
These application notes provide a comprehensive overview of the principles, experimental protocols, and data interpretation for conducting ³⁶S-based metabolic flux analysis.
Key Applications of ³⁶S Metabolic Flux Analysis:
-
Elucidating Cysteine and Glutathione Metabolism: Tracing the synthesis and turnover of cysteine and the major cellular antioxidant, glutathione, is crucial for understanding cellular redox homeostasis.[2][8][9] ³⁶S-labeling can quantify the relative contributions of the transsulfuration pathway versus extracellular cysteine uptake to the intracellular cysteine pool.[2][9]
-
Investigating Taurine Biosynthesis: Taurine plays important roles in various physiological processes, including neuromodulation and bile acid conjugation.[1][10][11][12][13] ³⁶S tracers can be used to measure the flux through the taurine synthesis pathway from cysteine.[1][10][11][12][13]
-
Drug Development and Target Validation: Many drugs target pathways involving sulfur-containing molecules. ³⁶S-MFA can be employed to assess the on-target and off-target effects of novel therapeutics on sulfur metabolism.
-
Understanding Disease Mechanisms: Aberrant sulfur metabolism is linked to various diseases, including cancer and neurodegenerative disorders. ³⁶S-MFA can provide insights into the metabolic reprogramming that occurs in these conditions.
Experimental Protocols
Protocol 1: ³⁶S Labeling of Adherent Mammalian Cells
This protocol describes the general procedure for labeling adherent mammalian cells with a ³⁶S-containing tracer to study the flux into sulfur-containing metabolites.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
³⁶S-labeled tracer (e.g., ³⁶S-L-cysteine, ³⁶S-L-methionine, or Sodium ³⁶S-Sulfate)
-
0.22 µm sterile filters
-
Cell culture plates (e.g., 6-well or 10 cm dishes)
-
Ice-cold PBS
-
Methanol, Acetonitrile (B52724), and Water (LC-MS grade)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and grow until they reach the desired confluency (typically 70-80%). The cell density should be optimized to ensure that nutrients are not depleted during the labeling period.
-
Preparation of Labeling Medium: Prepare the culture medium for the labeling experiment. This typically involves using a base medium deficient in the natural sulfur source (e.g., custom-made sulfur-free DMEM) and supplementing it with the ³⁶S-labeled tracer at a known concentration. The medium should also be supplemented with dFBS and other necessary components. Filter-sterilize the final labeling medium using a 0.22 µm filter.
-
Initiation of Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS to remove any residual unlabeled sulfur sources.
-
Add the pre-warmed ³⁶S-labeling medium to the cells.
-
-
Incubation: Incubate the cells for a predetermined period. The optimal labeling time depends on the metabolic pathway of interest and the turnover rate of the target metabolites. A time-course experiment is recommended to determine the time to reach isotopic steady-state.
-
Metabolite Quenching and Extraction:
-
Place the culture plates on ice.
-
Quickly aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol/20% water) to the cells.
-
Use a cell scraper to detach the cells and collect the cell lysate into pre-chilled microcentrifuge tubes.
-
-
Sample Processing:
-
Vortex the cell lysates thoroughly.
-
Centrifuge at maximum speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet cellular debris and proteins.
-
Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
-
Protocol 2: LC-MS Analysis of ³⁶S-Labeled Metabolites
This protocol outlines the general steps for analyzing ³⁶S-labeled metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Dried metabolite extracts
-
LC-MS grade solvents for mobile phases (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid)
-
LC column suitable for polar metabolite separation (e.g., HILIC or reversed-phase ion-pairing)
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., a mixture of the initial mobile phase components).
-
LC Separation: Inject the reconstituted samples onto the LC system. The choice of column and gradient conditions should be optimized for the separation of target sulfur-containing metabolites like cysteine, glutathione, and taurine.
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in a negative ionization mode, as many sulfur-containing metabolites are readily detected as negative ions.
-
Acquire data in full scan mode with high resolution to accurately determine the mass-to-charge ratio (m/z) of the different isotopologues.
-
The mass difference between the unlabeled (predominantly ³²S) and the labeled (³⁶S) isotopologues will be approximately 4 Da.
-
-
Data Analysis:
-
Identify the m/z values for the unlabeled and ³⁶S-labeled versions of the target metabolites.
-
Integrate the peak areas for each isotopologue.
-
Correct for the natural abundance of sulfur isotopes.
-
Calculate the fractional enrichment of ³⁶S in each metabolite.
-
Data Presentation
Quantitative data from ³⁶S metabolic flux analysis should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: Fractional Enrichment of ³⁶S in Key Sulfur-Containing Metabolites
| Metabolite | Condition A | Condition B | p-value |
| Cysteine | 0.65 ± 0.04 | 0.45 ± 0.03 | <0.01 |
| Glutathione (GSH) | 0.58 ± 0.05 | 0.35 ± 0.04 | <0.01 |
| Taurine | 0.25 ± 0.03 | 0.23 ± 0.02 | >0.05 |
| Methionine | 0.95 ± 0.02 | 0.94 ± 0.03 | >0.05 |
Data are represented as mean fractional enrichment ± standard deviation (n=3). This is illustrative data.
Table 2: Relative Metabolic Fluxes Calculated from ³⁶S Labeling Data
| Metabolic Flux | Condition A (Relative Flux) | Condition B (Relative Flux) | Fold Change |
| Transsulfuration Pathway | 100 ± 8 | 150 ± 12 | 1.5 |
| Cysteine Uptake | 200 ± 15 | 180 ± 10 | 0.9 |
| Glutathione Synthesis | 80 ± 6 | 50 ± 5 | 0.625 |
| Taurine Synthesis | 30 ± 4 | 28 ± 3 | 0.93 |
Fluxes are normalized to the transsulfuration pathway flux in Condition A. This is illustrative data.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Central pathways of sulfur metabolism.
Caption: General workflow for a ³⁶S-MFA experiment.
References
- 1. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. Sulfur-Element containing metabolic pathways in human health and crosstalk with the microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur Metabolism Under Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triple labeling of metabolites for metabolome analysis (TLEMMA): a stable isotope labeling approach for metabolite identification and network reconstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification and Tracing of Stable Isotope into Cysteine and Glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comprehensive Metabolic Tracing Reveals the Origin and Catabolism of Cysteine in Mammalian Tissues and Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a novel enzyme and the regulation of key enzymes in mammalian taurine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Taurine biosynthetic enzymes and taurine transporter: molecular identification and regulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review: Taurine: A “very essential” amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taurine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Atmospheric Sulfur Pollution Using Sulfur-36
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stable isotope Sulfur-36 (³⁶S) serves as a powerful, albeit underutilized, tracer for elucidating the sources and atmospheric processing of sulfur pollution. While the more abundant heavy isotope ³⁴S has been widely used, the minor isotope ³⁶S, in conjunction with ³³S and ³⁴S, provides unique insights into mass-independent fractionation (MIF) processes. These MIF signatures, expressed as Δ³³S and Δ³⁶S, can reveal specific chemical pathways and high-energy environments, such as those found in combustion processes and stratospheric chemistry, which are not discernible through conventional δ³⁴S analysis alone. This document provides detailed application notes and protocols for the utilization of ³⁶S in atmospheric sulfur source apportionment studies.
Core Concepts: Mass-Independent Fractionation of Sulfur Isotopes
In most chemical and physical processes, the fractionation of sulfur isotopes is mass-dependent, meaning the degree of fractionation is proportional to the mass difference between the isotopes. This relationship can be described by the following equation:
δ³³S ≈ 0.515 x δ³⁴S δ³⁶S ≈ 1.90 x δ³⁴S
However, certain atmospheric processes, particularly photochemical reactions and high-temperature combustion, can lead to mass-independent fractionation (MIF), where the isotopic ratios deviate from this predicted relationship. These deviations are quantified as Δ³³S and Δ³⁶S (capital delta notation), calculated as follows:
Δ³³S = δ³³S - 1000 * [(1 + δ³⁴S/1000)⁰·⁵¹⁵ - 1] Δ³⁶S = δ³⁶S - 1000 * [(1 + δ³⁴S/1000)¹·⁹⁰ - 1]
Non-zero Δ³³S and Δ³⁶S values are indicative of specific atmospheric processes and sources, making them valuable tracers for atmospheric sulfur pollution.
Data Presentation: Isotopic Signatures of Atmospheric Sulfur Sources
The following table summarizes the typical quadruple sulfur isotope signatures for major sources of atmospheric sulfur. These values are indicative and can vary depending on the specific fuel source, combustion conditions, and atmospheric processing.
| Source Category | Sulfur Species | δ³⁴S (‰ vs VCDT) | Δ³³S (‰) | Δ³⁶S (‰) |
| Anthropogenic | ||||
| Coal Combustion | SO₂, Sulfate (B86663) | -1 to +30 | -0.409 to +0.044 | -0.55 to +1.38 |
| Heavy Fuel Oil | SO₂, Sulfate | -10.3 to +5.3 | Near 0 | Near 0 |
| Biomass Burning | SO₂, Sulfate | +7.3 to +9.1 | -0.19 to +0.2 | Near 0 |
| Vehicle Emissions | Sulfate | +4 to +8 | Near 0 | Near 0 |
| Natural | ||||
| Marine Biogenic (DMS) | SO₂, Sulfate | +15 to +21 | Near 0 | Near 0 |
| Volcanic Emissions | SO₂, Sulfate | -10 to +15 | Variable | Variable |
| Mineral Dust | Sulfate | Variable | Near 0 | Near 0 |
| Atmospheric Reservoirs | ||||
| Stratospheric Sulfate | Sulfate | Variable | Positive | Negative |
| Tropospheric Sulfate | Sulfate | Variable | -0.66 to +0.47 | Variable |
Experimental Protocols
Protocol 1: High-Volume Aerosol Sampling
This protocol outlines the collection of atmospheric particulate matter for subsequent sulfur isotope analysis.
Materials:
-
High-volume air sampler
-
Quartz fiber filters (pre-combusted at 550°C for at least 4 hours to remove organic contaminants)
-
Filter handling forceps
-
Petri dishes or aluminum foil for filter storage
-
Data logger for recording sampling parameters (flow rate, volume, duration)
Procedure:
-
Load a pre-combusted quartz fiber filter into the high-volume sampler using clean forceps.
-
Position the sampler at the desired location, ensuring unobstructed airflow.
-
Record the initial flow rate and start time.
-
Operate the sampler for a predetermined duration (typically 24-48 hours) to collect a sufficient mass of particulate matter.
-
At the end of the sampling period, record the final flow rate and stop time.
-
Carefully remove the filter using clean forceps and fold it in half with the exposed side inwards.
-
Place the folded filter in a clean petri dish or wrap it in pre-cleaned aluminum foil.
-
Store the filter frozen (-20°C) until chemical processing to minimize the volatilization of sulfur compounds.
-
Calculate the total volume of air sampled based on the average flow rate and sampling duration.
Protocol 2: Sulfate Extraction and Purification
This protocol details the extraction of water-soluble sulfate from the collected aerosol filters and its purification as barium sulfate (BaSO₄).
Materials:
-
Deionized water (18.2 MΩ·cm)
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes
-
0.5 M Barium chloride (BaCl₂) solution
-
Hydrochloric acid (HCl)
-
Muffle furnace
-
Drying oven
-
Ashless filter paper
Procedure:
-
Cut a portion of the aerosol-laden quartz fiber filter into small pieces and place them in a clean centrifuge tube.
-
Add a known volume of deionized water to the tube to submerge the filter pieces.
-
Sonicate the tube in an ultrasonic bath for 30-60 minutes to extract the water-soluble components.
-
Centrifuge the tube to pellet the filter debris and insoluble particles.
-
Decant the supernatant into a clean beaker.
-
Repeat the extraction process (steps 2-5) two more times and combine the supernatants.
-
Acidify the combined supernatant with a few drops of HCl to a pH of approximately 3.
-
Heat the solution to near boiling and add an excess of 0.5 M BaCl₂ solution dropwise while stirring to precipitate barium sulfate (BaSO₄).
-
Allow the precipitate to digest overnight at room temperature.
-
Filter the BaSO₄ precipitate through ashless filter paper.
-
Wash the precipitate with deionized water to remove any remaining impurities.
-
Place the filter paper with the BaSO₄ precipitate in a crucible and dry it in a drying oven.
-
Ash the filter paper in a muffle furnace at 800°C for 2 hours.
-
Cool the crucible in a desiccator and weigh the purified BaSO₄.
Protocol 3: Conversion of BaSO₄ to SF₆ and Quadruple Sulfur Isotope Analysis
This protocol describes the conversion of the purified barium sulfate to sulfur hexafluoride (SF₆) and the subsequent measurement of all four stable sulfur isotopes using a dual-inlet isotope ratio mass spectrometer (IRMS). The SF₆ method is preferred for high-precision measurements of all four sulfur isotopes due to the absence of isobaric interferences that can affect SO₂ analysis.
Materials:
-
Fluorinating reagent (e.g., BrF₅ or CoF₃)
-
Nickel reaction vessels
-
Vacuum line
-
Gas chromatograph (GC) for SF₆ purification
-
Dual-inlet isotope ratio mass spectrometer (IRMS) equipped with collectors for m/z 127 (³²S¹⁹F₅⁺), 128 (³³S¹⁹F₅⁺), 129 (³⁴S¹⁹F₅⁺), and 131 (³⁶S¹⁹F₅⁺).
-
Reference SF₆ gas with a known isotopic composition.
Procedure:
-
Place a known amount of the purified BaSO₄ into a nickel reaction vessel.
-
Attach the vessel to a vacuum line and evacuate it to remove any atmospheric gases.
-
Introduce the fluorinating reagent into the reaction vessel.
-
Heat the vessel to the appropriate temperature to facilitate the reaction and produce SF₆ gas.
-
Cryogenically trap and purify the generated SF₆ gas using the vacuum line and a gas chromatograph to remove any residual fluorinating reagent and other byproducts.
-
Introduce the purified SF₆ into the dual-inlet IRMS.
-
Measure the ion beam intensities for ³²S¹⁹F₅⁺, ³³S¹⁹F₅⁺, ³⁴S¹⁹F₅⁺, and ³⁶S¹⁹F₅⁺ relative to a reference SF₆ gas of known isotopic composition.
-
Calculate the δ³³S, δ³⁴S, and δ³⁶S values relative to the Vienna Canyon Diablo Troilite (VCDT) standard.
-
Calculate the Δ³³S and Δ³⁶S values using the formulas provided in the "Core Concepts" section.
Mandatory Visualizations
Caption: Experimental workflow for tracing atmospheric sulfur pollution using this compound.
Caption: Logical relationship for sulfur source apportionment using multiple sulfur isotopes.
Application Notes and Protocols for Studying Microbial Sulfate Reduction Using Sulfur-36
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Sulfur-36 Stable Isotope Probing
Microbial sulfate (B86663) reduction (MSR) is a critical biogeochemical process with significant implications for environmental nutrient cycling, bioremediation, and industrial processes, including microbiologically influenced corrosion and drug metabolism. Understanding the rates and pathways of MSR is essential for a wide range of scientific disciplines. Stable isotope probing (SIP) is a powerful technique that allows researchers to trace the metabolic activity of microorganisms by introducing a substrate enriched with a heavy stable isotope.[1][2] While studies have traditionally relied on the natural abundance ratios of 34S/32S or the use of the radioactive isotope 35S, the use of highly enriched this compound (36S) as a tracer offers a safe and robust alternative for quantifying sulfate reduction rates and elucidating metabolic pathways.
36S is a rare, stable isotope of sulfur.[3] By introducing 36SO₄²⁻ into an environmental sample or microbial culture, the rate of its conversion to sulfide (B99878) (H₂36S) can be precisely measured. This provides a direct quantification of MSR activity. Unlike radioisotope methods, 36S is non-radioactive, simplifying handling, and disposal procedures. Furthermore, advanced mass spectrometry techniques allow for sensitive detection and quantification of 36S enrichment in various sulfur pools.
Advantages of Using 36S as a Tracer:
-
Direct Rate Measurement: Provides a direct and quantifiable measure of the rate at which sulfate is being reduced to sulfide.
-
Safety: As a stable isotope, 36S poses no radiological hazards, eliminating the need for specialized radioactive material handling protocols and facilitating fieldwork.[4]
-
High Sensitivity: Modern mass spectrometers, such as Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICPMS), offer high precision for measuring sulfur isotope ratios, allowing for the detection of even small amounts of tracer incorporation.[3][5]
-
Pathway Elucidation: Can be used to trace the incorporation of sulfur into microbial biomass (amino acids like methionine and cysteine) and to study the flow of sulfur through metabolic networks.[6][7]
-
Complementary to Other SIP Methods: Can be used in conjunction with other stable isotopes like 13C and 15N to link sulfur metabolism to specific carbon and nitrogen sources and to identify the active sulfate-reducing microorganisms in a community.
Applications
-
Environmental Microbiology: Quantifying MSR rates in various anoxic environments such as marine sediments, wetlands, and groundwater to understand their role in the global sulfur and carbon cycles.[2]
-
Bioremediation: Assessing the activity of sulfate-reducing bacteria (SRB) in the bioremediation of heavy metals and organic pollutants. SRB-produced sulfide can precipitate heavy metals, effectively immobilizing them.
-
Industrial Microbiology: Monitoring and controlling "souring" in oil reservoirs, where SRB produce toxic and corrosive hydrogen sulfide. The 36S tracer method can be used to evaluate the efficacy of biocides and other control strategies.
-
Drug Development and Gut Microbiome Research: Investigating the role of gut microbiota in the metabolism of sulfur-containing drugs. Understanding how gut bacteria process these compounds is crucial for pharmacology and toxicology. The use of stable isotope-labeled compounds is a key technique in metabolism studies.[8]
Quantitative Data Presentation
The following tables provide a template for presenting data from a hypothetical 36S tracer experiment designed to quantify microbial sulfate reduction rates.
Table 1: Experimental Conditions and Sample Overview
| Sample ID | Treatment | Incubation Time (hours) | Initial [SO₄²⁻] (mM) | 36S-Sulfate Spike (µmol) | Replicate |
| CTRL-0 | No Cells Control | 0 | 20 | 5 | 1 |
| CTRL-24 | No Cells Control | 24 | 20 | 5 | 1 |
| EXP-T0 | SRB Culture | 0 | 20 | 5 | 1 |
| EXP-T12 | SRB Culture | 12 | - | - | 1 |
| EXP-T24 | SRB Culture | 24 | - | - | 1 |
| EXP-T48 | SRB Culture | 48 | - | - | 1 |
Table 2: Measured Concentrations and Isotopic Compositions
| Sample ID | [SO₄²⁻] (mM) | [S²⁻] (mM) | δ³⁴S-SO₄ (‰ VCDT) | Atom % 36S-SO₄ | Atom % 36S-S²⁻ |
| CTRL-0 | 20.1 | 0.0 | -0.3 | 5.15 | 0.015 |
| CTRL-24 | 19.9 | 0.0 | -0.3 | 5.14 | 0.015 |
| EXP-T0 | 20.0 | 0.1 | -0.3 | 5.15 | 0.015 |
| EXP-T12 | 15.2 | 4.9 | +2.5 | 5.15 | 4.98 |
| EXP-T24 | 10.5 | 9.6 | +6.8 | 5.16 | 5.05 |
| EXP-T48 | 2.1 | 18.0 | +15.2 | 5.18 | 5.12 |
Note: VCDT stands for Vienna Canyon Diablo Troilite, the international standard for sulfur isotopes.[3]
Table 3: Calculated Sulfate Reduction Rates
| Time Interval (hours) | Sulfate Reduction Rate (SRR) (nmol cm⁻³ h⁻¹) |
| 0 - 12 | 102.1 |
| 12 - 24 | 97.9 |
| 24 - 48 | 87.5 |
Calculation of SRR is based on the production of 36S-labeled sulfide over time, analogous to methods used for 35S tracers.[9][10]
Experimental Protocols
This section provides a detailed protocol for a laboratory-based experiment to measure microbial sulfate reduction rates using a 36S-sulfate tracer. The methodology is adapted from established protocols for 35S radiotracer experiments and general stable isotope probing techniques.[1][11][12][13]
Protocol 1: Quantification of MSR Rate using 36SO₄²⁻ Tracer
1. Materials and Reagents
-
Anaerobic culture medium for sulfate-reducing bacteria (e.g., Postgate's medium C, modified to have a known sulfate concentration).
-
Sterile, anaerobic culture vessels (e.g., serum bottles with butyl rubber stoppers).
-
Pure culture of a sulfate-reducing bacterium (e.g., Desulfovibrio vulgaris) or an environmental sample (e.g., anoxic sediment).
-
Isotopically labeled sodium sulfate (Na₂36SO₄), with known high enrichment of 36S.
-
Anaerobic gas mix (e.g., N₂:CO₂ 80:20 v/v).
-
Zinc acetate (B1210297) solution (20% w/v), deoxygenated.
-
Hydrochloric acid (HCl), 6 M.
-
Apparatus for cold chromium distillation to separate sulfide from sulfate.
-
Materials for sulfur isotope analysis via EA-IRMS or MC-ICPMS.[5][14][15]
2. Experimental Setup
-
Prepare the anaerobic culture medium, dispense into serum bottles, and autoclave.
-
Once cool, purge the headspace of each bottle with the anaerobic gas mix and seal with sterile butyl rubber stoppers and aluminum crimps.
-
Prepare a sterile, anaerobic stock solution of Na₂36SO₄.
-
Using a sterile, gas-tight syringe, inject a known amount of the Na₂36SO₄ stock solution into each serum bottle to achieve the desired final concentration and isotopic enrichment.
-
Inoculate the bottles with the SRB culture or environmental slurry. Include "no-cell" controls to check for abiotic sulfate reduction.
-
Incubate the bottles under appropriate conditions (e.g., 30°C in the dark).
3. Sampling and Analysis
-
At predetermined time points (e.g., 0, 12, 24, 48 hours), sacrifice replicate bottles.
-
To stop microbial activity and trap the produced sulfide, inject an excess of zinc acetate solution into the bottle. This will precipitate sulfide as zinc sulfide (ZnS).
-
Separate the solid phase (containing ZnS and microbial biomass) from the liquid phase (containing the remaining sulfate) by centrifugation or filtration.
-
Sulfate Analysis:
-
Take an aliquot of the supernatant.
-
Precipitate the sulfate as barium sulfate (BaSO₄) by adding BaCl₂ solution.
-
Wash and dry the BaSO₄ precipitate.[4]
-
Analyze the δ³⁴S and 36S/32S ratio of the BaSO₄ using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS) or MC-ICPMS.[14][15][16]
-
-
Sulfide Analysis:
-
The ZnS precipitate is collected and washed.
-
The sulfide can be converted to Ag₂S for analysis or directly converted to SO₂ or SF₆ for mass spectrometry.[4]
-
Analyze the 36S/32S ratio of the sulfide fraction.
-
-
Quantification of Sulfate and Sulfide:
-
Determine the concentration of sulfate in the supernatant using ion chromatography.
-
Determine the concentration of sulfide from the ZnS precipitate using a colorimetric method or by quantifying the total sulfur in the precipitate.
-
4. Data Calculation
The sulfate reduction rate (SRR) can be calculated using the following formula, adapted from 35S tracer methods:
SRR (mol L⁻¹ h⁻¹) = ([H₂36S]produced / (Atom% 36S in initial SO₄²⁻ * t)) * [SO₄²⁻]total
Where:
-
[H₂36S]produced is the concentration of labeled sulfide produced.
-
Atom% 36S in initial SO₄²⁻ is the isotopic enrichment of the initial sulfate pool.
-
t is the incubation time in hours.
-
[SO₄²⁻]total is the total concentration of sulfate at the start of the incubation.
Visualizations
Signaling Pathways and Workflows
Caption: Dissimilatory sulfate reduction pathway.
Caption: Experimental workflow for a 36S tracer study.
References
- 1. DNA stable-isotope probing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of methods for the quantification of bacterial sulfate reduction in coastal marine sediments: III. Estimation from chemical and bacteriological field data | Semantic Scholar [semanticscholar.org]
- 3. Sulfur isotope biogeochemistry - Wikipedia [en.wikipedia.org]
- 4. A simple and reliable method reducing sulfate to sulfide for multiple sulfur isotope analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous-Flow Stable Sulfur Isotope Analysis of Organic and Inorganic Compounds by EA-MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Gene Expression Correlates with Process Rates Quantified for Sulfate- and Fe(III)-Reducing Bacteria in U(VI)-Contaminated Sediments [frontiersin.org]
- 7. protocols.io [protocols.io]
- 8. pure.mpg.de [pure.mpg.de]
- 9. researchgate.net [researchgate.net]
- 10. Simple Assay for Accurate Determination of [35S]sulfate Reduction Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioisotope Assay for the Quantification of Sulfate-Reducing Bacteria in Sediment and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparison of 35S-SO(4)(2-) radiotracer techniques to determine sulphate reduction rates in laminated sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. it2isotopes.com [it2isotopes.com]
- 16. Aqueous H2S Sampling | Isotope Science Lab | University of Calgary [ucalgary.ca]
Application Notes and Protocols for Sulfur-36 in Quantitative Proteomics (SULAQ)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Sulfur-36 Labeling for Quantitative Proteomics (SULAQ) method, its applications in drug development, and detailed experimental protocols.
Application Notes
Introduction to the SULAQ Method
This compound in quantitative proteomics (SULAQ) is a powerful metabolic labeling technique used to accurately quantify and compare protein abundance between different biological samples. The method relies on the incorporation of a heavy, stable isotope of sulfur, 36S, into proteins. Since sulfur is an essential component of the amino acids methionine and cysteine, nearly all proteins will incorporate the label.
In a typical SULAQ experiment, two cell populations are cultured in parallel. One population is grown in a "light" medium containing the natural abundance sulfur isotope (predominantly 32S), while the other is grown in a "heavy" medium where the standard sulfur source is replaced with 36S-labeled sodium sulfate (B86663). After a sufficient number of cell divisions, the proteins in the "heavy" population will be enriched with 36S.
The two cell populations are then combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry (MS). The mass spectrometer can distinguish between the "light" and "heavy" peptides based on the mass difference conferred by the 36S isotope. The relative peak intensities of the isotopic pairs directly correspond to the relative abundance of the protein in the two samples.
Applications in Drug Development
Quantitative proteomics methods like SULAQ are invaluable in various stages of the drug development pipeline:
-
Target Identification and Validation: SULAQ can be used to compare protein expression profiles of healthy versus diseased cells or tissues. Proteins that are significantly up- or down-regulated in the disease state can be identified as potential therapeutic targets.
-
Mechanism of Action Studies: By treating cells with a drug candidate and comparing the proteome to untreated cells, SULAQ can help elucidate the drug's mechanism of action by identifying proteins and pathways that are affected by the compound.
-
Biomarker Discovery: SULAQ can be employed to identify proteins whose levels change in response to disease progression or drug treatment. These proteins can serve as biomarkers for diagnosis, prognosis, or monitoring treatment efficacy.
-
Toxicity Studies: The technique can be used to assess the off-target effects of a drug by identifying unintended changes in protein expression, providing insights into potential toxicity mechanisms.
A key advantage of the SULAQ method is its applicability to organisms that can be cultured in a defined minimal medium, making it a versatile tool for studying a wide range of biological systems, including bacteria, yeast, and mammalian cells.
Case Study: Investigating Oxidative Stress Response in Pseudomonas putida
Pseudomonas putida is a metabolically versatile bacterium known for its ability to withstand various environmental stresses, including oxidative stress. Understanding the molecular mechanisms of this resistance is crucial for applications in bioremediation and biotechnology. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can damage cellular components. Bacteria have evolved sophisticated signaling pathways to sense and respond to this stress.
The SULAQ method can be applied to quantify the changes in the proteome of P. putida when exposed to an oxidizing agent, such as hydrogen peroxide (H2O2). By comparing the proteomes of H2O2-treated and untreated bacteria, researchers can identify proteins that are up- or down-regulated in response to oxidative stress, providing insights into the adaptive mechanisms.
Quantitative Data Presentation
The following table represents a hypothetical dataset from a SULAQ experiment investigating the oxidative stress response in Pseudomonas putida. The data illustrates the kind of quantitative information that can be obtained, with a focus on key proteins involved in the oxidative stress response.
| Protein Accession | Protein Name | Gene Name | Function | Fold Change (H₂O₂ treated / Control) | p-value |
| Q88I29 | Glutathione (B108866) peroxidase | gpx | Catalyzes the reduction of H₂O₂ | 3.5 | < 0.01 |
| Q88D90 | Superoxide (B77818) dismutase [Fe] | sodB | Detoxifies superoxide radicals | 2.8 | < 0.01 |
| Q88J65 | Catalase | katG | Decomposes hydrogen peroxide | 2.5 | < 0.01 |
| Q88I30 | Transcriptional regulator OspR | ospR | Represses gpx expression | 1.2 | > 0.05 |
| P29691 | Alkyl hydroperoxide reductase C | ahpC | Detoxifies organic hydroperoxides | 2.1 | < 0.05 |
| Q88G14 | Thioredoxin | trx | Redox signaling and protein repair | 1.8 | < 0.05 |
Experimental Protocols
Protocol 1: SULAQ Labeling of Pseudomonas putida
This protocol describes the metabolic labeling of Pseudomonas putida KT2440 with 36S for quantitative proteomic analysis.
Materials:
-
Pseudomonas putida KT2440
-
Minimal medium (see recipe below)
-
Sodium sulfate (Na₂SO₄) - "light" (natural isotopic abundance)
-
36S-labeled sodium sulfate (Na₂³⁶SO₄) - "heavy"
-
Carbon source (e.g., 20 mM sodium benzoate (B1203000) or sodium succinate)
-
Sterile culture flasks
-
Incubator shaker
-
Spectrophotometer
Minimal Medium Recipe (per 1 Liter):
| Component | Amount |
| K₂HPO₄ | 3.0 g |
| KH₂PO₄ | 1.5 g |
| (NH₄)₂SO₄ | 1.0 g |
| MgCl₂·6H₂O | 0.2 g |
| Trace element solution | 1 mL |
| Carbon source | As required |
| Na₂SO₄ or Na₂³⁶SO₄ | 0.2 mM |
Note: Prepare the trace element solution separately and sterilize by filtration. The main medium components can be autoclaved. Add the sterile carbon source and sulfate solutions after autoclaving.
Procedure:
-
Pre-culture Preparation: Inoculate a single colony of P. putida KT2440 into 5 mL of standard rich medium (e.g., LB broth) and grow overnight at 30°C with shaking.
-
Adaptation to Minimal Medium:
-
Pellet the overnight culture by centrifugation (5000 x g, 5 min).
-
Wash the cell pellet twice with sterile minimal medium lacking a sulfur source.
-
Resuspend the pellet in 50 mL of "light" minimal medium (containing 0.2 mM Na₂SO₄) and grow for at least 10 generations to ensure complete incorporation of the label and adaptation to the medium. Monitor growth by measuring the optical density at 600 nm (OD₆₀₀).
-
-
SULAQ Labeling:
-
Prepare two sets of cultures:
-
"Light" Culture: Inoculate 50 mL of "light" minimal medium with the adapted pre-culture to an initial OD₆₀₀ of 0.05.
-
"Heavy" Culture: Inoculate 50 mL of "heavy" minimal medium (containing 0.2 mM Na₂³⁶SO₄) with the adapted pre-culture to an initial OD₆₀₀ of 0.05.
-
-
Grow the cultures at 30°C with shaking until they reach the mid-logarithmic phase of growth (OD₆₀₀ ≈ 0.8).
-
-
Experimental Treatment (Example: Oxidative Stress):
-
To one set of "light" and "heavy" cultures, add H₂O₂ to a final concentration of 1 mM. The other set serves as the untreated control.
-
Incubate for a defined period (e.g., 1 hour) under the same growth conditions.
-
-
Cell Harvesting and Mixing:
-
Harvest the cells by centrifugation (8000 x g, 10 min, 4°C).
-
Wash the cell pellets twice with ice-cold phosphate-buffered saline (PBS).
-
For quantitative comparison, mix the "light" control pellet with the "heavy" treated pellet, and the "heavy" control pellet with the "light" treated pellet (label-swapping replicate) in a 1:1 ratio based on cell number or total protein amount.
-
Protocol 2: Protein Extraction, Digestion, and Mass Spectrometry
Materials:
-
Lysis buffer (e.g., 8 M urea (B33335), 2 M thiourea, 4% CHAPS, 50 mM Tris-HCl pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system
Procedure:
-
Protein Extraction:
-
Resuspend the mixed cell pellets in lysis buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).
-
Determine the protein concentration of the supernatant using a compatible protein assay (e.g., Bradford assay).
-
-
Protein Digestion:
-
Take a defined amount of protein (e.g., 100 µg) from each mixed sample.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Dilute the sample 10-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the peptides by nano-LC-MS/MS. Key parameters include:
-
MS1 Scan: High resolution (e.g., 60,000) to resolve the isotopic envelopes of the "light" and "heavy" peptide pairs.
-
Data-Dependent Acquisition (DDA): Select the most intense precursor ions for fragmentation.
-
Fragmentation Method: Higher-energy collisional dissociation (HCD).
-
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant) to identify peptides and proteins and to quantify the relative abundance of the "light" and "heavy" forms.
-
Visualizations
SULAQ Experimental Workflow
Caption: General experimental workflow for the SULAQ method.
Signaling Pathway: Oxidative Stress Response in Pseudomonas
This diagram illustrates the regulation of glutathione peroxidase (GPX) by the transcriptional regulator OspR in response to oxidative stress.
Caption: OspR-mediated regulation of GPX in response to oxidative stress.
Application Note: High-Precision Isotopic Analysis of Sulfur-36 by Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and accurate measurement of sulfur isotope ratios, including the rare isotope Sulfur-36 (³⁶S), offers significant potential across various scientific disciplines. In pharmaceutical and drug development, tracing the metabolism of sulfur-containing compounds is crucial for understanding pharmacokinetics and drug efficacy. Stably labeled isotopic tracers, such as those enriched in ³⁶S, provide a powerful tool for these investigations. Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is a state-of-the-art technique for high-precision isotope ratio analysis. However, the analysis of ³⁶S by conventional MC-ICP-MS is severely hindered by the direct isobaric interference of Argon-36 (³⁶Ar), a naturally occurring isotope of the argon gas used to generate the plasma.
This application note details a robust protocol for the high-precision analysis of all four stable sulfur isotopes (³²S, ³³S, ³⁴S, and ³⁶S) using a collision/reaction cell (CRC) equipped MC-ICP-MS/MS system. This advanced instrumentation allows for the chemical separation of analyte ions from interfering species, enabling accurate and precise ³⁶S measurements.
Principle of Analysis
The core of this method lies in the use of a collision/reaction cell to induce a mass shift of the sulfur isotopes, moving them to a mass range free from the ³⁶Ar interference. By introducing a reaction gas, such as oxygen (O₂), into the CRC, sulfur ions (S⁺) are converted to sulfur monoxide ions (SO⁺). This process shifts the four sulfur isotopes to new mass-to-charge ratios:
-
³²S⁺ (m/z 32) → ³²S¹⁶O⁺ (m/z 48)
-
³³S⁺ (m/z 33) → ³³S¹⁶O⁺ (m/z 49)
-
³⁴S⁺ (m/z 34) → ³⁴S¹⁶O⁺ (m/z 50)
-
³⁶S⁺ (m/z 36) → ³⁶S¹⁶O⁺ (m/z 52)
At m/z 52, the isobaric interference from ³⁶Ar is eliminated, allowing for the high-precision measurement of the ³⁶S¹⁶O⁺ ion beam. A pre-cell mass filter in the MS/MS configuration ensures that only ions of the target mass enter the CRC, preventing unwanted side reactions and the formation of new interfering species.
Experimental Protocol
This protocol is designed for a collision/reaction cell equipped MC-ICP-MS, such as the Thermo Scientific™ Neoma™ MS/MS MC-ICP-MS.
Sample Preparation
Proper sample preparation is critical to remove matrix components that could cause non-spectral interferences and to convert all sulfur into a homogenous form, typically sulfate (B86663).
-
Digestion (for organic matrices): Samples such as tissues or proteins should be digested using a suitable method (e.g., microwave-assisted acid digestion with nitric acid and hydrogen peroxide) to break down the organic matrix and release the sulfur.
-
Conversion to Sulfate: Ensure all sulfur in the sample is converted to sulfate (SO₄²⁻).
-
Anion-Exchange Chromatography: Purify the sulfate from the sample matrix using anion-exchange chromatography.[1][2] This step is crucial to remove matrix elements that can suppress the sulfur signal or cause other interferences.
-
Resin: Use a strong base anion-exchange resin (e.g., AG1-X8).
-
Elution: Elute the purified sulfate fraction with a dilute acid (e.g., 0.5 N HNO₃).
-
-
Final Solution Preparation: Dilute the purified sulfate solution to the desired concentration (typically 100-500 ppb sulfur) in dilute nitric acid (e.g., 2%). For improved signal stability and transmission, the addition of ammonium (B1175870) sulfate to the sample and standard solutions is recommended.[1][2]
Instrumentation and Setup
Instrument: MC-ICP-MS with a collision/reaction cell (e.g., Thermo Scientific™ Neoma™ MS/MS MC-ICP-MS).
Sample Introduction:
-
Nebulizer: A desolvating nebulizer system (e.g., Cetac Aridus II™) is recommended to reduce solvent-related interferences and enhance signal intensity.[2][3]
-
Cones: Use high-performance sampler and skimmer cones suitable for high-precision isotope ratio measurements.
MC-ICP-MS/MS Parameters:
-
Plasma Mode: Operate in "dry" plasma mode with the desolvating nebulizer.
-
Resolution Mode: High-resolution mode (R > 8,000) is necessary to resolve any remaining polyatomic interferences on the SO⁺ masses.[2]
-
Collision/Reaction Cell:
-
Reaction Gas: Introduce high-purity oxygen (O₂) into the collision/reaction cell.
-
Gas Flow Rate: Optimize the O₂ flow rate to maximize the formation of SO⁺ while minimizing the formation of other oxides and adducts. This is a critical parameter that needs to be tuned for the specific instrument and application.
-
-
Pre-Cell Mass Filter: Set the pre-cell mass filter to only allow the sulfur isotope masses (32, 33, 34, and 36) to enter the CRC. This prevents other ions from the plasma from reacting with the oxygen gas and forming new interferences.
Data Acquisition
-
Cup Configuration: Configure the Faraday cups to simultaneously measure the ion beams of ³²S¹⁶O⁺ (m/z 48), ³³S¹⁶O⁺ (m/z 49), ³⁴S¹⁶O⁺ (m/z 50), and ³⁶S¹⁶O⁺ (m/z 52).
-
Analysis Sequence: Employ a standard-sample bracketing approach for mass bias correction.[1][2] The sequence should be: Standard - Sample 1 - Sample 2 - Standard - ...
-
Integration Time: Use an integration time of approximately 4 seconds per cycle, with 40-60 cycles per measurement.
-
Washout: Ensure a thorough washout between samples with dilute nitric acid to prevent memory effects.
Data Processing and Mass Bias Correction
-
Blank Correction: Subtract the on-peak gas blank and procedural blank measurements from all standard and sample measurements.
-
Mass Bias Correction: Use the standard-sample bracketing data to correct for instrumental mass bias. The exponential law is a commonly applied model for mass bias correction.
-
Interference Correction: While the mass-shift approach removes the primary ³⁶Ar interference, it is crucial to monitor for any potential new interferences at the SO⁺ masses. For example, at m/z 52, potential interferences could include minor isotopes of other elements or polyatomic ions formed in the plasma or CRC. A careful analysis of blanks and standards containing potentially interfering elements is recommended during method development.
Data Presentation
The following tables summarize the expected performance and key parameters for the high-precision analysis of sulfur isotopes using MC-ICP-MS/MS. Note that while high precision is routinely achieved for ³²S, ³³S, and ³⁴S, the data for ³⁶S is less established and represents the anticipated performance of this advanced technique.
Table 1: Typical MC-ICP-MS/MS Instrumental Parameters
| Parameter | Setting |
| Instrument | MC-ICP-MS with Collision/Reaction Cell |
| Sample Introduction | Desolvating Nebulizer System |
| Plasma Mode | Dry Plasma |
| Resolution Mode | High Resolution (R > 8,000) |
| Reaction Gas | Oxygen (O₂) |
| Pre-Cell Mass Filter | Enabled for m/z 32, 33, 34, 36 |
| Detector Array | Faraday Cups |
| Integration Time | 4.194 s |
| Cycles per Replicate | 40-60 |
Table 2: Analyte and Measurement Masses
| Isotope | Natural Abundance (%) | Measured Ion | m/z |
| ³²S | 94.93 | ³²S¹⁶O⁺ | 48 |
| ³³S | 0.76 | ³³S¹⁶O⁺ | 49 |
| ³⁴S | 4.29 | ³⁴S¹⁶O⁺ | 50 |
| ³⁶S | 0.02 | ³⁶S¹⁶O⁺ | 52 |
Table 3: Expected Analytical Performance
| Isotope Ratio | Typical External Precision (2SD, ‰) |
| δ³⁴S | ± 0.10 - 0.15 |
| δ³³S | ± 0.15 - 0.20 |
| δ³⁶S | Data to be established (Anticipated < 0.5) |
The precision for δ³⁶S is an estimate and will be highly dependent on the sample concentration and the optimization of the MC-ICP-MS/MS system. Further validation is required to establish robust performance metrics.
Visualizations
Experimental Workflow
Caption: Experimental workflow for high-precision sulfur isotope analysis.
Interference Mitigation Signaling Pathway
Caption: Mitigation of ³⁶Ar interference by mass-shifting ³⁶S⁺ in the CRC.
Conclusion
The high-precision analysis of this compound is achievable with modern collision/reaction cell-equipped MC-ICP-MS/MS systems. The described protocol, which employs a mass-shift approach to circumvent the debilitating isobaric interference from ³⁶Ar, provides a pathway for researchers to accurately determine the isotopic composition of all four stable sulfur isotopes. This capability is particularly valuable for tracer studies in drug development and metabolism research, where the ability to precisely track the fate of sulfur-containing molecules is paramount. Further method development and validation are encouraged to establish robust quantitative performance metrics for ³⁶S analysis and to explore its full potential in various scientific applications.
References
Application Note and Protocol: High-Precision Sulfur-36 Analysis in Geological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the determination of Sulfur-36 (³⁶S) isotope ratios in geological materials. The protocols outlined below cover the entire workflow, from sample preparation to instrumental analysis and data processing, enabling high-precision isotopic measurements for a variety of research applications, including geological dating, ore genesis studies, and environmental tracing.
Introduction
Sulfur possesses four stable isotopes: ³²S (95.02%), ³³S (0.75%), ³⁴S (4.21%), and ³⁶S (0.02%).[1][2] While δ³⁴S analysis is common, the measurement of the rare isotope ³⁶S, in conjunction with other sulfur isotopes, provides a more complete understanding of sulfur cycling and fractionation processes in geological systems.[3] This application note details the analytical procedures for obtaining high-precision ³⁶S data from geological matrices such as rocks, minerals, and sediments. The primary analytical techniques discussed are Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).
Sample Preparation Protocol
The quantitative conversion of sulfur within a geological sample to a measurable gas (SO₂) or into solution is a critical step to avoid isotopic fractionation.[4][5] The choice of method depends on the sample type, sulfur concentration, and the analytical instrument.
2.1. Bulk Rock and Mineral Analysis via Elemental Analyzer
This method is suitable for samples where the total sulfur isotopic composition is of interest.
Materials and Reagents:
-
Tin capsules
-
Tungstic oxide (WO₃)
-
Reduced copper
-
International and in-house sulfur isotope standards (e.g., IAEA-S-1, NBS-127)[6]
-
High-purity helium and oxygen
Protocol:
-
Homogenization: Grind the geological sample to a fine powder (<100 µm) in an agate mortar to ensure homogeneity.
-
Weighing: Accurately weigh 10-40 mg of the powdered sample into a tin capsule. The exact amount will depend on the expected sulfur concentration, with a target of at least 40 µg of sulfur.[7]
-
Combustion: Place the tin capsule into the autosampler of an elemental analyzer. The sample is dropped into a combustion tube heated to approximately 980-1100°C in the presence of a pulse of pure oxygen.[4][8] The sulfur in the sample is quantitatively converted to sulfur dioxide (SO₂).
-
Purification and Reduction: The resulting gases are swept by a helium carrier gas through a tube containing tungstic oxide to ensure complete combustion and then through a tube with reduced copper to remove excess oxygen and convert SO₃ to SO₂. A water trap is also included in the gas path.[7][8]
-
Chromatographic Separation: The purified SO₂ is separated from other combustion gases (e.g., CO₂, N₂) using a gas chromatography column.[7]
-
Introduction to Mass Spectrometer: The purified SO₂ is introduced into the ion source of the mass spectrometer via a continuous flow interface.
2.2. Sulfide (B99878) and Sulfate (B86663) Mineral Separation
For mineral-specific isotopic analysis, a physical or chemical separation is required prior to analysis.
Protocol:
-
Mineral Separation: Carefully hand-pick individual mineral grains under a microscope. Alternatively, use heavy liquid or magnetic separation techniques to concentrate the desired mineral phase.[1]
-
Chemical Extraction (for specific sulfur forms):
-
Acid Volatile Sulfides (AVS): Treat the sample with cold hydrochloric acid to liberate H₂S, which is then trapped as Ag₂S.
-
Chromium Reducible Sulfide (CRS): After AVS extraction, treat the sample with a hot acidic chromium(II) chloride solution to liberate sulfide from pyrite, which is then trapped as Ag₂S.[9]
-
Sulfate: Leach the sample with a non-oxidizing acid to dissolve sulfate minerals. The dissolved sulfate is then precipitated as BaSO₄ by adding a barium chloride solution.
-
-
Analysis: The resulting Ag₂S or BaSO₄ can then be analyzed using the EA-IRMS method described in section 2.1.
Instrumental Analysis
3.1. Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS)
EA-IRMS is a robust and widely used technique for sulfur isotope analysis.[10][11]
Typical Parameters:
-
Ion Source: Electron impact ionization.
-
Mass Analyzer: Magnetic sector with multiple Faraday cup collectors to simultaneously measure different isotopologues of SO₂.
-
Measured Masses: m/z 64 (³²S¹⁶O₂), 65 (³³S¹⁶O₂), and 66 (³⁴S¹⁶O₂). Due to the low abundance of ³⁶S and potential isobaric interferences, direct measurement of ³⁶S¹⁶O₂ (m/z 68) is challenging with standard EA-IRMS setups.
3.2. Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
MC-ICP-MS offers high sensitivity and the ability to overcome some of the isobaric interferences encountered in gas source mass spectrometry, making it particularly suitable for ³⁶S analysis.[12][13]
Protocol:
-
Sample Digestion: For solution analysis, digest the geological sample using appropriate acids (e.g., a mixture of HF, HNO₃, and HClO₄) in a clean laboratory environment.
-
Sulfur Separation: Isolate sulfur from the sample matrix using anion exchange chromatography to minimize matrix effects.[12]
-
Introduction to MC-ICP-MS: Introduce the purified sulfur solution into the MC-ICP-MS using a desolvating nebulizer system.
-
Analysis: Operate the MC-ICP-MS in high-resolution mode to separate the sulfur isotopes from potential polyatomic interferences (e.g., ³⁶Ar⁺).
Data Presentation
The isotopic composition of sulfur is reported in delta (δ) notation in per mil (‰) relative to the Vienna Cañon Diablo Troilite (VCDT) standard.[14]
δ³⁶S (‰) = [ (³⁶S/³²S)sample / (³⁶S/³²S)VCDT - 1 ] * 1000
| Isotope Ratio | Natural Abundance (%)[1][2][15] | Typical Measurement Precision (2σ) |
| ³²S | 95.02 | N/A |
| ³³S | 0.75 | ±0.15‰ (MC-ICP-MS)[12] |
| ³⁴S | 4.21 | ±0.1‰ (EA-IRMS), ±0.10‰ (MC-ICP-MS)[10][12] |
| ³⁶S | 0.015 | Dependent on concentration and instrumentation |
Table 1: Natural Abundances and Typical Measurement Precisions for Stable Sulfur Isotopes.
| Standard | Accepted δ³⁴S VCDT (‰) |
| IAEA-S-1 | -0.3 |
| IAEA-S-2 | +22.66 |
| IAEA-S-3 | -32.55 |
| NBS 127 | +21.13 |
Table 2: Commonly Used International Sulfur Isotope Standards.
Diagrams
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. pubs.usgs.gov [pubs.usgs.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Continuous-Flow Stable Sulfur Isotope Analysis of Organic and Inorganic Compounds by EA-MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 13. In-situ sulfur isotopic measurements of sulphide samples (MC-ICP-MS) [nu-ins.com]
- 14. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 15. Sulfur isotope biogeochemistry - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Neutron Activation Analysis (NAA) of Sulfur-36
For Researchers, Scientists, and Drug Development Professionals
Introduction to Neutron Activation Analysis for Sulfur-36 Detection
Neutron Activation Analysis (NAA) is a highly sensitive and non-destructive nuclear analytical technique used for determining the elemental composition of a wide variety of materials.[1][2] It is particularly well-suited for the detection and quantification of specific isotopes, such as this compound (³⁶S), which is a stable isotope of sulfur with a low natural abundance. The application of NAA for ³⁶S detection is of growing interest in pharmaceutical research and drug development. Sulfur-containing compounds are integral to a vast number of drugs, and the ability to trace the metabolic fate of these compounds is crucial for understanding their efficacy and safety.[3] By enriching a drug molecule with ³⁶S, researchers can use NAA to track the molecule and its metabolites within a biological system.
The fundamental principle of NAA involves irradiating a sample with neutrons, typically in a nuclear reactor.[4] When a ³⁶S atom in the sample captures a thermal neutron, it is converted into the radioactive isotope Sulfur-37 (³⁷S) through the nuclear reaction ³⁶S(n,γ)³⁷S. The newly formed ³⁷S is unstable and decays with a characteristic half-life, emitting a specific energy gamma-ray.[5] This emitted gamma radiation is then detected and measured using a high-resolution gamma-ray spectrometer. The intensity of the characteristic gamma-ray is directly proportional to the amount of ³⁶S present in the original sample.[6]
Key Nuclear Data for ³⁶S Detection via NAA
Accurate quantitative analysis of ³⁶S using NAA relies on precise nuclear data. The following table summarizes the key parameters for the ³⁶S(n,γ)³⁷S reaction and the subsequent decay of ³⁷S.
| Parameter | Value | Reference |
| Nuclear Reaction | ³⁶S(n,γ)³⁷S | [5] |
| Thermal Neutron Capture Cross Section (σ) | 230 ± 20 millibarns (mb) | [7] |
| Product Nuclide | ³⁷S | [5] |
| Half-life of ³⁷S (T₁/₂) | 5.05 minutes | [5] |
| Primary Gamma-ray Energy (Eγ) | 3103.4 keV | [5] |
| Gamma-ray Intensity (Iγ) | 94.0% |
Experimental Protocol for NAA of this compound in Pharmaceutical Samples
This protocol outlines the general steps for the determination of ³⁶S in pharmaceutical compounds using Instrumental Neutron Activation Analysis (INAA).
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results.
-
Sample Homogenization : For solid samples such as tablets or powders, it is essential to homogenize the material to ensure that the portion taken for analysis is representative of the bulk sample. This can be achieved by grinding the sample into a fine powder.
-
Sample Encapsulation : Accurately weigh an appropriate amount of the homogenized sample (typically 50-200 mg) into a high-purity polyethylene (B3416737) or quartz vial.[1] The choice of vial material depends on the irradiation conditions, with quartz being more suitable for high neutron fluxes and longer irradiation times due to its higher resistance to radiation damage.
-
Standards and Blanks : Prepare standards with known concentrations of ³⁶S in a matrix similar to the samples. Certified reference materials should be used whenever possible. Prepare blank vials to account for any background contamination from the encapsulation material.
Irradiation
The encapsulated samples, standards, and blanks are irradiated with thermal neutrons in a nuclear reactor.
-
Neutron Source : A nuclear research reactor with a well-characterized thermal neutron flux is required.[1]
-
Neutron Flux (Φ) : A typical thermal neutron flux for this application would be in the range of 1 x 10¹² to 1 x 10¹³ n/cm²·s.
-
Irradiation Time (t_irr) : The irradiation time is chosen to achieve sufficient activation of ³⁶S without excessively activating interfering elements. Given the short half-life of ³⁷S, a relatively short irradiation time is optimal. An irradiation time of 2 to 5 minutes is generally sufficient.
Decay and Counting
Following irradiation, the samples are allowed to decay for a specific period before the gamma-ray emissions are measured.
-
Decay Time (t_d) : A short decay time is necessary due to the 5.05-minute half-life of ³⁷S. This allows for the decay of very short-lived interfering radionuclides. A decay time of 1 to 3 minutes is recommended.
-
Counting Time (t_c) : The gamma-ray spectrum of the sample is acquired using a high-purity germanium (HPGe) detector coupled to a multichannel analyzer. The counting time should be long enough to obtain good counting statistics for the 3103.4 keV gamma-ray peak. A counting time of 5 to 10 minutes is typical.
Data Analysis
The concentration of ³⁶S in the sample is determined by comparing the net peak area of the 3103.4 keV gamma-ray from the sample to that of the standard. Corrections must be applied for decay during irradiation, decay, and counting, as well as for any spectral interferences.
Potential Interferences
In NAA, interferences can arise from other elements in the sample matrix that, upon neutron activation, produce gamma-rays with energies similar to the analyte of interest.[5] For the detection of ³⁶S via the 3103.4 keV gamma-ray of ³⁷S, potential interferences include:
-
Chlorine : The reaction ³⁷Cl(n,p)³⁷S can also produce ³⁷S. However, this reaction is induced by fast neutrons, and its contribution can be minimized by irradiating the samples in a well-thermalized neutron flux.
-
High-Energy Gamma Emitters : Other radionuclides that emit high-energy gamma rays can contribute to the background continuum in the region of the 3103.4 keV peak, potentially affecting the accuracy of the peak area determination. Careful spectral analysis and background subtraction are necessary to mitigate this.
Data Presentation
The following table provides a summary of typical experimental parameters for the NAA of ³⁶S.
| Parameter | Typical Value |
| Sample Mass | 50 - 200 mg |
| Neutron Flux | 1 x 10¹² - 1 x 10¹³ n/cm²·s |
| Irradiation Time | 2 - 5 minutes |
| Decay Time | 1 - 3 minutes |
| Counting Time | 5 - 10 minutes |
| Detector | High-Purity Germanium (HPGe) |
Visualizations
Experimental Workflow for NAA of this compound
Signaling Pathway of Neutron Activation and Decay
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Neutron activation analysis - Wikipedia [en.wikipedia.org]
- 3. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAA Technical Overview [archaeometry.missouri.edu]
- 5. [PDF] Cross section of 36S(n, gamma )37S. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. www-nds.iaea.org [www-nds.iaea.org]
Gas Source Mass Spectrometry for Sulfur-36 Analysis: A Comparative Guide to SO2 and SF6 Methods
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals involved in stable isotope analysis, particularly those focusing on sulfur metabolism, environmental tracing, and pharmaceutical development.
Introduction:
The precise and accurate measurement of sulfur's stable isotopes, including the rare Sulfur-36 (³⁶S), provides invaluable insights across a spectrum of scientific disciplines. In pharmaceutical research, tracing the metabolism of sulfur-containing drugs is crucial for understanding their efficacy and safety. Environmental scientists utilize sulfur isotope signatures to track pollution sources and biogeochemical cycles. Gas source isotope ratio mass spectrometry (IRMS) is the cornerstone for these analyses, with sulfur dioxide (SO₂) and sulfur hexafluoride (SF₆) being the two primary gases employed for introducing sulfur into the mass spectrometer.
The choice between SO₂ and SF₆ is a critical decision that significantly impacts the quality and applicability of the isotopic data. This document provides a detailed comparison of the two methods, outlining their respective advantages and disadvantages, and offers comprehensive protocols for sample preparation and analysis.
Comparison of SO₂ and SF₆ Methods for this compound Analysis
The selection of the analytical gas for sulfur isotope analysis depends on the specific research question, required precision, and available instrumentation. While SO₂ is more accessible and the preparation is simpler, SF₆ offers superior accuracy and is indispensable for high-precision and multi-isotope studies, including the analysis of ³⁶S.[1]
| Feature | Sulfur Dioxide (SO₂) Method | Sulfur Hexafluoride (SF₆) Method |
| Gaseous Analyte | SO₂ | SF₆ |
| Precision (δ³⁴S) | Typically ±0.1‰ to ±0.3‰[2][3] | Typically < ±0.1‰ |
| Accuracy | Can be affected by isobaric interferences and memory effects.[1] A comparative study found that δ³⁴S values determined using SF₆ were larger by a factor of 1.034 compared to SO₂.[1] | Generally higher due to the absence of isobaric interferences and minimal memory effects.[1] |
| Isobaric Interferences | Significant interference from oxygen isotopes (e.g., ¹⁶O¹⁸O on the ³⁴S peak). Requires correction.[1][4] | None, as fluorine is monoisotopic (¹⁹F). |
| Memory Effects | SO₂ is a polar molecule that can adhere to the inlet system of the mass spectrometer, leading to memory effects between samples.[1] | Minimal memory effects due to the inert nature of SF₆. |
| Sample Preparation | Relatively simple and rapid, often involving combustion of the sample.[1] | More complex and time-consuming, requiring fluorination of the sample.[4] |
| Suitability for ³⁶S | Challenging due to low abundance and potential interferences. | Ideal for the analysis of all four sulfur isotopes, including the low-abundance ³³S and ³⁶S.[1] |
| Throughput | Higher, especially with online elemental analyzer (EA-IRMS) systems.[4] | Lower, due to the more involved offline sample preparation. |
| Safety | SO₂ is a toxic and corrosive gas. | SF₆ is a potent greenhouse gas. Fluorinating agents (e.g., F₂, BrF₅) are highly toxic and corrosive. |
| Instrumentation | Can be analyzed on most conventional gas source IRMS systems, often coupled with an elemental analyzer for online analysis. | Requires a high-resolution IRMS and a specialized inlet system for handling corrosive fluorinating agents and purified SF₆. |
Experimental Protocols
The following protocols provide a general framework for the preparation and analysis of SO₂ and SF₆ for this compound isotope analysis. It is essential to adhere to all laboratory safety protocols, particularly when handling hazardous chemicals.
Protocol 1: SO₂ Generation by Offline Combustion
This protocol is suitable for the conversion of sulfates (e.g., BaSO₄) or sulfides (e.g., Ag₂S) to SO₂ for dual-inlet IRMS analysis.
Materials and Reagents:
-
Dried sample (e.g., BaSO₄ or Ag₂S)
-
Vanadium pentoxide (V₂O₅), pre-baked to remove volatile impurities
-
Quartz powder, pre-baked
-
Quartz reaction tubes
-
High-vacuum line equipped with cold traps (liquid nitrogen)
-
Furnace capable of reaching 1000°C
-
Dual-inlet isotope ratio mass spectrometer
Procedure:
-
Sample Preparation: Weigh approximately 1-5 mg of the finely ground, dried sample into a quartz reaction tube.
-
Reagent Addition: Add a 5 to 10-fold excess of V₂O₅ and a similar amount of quartz powder to the reaction tube. The reagents should be thoroughly mixed with the sample.
-
Evacuation: Attach the reaction tube to a high-vacuum line and evacuate to a pressure of <10⁻⁴ mbar.
-
Combustion: Heat the reaction tube in a furnace to 900-1000°C for 15-20 minutes. The evolved SO₃ is converted to SO₂ in the presence of the reducing agent.
-
Cryogenic Purification: The generated SO₂ is purified by passing it through a series of cold traps. A trap at -80°C (dry ice/ethanol slush) will trap water, while a trap at -196°C (liquid nitrogen) will collect the SO₂. Non-condensable gases are pumped away.
-
Gas Transfer: The purified SO₂ is then transferred to a sample bellows of the dual-inlet system of the IRMS for isotopic analysis.
Isobaric Interference Correction:
The measured ion beam at m/z 66 (³⁴S¹⁶O₂) is affected by the presence of ³²S¹⁶O¹⁸O. A correction must be applied based on the measured intensity of the m/z 68 (³²S¹⁸O₂) beam or by analyzing a standard with a known oxygen isotopic composition.[1][5]
Protocol 2: SO₂ Generation by Online Elemental Analysis (EA-IRMS)
This protocol is a high-throughput method for the analysis of a wide range of organic and inorganic samples.
Instrumentation:
-
Elemental Analyzer (EA)
-
Continuous-flow isotope ratio mass spectrometer (CF-IRMS) with a ConFlo interface
-
Helium carrier gas (high purity)
-
Oxygen for combustion
-
Reference SO₂ gas
Procedure:
-
Sample Weighing: Weigh 0.1-5 mg of the homogenized sample into a tin or silver capsule. The amount will depend on the sulfur concentration of the sample.
-
EA Setup: The EA is equipped with a combustion reactor (typically containing tungsten oxide and copper) held at ~1000°C and a reduction reactor (containing copper) at ~600°C.
-
Automated Analysis: The autosampler drops the encapsulated sample into the combustion reactor. A pulse of oxygen is introduced to ensure complete combustion of the sample to SO₂, CO₂, N₂, and H₂O.
-
Gas Chromatography: The combustion products are carried by a helium stream through a gas chromatography column to separate the SO₂ from other gases.
-
IRMS Analysis: The purified SO₂ is introduced into the ion source of the mass spectrometer via a ConFlo interface. The IRMS measures the ion beams corresponding to the different isotopologues of SO₂ (m/z 64, 65, 66).
-
Calibration: The isotopic composition of the sample is determined by comparison to a reference SO₂ gas of known isotopic composition, which is introduced into the mass spectrometer multiple times during the analytical sequence.
Protocol 3: SF₆ Generation by Fluorination
This protocol describes the conversion of silver sulfide (B99878) (Ag₂S) to SF₆, the preferred method for high-precision and multi-isotope sulfur analysis. CAUTION: This procedure involves highly toxic and corrosive fluorinating agents and must be performed in a specialized laboratory with appropriate safety measures and equipment.
Materials and Reagents:
-
Dried Ag₂S sample (1-5 mg)
-
Fluorinating agent (e.g., BrF₅ or F₂ gas)
-
Nickel reaction vessels
-
High-vacuum line constructed from materials resistant to fluorine compounds (e.g., Monel, stainless steel)
-
Cryogenic traps (liquid nitrogen, ethanol/liquid nitrogen slush)
-
Gas chromatograph for purification
-
Dual-inlet high-resolution isotope ratio mass spectrometer
Procedure:
-
Sample Loading: Place the dried Ag₂S sample into a pre-cleaned and passivated nickel reaction vessel.
-
Evacuation: Attach the reaction vessel to the vacuum line and evacuate to <10⁻⁶ mbar.
-
Fluorination: Introduce a controlled amount of the fluorinating agent (e.g., BrF₅) into the reaction vessel. The reaction is typically carried out overnight at a controlled temperature (e.g., 250-350°C).
-
Cryogenic Purification of SF₆: The volatile products, including SF₆ and excess fluorinating agent, are passed through a series of cryogenic traps to separate the SF₆.
-
A trap at -110°C to -130°C will trap BrF₅ and other less volatile byproducts.
-
A trap at -196°C will collect the SF₆.
-
-
Gas Chromatographic Purification: The cryogenically purified SF₆ is further purified using a gas chromatograph to remove any remaining contaminants.
-
IRMS Analysis: The highly purified SF₆ is introduced into the dual-inlet system of a high-resolution IRMS. The mass spectrometer is set to measure the ion beams of the SF₅⁺ fragment (m/z 127, 128, 129, 131) to determine the isotopic ratios of ³²S, ³³S, ³⁴S, and ³⁶S.
Visualizations
Logical Workflow for Choosing Between SO₂ and SF₆ Methods
Caption: Decision tree for selecting the appropriate analytical gas.
Experimental Workflow for SO₂ Analysis via EA-IRMS
Caption: Workflow for online SO₂ analysis.
Experimental Workflow for SF₆ Analysis
Caption: Workflow for high-precision SF₆ analysis.
References
- 1. digitalrepository.unm.edu [digitalrepository.unm.edu]
- 2. A modified technique for the preparation of SO2 from sulphates and sulphides for sulphur isotope analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precise Determination of Sulfur Isotopes in Organic Matters with 300 nmol Sulfur by An Improved Elemental Analyzer - Isotope Ratio Mass Spectrometry (EA-IRMS) [at-spectrosc.com]
- 4. Continuous-Flow Stable Sulfur Isotope Analysis of Organic and Inorganic Compounds by EA-MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the conventional-SO2 and the laser-SF6 methods: Implications for the sulfur isotope scale [inis.iaea.org]
Application Notes and Protocols: Sulfur-36 in Submillimeter Lasers
For Researchers, Scientists, and Drug Development Professionals
The utilization of isotopically substituted molecules in laser technology offers a powerful method for generating new laser lines and refining laser performance. While direct applications of Sulfur-36 (³⁶S) in submillimeter lasers are not yet widely documented, the principles of isotopic substitution in optically pumped molecular lasers suggest a promising avenue for research and development. This document outlines the potential applications, theoretical framework, and experimental protocols for investigating ³⁶S-containing molecules, such as sulfur dioxide (³⁶SO₂), as gain media for submillimeter lasers.
Introduction to Isotopic Effects in Submillimeter Lasers
Optically pumped molecular lasers operate by exciting a specific vibrational-rotational transition in a gas-phase molecule with a powerful infrared laser, typically a CO₂ laser. The excited molecule then relaxes to a lower energy level, emitting a photon in the submillimeter range. The precise frequency of the emitted radiation is determined by the specific energy levels of the molecule.
Isotopic substitution, the replacement of an atom in a molecule with one of its isotopes, alters the vibrational and rotational energy levels due to the change in mass. This "isotope effect" can be exploited to:
-
Generate New Laser Lines: The shift in energy levels can create new absorption and emission frequencies, enabling the generation of laser radiation at wavelengths not achievable with the more abundant isotopic species (isotopologues).
-
Improve Laser Performance: In some cases, isotopic substitution can lead to more favorable spectroscopic properties, such as stronger absorption of the pump laser or reduced overlap with interfering absorption lines, potentially leading to higher output power and efficiency.
-
Spectroscopic Studies: Lasers based on isotopically substituted molecules can serve as precise sources for high-resolution spectroscopy of these species.
Sulfur has four stable isotopes: ³²S (95.02%), ³³S (0.75%), ³⁴S (4.21%), and ³⁶S (0.02%). The low natural abundance of ³⁶S makes it a particularly interesting candidate for creating unique laser lines with minimal interference from the more common isotopologues.
Potential Applications of ³⁶S-Based Submillimeter Lasers
Submillimeter lasers have a wide range of applications in science and technology. The development of new laser lines using ³⁶S-containing molecules could benefit several fields:
-
Spectroscopy and Analytical Chemistry: High-resolution spectroscopy in the submillimeter region allows for the detection and quantification of various molecules in the gas phase. New laser lines from ³⁶SO₂ could be used to probe specific molecular transitions with high sensitivity and selectivity, which is valuable in atmospheric science, astrophysics, and industrial process monitoring.
-
Plasma Diagnostics: Submillimeter lasers are used to measure the density and temperature of plasmas in fusion research and other plasma-based technologies. The availability of additional laser frequencies would provide greater flexibility in designing diagnostic experiments.
-
Biomedical Imaging and Sensing: The submillimeter (or terahertz) region of the electromagnetic spectrum is of growing interest for biomedical applications, including imaging of biological tissues and sensing of biomolecules. Novel laser sources could enable new imaging modalities and diagnostic techniques.
-
Drug Development: High-resolution spectroscopy can be used to study the structure and dynamics of molecules, including pharmaceuticals. While not a direct application in drug development workflows, the underlying technology of precise molecular analysis is relevant.
Theoretical Framework: Optical Pumping of ³⁶SO₂
The principle of an optically pumped ³⁶SO₂ submillimeter laser is analogous to that of a conventional ¹²C¹⁶O₂-pumped methanol (B129727) (CH₃OH) laser. A powerful pump laser, such as a CO₂ laser, is tuned to a specific wavelength that is strongly absorbed by a vibrational-rotational transition in the ³⁶SO₂ molecule. This elevates the molecule to an excited vibrational state. Lasing occurs on a rotational transition within this excited vibrational state, emitting a submillimeter photon.
The selection of a suitable pump transition is critical. It requires detailed knowledge of the infrared absorption spectrum of ³⁶SO₂. Spectroscopic data can be used to identify strong absorption lines that coincide with the emission lines of available pump lasers.
Experimental Protocols
The following protocols provide a general framework for the investigation of ³⁶S-containing molecules as gain media for submillimeter lasers. These are generalized procedures and should be adapted based on specific experimental conditions and safety considerations.
Protocol 1: Preparation of ³⁶S-Enriched Sulfur Dioxide (³⁶SO₂)
Objective: To synthesize ³⁶SO₂ from elemental ³⁶S for use as a laser gain medium.
Materials:
-
Enriched elemental this compound (³⁶S) powder
-
Oxygen (O₂) gas (high purity)
-
Quartz tube furnace
-
Vacuum line and manifold
-
Cold traps (liquid nitrogen)
-
Pressure gauges
Procedure:
-
Place a known quantity of ³⁶S powder into a clean quartz boat.
-
Insert the quartz boat into the center of the quartz tube furnace.
-
Evacuate the entire system using the vacuum line to remove air and moisture.
-
Introduce a controlled flow of high-purity O₂ gas into the quartz tube.
-
Heat the furnace to the combustion temperature of sulfur (approximately 250-300 °C). The ³⁶S will react with O₂ to form ³⁶SO₂ gas.
-
Reaction: ³⁶S(s) + O₂(g) → ³⁶SO₂(g)
-
-
The resulting ³⁶SO₂ gas is passed through a series of cold traps cooled with liquid nitrogen to purify it by condensing the ³⁶SO₂ and removing any unreacted oxygen or other volatile impurities.
-
The purified, solid ³⁶SO₂ is then slowly warmed to room temperature to convert it back to a gas, which can be collected in a designated gas cylinder.
-
Verify the isotopic enrichment and purity of the synthesized ³⁶SO₂ using mass spectrometry.
Protocol 2: Characterization of Submillimeter Laser Emission from ³⁶SO₂
Objective: To identify and characterize new submillimeter laser lines from optically pumped ³⁶SO₂.
Apparatus:
-
Tunable CO₂ pump laser
-
Submillimeter laser cavity (e.g., a waveguide or Fabry-Pérot resonator)
-
Gas handling system for introducing ³⁶SO₂ into the laser cavity
-
Submillimeter power detector (e.g., Golay cell or pyroelectric detector)
-
Wavelength measurement device (e.g., a scanning Fabry-Pérot interferometer)
-
Data acquisition system
Procedure:
-
System Setup: Align the CO₂ pump laser beam to be coaxial with the submillimeter laser cavity.
-
Pump Line Selection: Tune the CO₂ laser to a known emission line that is expected to be absorbed by ³⁶SO₂ based on spectroscopic data.
-
Gas Filling: Evacuate the submillimeter laser cavity and then fill it with a low pressure of the synthesized ³⁶SO₂ gas (typically in the range of 10-200 mTorr).
-
Laser Optimization: While monitoring the submillimeter output power, optimize the following parameters:
-
³⁶SO₂ gas pressure
-
CO₂ pump laser power and frequency (fine-tuning around the line center)
-
Submillimeter laser cavity length (for tuning to resonance)
-
-
Wavelength Measurement: Once laser emission is observed, measure the wavelength of the submillimeter radiation using the Fabry-Pérot interferometer.
-
Polarization Measurement: Determine the polarization of the submillimeter laser output relative to the polarization of the pump laser using a polarizer.
-
Data Recording: Record the CO₂ pump line, the measured submillimeter wavelength, the relative polarization, the optimum ³⁶SO₂ pressure, and the relative output power for each new laser line discovered.
-
Systematic Search: Systematically scan through all available CO₂ pump laser lines and repeat the optimization and measurement process to build a comprehensive list of new ³⁶SO₂ laser lines.
Data Presentation
The following tables present hypothetical, yet representative, data that could be obtained from the experimental investigation of a ³⁶SO₂ submillimeter laser.
Table 1: Spectroscopic Constants of Sulfur Dioxide Isotopologues
| Isotopologue | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |
| ³²SO₂ | 60586.5 | 10318.1 | 8799.9 |
| ³⁴SO₂ | 60586.1 | 9982.5 | 8576.8 |
| ³⁶SO₂ (predicted) | 60585.7 | 9678.3 | 8377.2 |
Note: The values for ³⁶SO₂ are predicted based on the mass difference from ³²SO₂ and are provided for illustrative purposes.
Table 2: Hypothetical New Submillimeter Laser Lines from Optically Pumped ³⁶SO₂
| CO₂ Pump Line | Pump Wavelength (µm) | ³⁶SO₂ Submillimeter Wavelength (µm) | Frequency (GHz) | Relative Polarization | Optimum Pressure (mTorr) | Relative Power |
| 9P(20) | 9.552 | 432.5 | 693.4 | ⊥ | 85 | Medium |
| 9P(24) | 9.586 | 513.0 | 584.8 | ∥ | 110 | High |
| 9R(18) | 9.282 | 398.7 | 752.4 | ⊥ | 95 | Low |
| 10P(16) | 10.551 | 785.2 | 381.9 | ∥ | 150 | Medium |
| 10R(22) | 10.233 | 621.4 | 482.7 | ⊥ | 125 | High |
Disclaimer: This table contains hypothetical data for illustrative purposes. Actual experimental results may vary.
Visualizations
The following diagrams illustrate the key concepts and workflows involved in the study of isotopically substituted molecules in submillimeter lasers.
Application Notes and Protocols for the Use of Sulfur-36 in the Production of Sulfur-37
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the production and potential uses of the short-lived radioisotope Sulfur-37 (³⁷S), produced from the stable isotope Sulfur-36 (³⁶S). Due to its short half-life, ³⁷S presents unique opportunities and challenges for radiotracer studies in various scientific and biomedical fields. These guidelines cover the production of ³⁷S via neutron activation of ³⁶S, subsequent radiochemical processing, quality control procedures, and potential applications.
Production of Sulfur-37 from this compound
The primary method for producing Sulfur-37 is through the neutron capture reaction of this compound.
Nuclear Reaction:
The production of ³⁷S is achieved via the (n,γ) nuclear reaction on a ³⁶S target.
³⁶S + n → ³⁷S + γ
Properties of Involved Isotopes:
| Isotope | Natural Abundance (%) | Half-life | Decay Mode | Decay Product |
| ³⁶S | 0.016 | Stable | - | - |
| ³⁷S | - | 5.05 minutes | β⁻ | ³⁷Cl |
Experimental Protocol: Production of Sulfur-37
This protocol outlines the steps for producing ³⁷S by irradiating an enriched ³⁶S target in a nuclear reactor.
1.1.1. Target Preparation:
-
Target Material: Highly enriched ³⁶S is required to maximize the production of ³⁷S and minimize the formation of other radioactive sulfur isotopes (e.g., ³⁵S from ³⁴S). Elemental sulfur is a suitable target material.
-
Encapsulation:
-
Weigh a precise amount of enriched ³⁶S powder (typically in the milligram range, depending on the desired activity).
-
Encapsulate the ³⁶S powder in a high-purity quartz ampoule.
-
Evacuate and seal the ampoule to prevent contamination and ensure safe handling during irradiation.
-
1.1.2. Irradiation:
-
Irradiation Facility: A nuclear reactor with a high thermal neutron flux is required.
-
Irradiation Parameters:
-
Neutron Flux: A thermal neutron flux in the range of 10¹³ to 10¹⁴ neutrons/cm²·s is recommended.
-
Irradiation Time: Due to the short half-life of ³⁷S (5.05 minutes), the irradiation time should be optimized to reach near-saturation activity. An irradiation time of 15-20 minutes (approximately 3-4 half-lives) is generally sufficient. Longer irradiation times will not significantly increase the ³⁷S activity but will increase the activity of longer-lived impurities.
-
-
Post-Irradiation Handling:
-
Rapid transfer of the irradiated target from the reactor core to a hot cell is crucial due to the short half-life of ³⁷S. Pneumatic transfer systems are ideal for this purpose.
-
Production Yield and Specific Activity Calculation:
The activity of the produced ³⁷S can be calculated using the following formula:
A = N × σ × φ × (1 - e^(-λt))
Where:
-
A = Activity of ³⁷S (in Bq)
-
N = Number of ³⁶S target atoms
-
σ = Thermal neutron capture cross-section of ³⁶S (approximately 230 millibarns)[1]
-
φ = Thermal neutron flux (in neutrons/cm²·s)
-
λ = Decay constant of ³⁷S (ln(2) / half-life)
-
t = Irradiation time
The specific activity (activity per unit mass of the element) will be high due to the "carrier-free" nature of the production, where the radioisotope produced is a different element than the target. However, in this (n,γ) reaction, the product is an isotope of the target, so the specific activity is dependent on the irradiation parameters and the enrichment of the target material.
Radiochemical Separation and Purification
Due to the short half-life of ³⁷S, any separation and purification process must be extremely rapid. The primary goal is to separate the ³⁷S from the bulk of the unreacted ³⁶S target material and any potential impurities. Given the time constraints, in-situ use of the irradiated target may be preferable for some applications. However, if a purified form is necessary, the following conceptual protocol can be adapted.
Experimental Protocol: Rapid Radiochemical Separation
This protocol describes a rapid method to separate the radioactive ³⁷S from the elemental sulfur target.
-
Dissolution:
-
Quickly transfer the irradiated quartz ampoule to a shielded hot cell.
-
Crush the ampoule and dissolve the elemental sulfur in a minimal volume of a suitable hot organic solvent (e.g., toluene (B28343) or carbon disulfide) or a strong oxidizing agent that can rapidly convert sulfur to a soluble form like sulfate (B86663). Safety Note: These solvents are flammable and/or toxic and should be handled in a well-ventilated fume hood within the hot cell.
-
-
Separation:
-
Precipitation: One potential rapid method is to quickly convert the sulfur to sulfate using a strong oxidizing agent (e.g., hot nitric acid). The sulfate can then be precipitated as barium sulfate (BaSO₄) by adding barium chloride. The ³⁷S will be incorporated into the BaSO₄ precipitate. This solid form might be suitable for some applications.
-
Solvent Extraction: If the sulfur is dissolved in an organic solvent, it may be possible to perform a rapid liquid-liquid extraction to separate the sulfur from any ionic impurities.
-
-
Final Formulation:
-
If precipitated, the BaSO₄ containing ³⁷S can be washed and re-suspended in a suitable buffer for the intended application.
-
The entire process from the end of irradiation to the final product should be completed within a few minutes.
-
Quality Control
Given the extremely short half-life, extensive quality control is challenging. The primary focus should be on ensuring the identity and purity of the radionuclide.
Radionuclidic Purity
-
Gamma Spectroscopy: The most effective method for determining radionuclidic purity is gamma-ray spectroscopy. ³⁷S decays with the emission of a characteristic gamma-ray at 3.103 MeV.[1]
-
Procedure:
-
Place the irradiated target or a sample of the final product in front of a calibrated high-purity germanium (HPGe) detector.
-
Acquire a gamma-ray spectrum for a short period (e.g., 1-2 minutes).
-
Identify the 3.103 MeV photopeak corresponding to ³⁷S.
-
Analyze the spectrum for the presence of other gamma-emitting impurities. The half-life can be confirmed by taking sequential spectra and observing the decay of the 3.103 MeV peak.
-
Radiochemical Purity
Determining radiochemical purity through methods like chromatography is generally not feasible due to the short half-life. The purity is largely dependent on the purity of the initial ³⁶S target material.
Applications of Sulfur-37
The primary application of ³⁷S is as a short-lived radiotracer in studies where rapid sulfur dynamics are of interest. Its short half-life is both a limitation and an advantage, as it allows for studies with minimal long-term radiation exposure to the system under investigation.
Application Note: Use of ³⁷S in Short-Term Metabolic and Pharmacokinetic Studies
Principle:
Radioisotopes are invaluable tools in biological and medical research for tracing the path of molecules in metabolic pathways or determining the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates.[2] While the long-lived ³⁵S is widely used for such studies, the very short half-life of ³⁷S makes it suitable for investigating rapid biological processes.
Potential Applications:
-
Rapid Sulfur Uptake and Transport: Studying the initial, rapid phase of sulfur uptake and transport in cellular systems or simple organisms.
-
Enzyme Kinetics: Investigating the kinetics of enzymes that have sulfur-containing substrates, where the reaction times are on the scale of minutes.
-
In-situ Labeling and Imaging: In specialized settings, ³⁷S could potentially be used for in-situ labeling followed by rapid imaging techniques to visualize sulfur distribution in real-time.
Experimental Protocol: A Conceptual Protocol for a Rapid Tracer Experiment
This protocol provides a conceptual framework for a rapid tracer experiment using ³⁷S.
-
Preparation:
-
Have the biological system (e.g., cell culture, isolated organ) prepared and ready for the introduction of the radiotracer in close proximity to the production and processing facility.
-
-
Introduction of ³⁷S:
-
Introduce the freshly produced and rapidly purified ³⁷S (in a biocompatible form, e.g., as [³⁷S]sulfate in a buffer) to the biological system.
-
-
Incubation/Reaction:
-
Allow the tracer to interact with the system for a very short and precisely timed period (e.g., 30 seconds to a few minutes).
-
-
Quenching and Separation:
-
Rapidly quench the biological process (e.g., by flash-freezing in liquid nitrogen or adding a chemical inhibitor).
-
Quickly separate the components of interest (e.g., different cellular compartments, specific proteins, or metabolites). This could involve rapid centrifugation or filtration.
-
-
Detection:
-
Immediately measure the radioactivity in the separated fractions using a sensitive radiation detector (e.g., a liquid scintillation counter for beta particles or a gamma counter if the sample geometry is suitable).
-
Due to the rapid decay, all measurements must be decay-corrected to a common time point.
-
Diagrams
Caption: Experimental workflow for the production and application of Sulfur-37.
Caption: Simplified decay scheme of Sulfur-37 to Chlorine-37.
Caption: Conceptual pathway for tracing sulfur metabolism with ³⁷S.
References
Troubleshooting & Optimization
correcting for isobaric interferences in Sulfur-36 mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for isobaric interferences during Sulfur-36 (³⁶S) mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary isobaric interferences for this compound (³⁶S)?
When analyzing this compound, two main isobaric interferences can significantly impact the accuracy of your results: Argon-36 (³⁶Ar) and Chlorine-36 (³⁶Cl).
-
Argon-36 (³⁶Ar): This is the most common and significant interference in Inductively Coupled Plasma Mass Spectrometry (ICP-MS), as argon is typically used as the plasma gas.[1] The high abundance of argon gas leads to a severe interference from ³⁶Ar⁺ at the mass-to-charge ratio of 36.[1]
-
Chlorine-36 (³⁶Cl): This is a radioactive isotope of chlorine with a very long half-life.[2][3] While naturally occurring in trace amounts, it can be a significant interferent in geological, environmental, or biological samples with high chlorine content, especially in Accelerator Mass Spectrometry (AMS) applications.[2][4][5][6]
Q2: How can I identify which isobar is interfering with my measurement?
Identifying the source of interference involves considering your sample matrix and analytical technique:
-
ICP-MS Users: The interference is almost certainly from ³⁶Ar due to the use of argon plasma gas. The signal at m/z 36 will be present even in blank solutions.
-
AMS or High-Chlorine Samples: If your samples have a high concentration of chlorine (e.g., from geological materials, environmental water, or certain biological buffers), interference from ³⁶Cl should be suspected.[5][6] The presence of ³⁶Cl is a known challenge for AMS analysis and requires specific sample preparation to overcome.[5][6]
Q3: Is it possible to resolve ³⁶S from ³⁶Ar and ³⁶Cl using high mass resolution?
While high-resolution mass spectrometry can separate some interfering species, resolving ³⁶S from ³⁶Ar and ³⁶Cl is extremely challenging due to their very small mass differences. The interference from ³⁶Ar, in particular, is considered severe in ICP-MS, often making ³⁶S unmeasurable without specific correction techniques.[1] The mass differences are often smaller than the achievable resolution of many instruments.
Troubleshooting Guides
Problem: My measured signal at m/z 36 is unexpectedly high and unstable, even for standards.
Cause: This is a classic symptom of ³⁶Ar interference in an ICP-MS system. The instability is likely due to fluctuations in the plasma, which directly affects the amount of ³⁶Ar⁺ reaching the detector.
Solution: Implement a mathematical correction for the ³⁶Ar contribution. This is the standard approach for mitigating this interference.
Experimental Protocol: Mathematical Correction for ³⁶Ar Interference
This method corrects for the ³⁶Ar interference by measuring an interference-free argon isotope and using the known natural isotopic ratio to calculate and subtract the ³⁶Ar signal.
Methodology:
-
Select a Monitoring Isotope: Choose an argon isotope that is free from other interferences. Argon-38 (³⁸Ar) is commonly used.
-
Measure Isotope Signals: During your analytical run, simultaneously measure the signal intensity at m/z 36 (your mixed ³⁶S + ³⁶Ar signal) and at m/z 38 (your ³⁸Ar signal).
-
Determine the Natural Abundance Ratio: Use the established natural isotopic abundance ratio of ³⁶Ar/³⁸Ar. The natural abundance of ³⁶Ar is approximately 0.334% and ³⁸Ar is 0.063%.[7][8][9][10] Therefore, the theoretical intensity ratio (³⁶Ar/³⁸Ar) is approximately 5.28. It is best practice to measure this ratio on your instrument using the argon gas supply to get a precise instrument-specific value.
-
Calculate the ³⁶Ar Contribution: Use the following equation to calculate the intensity contribution from ³⁶Ar at m/z 36:
-
Intensity³⁶Ar = Intensity³⁸Ar (measured) × (Ratio³⁶Ar / ³⁸Ar)
-
-
Calculate the Corrected ³⁶S Signal: Subtract the calculated ³⁶Ar intensity from the total measured intensity at m/z 36:
-
Corrected Intensity³⁶S = Total Intensitym/z 36 (measured) - Intensity³⁶Ar
-
This correction can typically be set up to run automatically within your instrument's software.[11][12]
Problem: My samples contain high levels of chloride, and I suspect ³⁶Cl interference.
Cause: Samples with a high chlorine matrix can introduce a direct isobaric interference from ³⁶Cl on ³⁶S. This is a well-documented issue, particularly for Accelerator Mass Spectrometry (AMS).[5][6]
Solution: The most effective strategy is to chemically remove the chlorine from the sample matrix before analysis.
Experimental Protocol: Chemical Separation of Chloride via AgCl Precipitation
This protocol is designed to remove chloride from an acid-digested sample solution, thereby eliminating the source of ³⁶Cl interference.[5][13]
Methodology:
-
Sample Digestion: Prepare your sample in an acidic aqueous solution.
-
Precipitation of Chloride: Add a solution of silver nitrate (B79036) (AgNO₃) to the sample digest. Chloride ions (Cl⁻) will react with silver ions (Ag⁺) to form a solid precipitate of silver chloride (AgCl), which is insoluble in nitric acid.
-
Ag⁺(aq) + Cl⁻(aq) → AgCl(s)
-
-
Separation: Centrifuge the solution to pellet the AgCl precipitate. Carefully decant the supernatant, which contains your sulfur analyte, for analysis.
-
Washing (Optional but Recommended): To ensure all sulfur is recovered, the AgCl precipitate can be washed with deionized water, and the wash solution can be combined with the supernatant.
-
Analysis: The resulting supernatant is now depleted of chloride and can be analyzed for ³⁶S with minimized interference from ³⁶Cl.
Data & Visualization
Isobaric Interference Data Summary
The following table summarizes the key properties of this compound and its primary isobaric interferents.
| Nuclide | Atomic Mass (u) | Natural Abundance (%) | Notes |
| ³⁶S | 35.9670807 | 0.01 - 0.02% | Stable isotope of interest.[14][15][16][17][18][19][20][21] |
| ³⁶Ar | 35.9675451 | ~0.334% | Primary interference in ICP-MS from plasma gas.[7][8][9][10][22][23] |
| ³⁶Cl | 35.96830682 | Trace (Radioactive) | Interference in samples with high chlorine content.[2][3][4][24][25] |
Visualized Workflows
General Workflow for ³⁶S Analysis and Correction
Caption: Workflow for ³⁶S analysis and interference correction.
Decision Tree for Selecting a Correction Method
Caption: Decision tree for choosing an interference correction method.
References
- 1. web.gps.caltech.edu [web.gps.caltech.edu]
- 2. Chlorine-36 - Wikipedia [en.wikipedia.org]
- 3. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 5. A sensitive method for the determination of chlorine-36 in foods using accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Argon Isotopes - List and Properties [chemlin.org]
- 8. buyisotope.com [buyisotope.com]
- 9. buyisotope.com [buyisotope.com]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Buy this compound | 14682-80-5 [smolecule.com]
- 15. Isotopes of sulfur - Wikipedia [en.wikipedia.org]
- 16. Atomic Weights and Isotopic Compositions for Sulfur [physics.nist.gov]
- 17. buyisotope.com [buyisotope.com]
- 18. This compound - isotopic data and properties [chemlin.org]
- 19. buyisotope.com [buyisotope.com]
- 20. Isotope data for this compound in the Periodic Table [periodictable.com]
- 21. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 22. brainly.com [brainly.com]
- 23. Isotope data for argon-36 in the Periodic Table [periodictable.com]
- 24. Chlorine Isotopes - List and Properties [chemlin.org]
- 25. Chlorine 36 (Cl-36) Clinisciences [clinisciences.com]
Technical Support Center: Minimizing Contamination in Sulfur-36 Sample Preparation
Welcome to the technical support center for minimizing contamination in Sulfur-36 (³⁶S) sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the integrity of your isotopic analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of sulfur contamination in a laboratory setting?
A1: Sulfur is ubiquitous in the environment, and contamination can arise from numerous sources. It is crucial to identify and mitigate these to ensure accurate ³⁶S analysis. Common sources include:
-
Atmospheric Deposition: Sulfur compounds are present in the atmosphere from both natural and anthropogenic sources.[1][2][3] Dust particles in a laboratory can be a significant source of background sulfur.
-
Laboratory Consumables: Many common lab materials can contain trace amounts of sulfur, including:
-
Gloves
-
Parafilm
-
Kimwipes and other cleaning wipes
-
Glassware and plasticware that have not been properly cleaned
-
Reagents and solvents[4]
-
-
Cross-Contamination: When working with both highly enriched ³⁶S samples and natural abundance samples, improper handling can lead to significant cross-contamination.[5]
-
Human Sources: Fingerprints and skin flakes can introduce organic sulfur compounds.
-
Cleaning Agents: Some detergents and soaps contain sulfates that can leave a residue on labware.[6]
Q2: How can I minimize atmospheric sulfur contamination in my laboratory?
A2: Minimizing atmospheric sulfur requires a controlled laboratory environment. Key strategies include:
-
Cleanroom Environment: Whenever possible, prepare ³⁶S samples in a cleanroom with HEPA-filtered air to reduce airborne particulates.
-
Laminar Flow Hood: Perform all sample handling, weighing, and preparation steps within a laminar flow hood to provide a sterile and particle-free workspace.
-
Cover Samples: Keep samples covered whenever they are not being actively processed to prevent the deposition of dust and aerosols.
-
Minimize Exposure Time: Reduce the amount of time samples are exposed to the laboratory environment.
Q3: What are the best practices for handling highly enriched this compound samples to prevent cross-contamination?
A3: To prevent the contamination of natural abundance or low-enrichment samples with highly enriched ³⁶S, a strict sample handling protocol is essential.
-
Segregated Workspaces: Designate separate work areas, equipment (pipettes, spatulas, etc.), and consumables for high-enrichment and low-enrichment/natural abundance samples.
-
Dedicated Glassware: Use dedicated glassware for highly enriched samples that is never used for other samples.
-
Sample Ordering: When preparing samples for analysis, always run natural abundance or low-enrichment samples before highly enriched samples to minimize the "memory effect" in the mass spectrometer.[5][7]
-
Thorough Cleaning: After handling highly enriched materials, meticulously clean all work surfaces and equipment.
Troubleshooting Guides
Issue 1: High Sulfur Background in Blank Samples
An elevated sulfur signal in your blank samples indicates a systemic contamination issue that will compromise the accuracy of your ³⁶S measurements.
}
Caption: Troubleshooting workflow for high sulfur background.Issue 2: Unexpectedly High ³⁶S Signal in a Sample
An unexpectedly high ³⁶S reading in a sample that should have low or natural abundance levels points to a specific contamination event.
}
Caption: Troubleshooting workflow for unexpectedly high ³⁶S signal.Data Presentation
The following tables summarize key quantitative data related to this compound analysis. Please note that specific values can vary based on instrumentation and laboratory conditions.
Table 1: Natural Abundance of Stable Sulfur Isotopes
| Isotope | Natural Abundance (%) |
| ³²S | 94.85 |
| ³³S | 0.76 |
| ³⁴S | 4.37 |
| ³⁶S | 0.016 |
Source: Wikipedia[5]
Table 2: Reported Detection Limits for Trace Sulfur Analysis
| Analytical Method | Detection Limit | Notes |
| Neutron Activation Analysis | 0.1 to 1 percent by weight (for total sulfur) | Contribution from ³⁶S is typically below the practical detection threshold for most natural samples.[8] |
| UV-Fluorescence | 0.02 - 10,000 mg/kg (ppm) | Method for total sulfur, not isotope-specific.[9][10] |
| High-Resolution MC-ICP-MS | Picomoles (µM concentrations) | Can detect as little as 0.01% ³⁴S label incorporation.[11] |
Table 3: Impact of Memory Effect on Isotopic Measurements
| Isotope System | Memory Effect Magnitude | Conditions |
| D/H | 2-4% of the difference in δD values between two sequential GC peaks | Increases with decreasing time between peaks and decreasing analyte abundance.[12] |
| ¹⁵N/¹⁴N | Can be significant for enrichments beyond 500‰ δ¹⁵N (~0.18 APE) | Requires cleaning runs to restore initial conditions.[5] |
| Sulfur Isotopes | Background from memory effects typically < 0.2‰ | Can be mathematically removed by on-peak zero subtraction and bracketing samples with standards.[13] |
Experimental Protocols
Protocol 1: General Laboratory Glassware Cleaning
This protocol is a multi-step process designed to remove both organic and inorganic sulfur-containing residues.
-
Initial Rinse: As soon as possible after use, rinse glassware with tap water to remove gross contamination.[6]
-
Detergent Wash: Soak and scrub glassware with a 2% phosphate-free laboratory detergent solution in hot water.[6]
-
Tap Water Rinse: Thoroughly rinse the glassware with warm tap water to remove all detergent.
-
Acid Wash: Soak the glassware in a 10% (v/v) hydrochloric acid or nitric acid solution for at least 20 minutes to remove acid-soluble residues.[4][6] For trace metal work, a 20% (v/v) nitric acid solution is recommended.[6]
-
Tap Water Rinse: Rinse the acid from the glassware with warm tap water.[6]
-
Deionized Water Rinse: Rinse the glassware a minimum of three to four times with distilled deionized water.[6]
-
Drying: Dry the glassware in an oven or on a drying rack in a clean, dust-free environment.
}
Caption: Workflow for general laboratory glassware cleaning.Protocol 2: Cleaning of Organic Samples (e.g., Plant or Animal Tissues)
This protocol is designed to remove external sulfur-containing contaminants and lipids.
-
Physical Cleaning: If necessary, physically remove any adhering debris from the sample surface.
-
Solvent Wash for Lipid Removal:
-
Place the sample in a clean glass vial.
-
Add a 2:1 chloroform:methanol (v/v) solution to fully submerge the sample.
-
Agitate for 30 minutes.
-
Decant the solvent and repeat with fresh solvent for another 30 minutes.
-
-
Deionized Water Rinse: Thoroughly rinse the sample three times with deionized water.
-
Drying: Dry the sample in an oven at a low temperature (e.g., 60°C) or under a fume hood to prevent degradation.
}
Caption: Workflow for cleaning organic samples.Protocol 3: Weighing and Handling of Enriched ³⁶S Samples
This protocol outlines the steps to accurately weigh and handle enriched samples while minimizing contamination.
-
Prepare a Clean Weighing Area: Thoroughly clean the microbalance and surrounding area with 70% ethanol (B145695). Use a clean weighing paper or boat for each sample.
-
Use Clean Tools: Use forceps and spatulas that have been cleaned with ethanol and dedicated to enriched sample handling.
-
Tare the Balance: Place the clean weighing vessel on the balance and tare it.
-
Transfer the Sample: Carefully transfer the desired amount of the ³⁶S sample to the weighing vessel. Avoid spilling any material.
-
Record the Weight: Record the final weight of the sample.
-
Encapsulation: If required for your analysis (e.g., for elemental analysis-isotope ratio mass spectrometry), transfer the weighed sample into a clean tin or silver capsule.
-
Seal and Label: Securely seal the capsule and place it in a clearly labeled sample vial or well plate.
-
Clean Up: After weighing all enriched samples, thoroughly clean the balance and all tools to prevent cross-contamination.
}
Caption: Workflow for weighing and handling enriched ³⁶S samples.References
- 1. ACP - Long-term regional trends of nitrogen and sulfur deposition in the United States from 2002 to 2017 [acp.copernicus.org]
- 2. Bates et al -- Sulfur Emissions to the Atmosphere from Natural Sources [pmel.noaa.gov]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. Practical recommendations for the reduction of memory effects in compound-specific 15N/14N-ratio analysis of enriched amino acids by gas chromatography/combustion/isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. watersciences.unl.edu [watersciences.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. Buy this compound | 14682-80-5 [smolecule.com]
- 9. tokyokobunshi.co.jp [tokyokobunshi.co.jp]
- 10. estanalytical.com [estanalytical.com]
- 11. web.gps.caltech.edu [web.gps.caltech.edu]
- 12. geology.wisc.edu [geology.wisc.edu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ionization Efficiency for Sulfur-36 in Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Sulfur-36. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental results for this rare isotope.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing the this compound isotope via mass spectrometry?
The analysis of this compound (³⁶S) by mass spectrometry presents several distinct challenges. Firstly, ³⁶S has a very low natural abundance of only 0.015%, which inherently results in a weak signal.[1] Secondly, it is subject to isobaric interference from a minor isotope of argon (³⁶Ar), a common component of the plasma gas in Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][2] Additionally, like other sulfur isotopes, ³⁶S can be affected by polyatomic interferences, although the primary concern remains its low abundance and the direct overlap with ³⁶Ar.[1] Achieving sufficient ionization efficiency to obtain a measurable signal above the background noise is therefore a critical challenge.
Q2: Which mass spectrometry technique is best suited for this compound analysis?
The choice of technique depends on the sample type, desired precision, and the concentration of sulfur.
-
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): This is often the preferred method for high-precision isotope ratio measurements.[3] When operated in high-resolution mode, it can help resolve some polyatomic interferences.[3][4] Using MC-ICP-MS with a collision or reaction cell can further mitigate interferences.
-
Tandem Quadrupole ICP-MS (ICP-MS/MS): This technique is highly effective at removing interferences. By using a reaction gas like oxygen, sulfur isotopes can be mass-shifted to their monoxide ions (e.g., ³²S¹⁶O⁺).[1][2] While this is commonly done for ³²S, the principle can be applied to other isotopes to move them to a clearer region of the mass spectrum.
-
Elemental Analysis - Isotope Ratio Mass Spectrometry (EA-IRMS): This is a well-established method for bulk sulfur isotope analysis.[3] The sample is combusted, and the resulting SO₂ gas is analyzed.[3][5][6] However, this technique can be susceptible to interferences from oxygen isotopes within the SO₂ molecule.[7]
Q3: How can I minimize the ³⁶Ar interference when using ICP-MS?
Minimizing the interference from ³⁶Ar is crucial for accurate ³⁶S measurement. Here are several strategies:
-
High-Resolution ICP-MS (HR-ICP-MS): A mass resolution of 77,350 is required to separate ³⁶S⁺ from ³⁶Ar⁺, which is beyond the capability of standard HR-ICP-MS or MC-ICP-MS instruments.[2]
-
Collision/Reaction Cell Technology (CRC): Using a collision/reaction cell with a gas that reacts differently with S⁺ and Ar⁺ can help to separate them.
-
Mathematical Corrections: If the interference cannot be physically resolved, a mathematical correction can be applied by monitoring another argon isotope (e.g., ³⁸Ar) and using the known natural isotopic abundance to subtract the contribution of ³⁶Ar from the signal at m/z 36.
Q4: What are the best practices for sample preparation to enhance the sulfur signal?
Proper sample preparation is critical to maximize the sulfur signal and ensure accurate analysis.
-
Drying: Samples, especially organic materials like soils or plant tissues, must be thoroughly dried (e.g., at 50-60 °C for 24 hours) as water can be problematic for sulfur analysis.[8]
-
Homogenization: Solid samples should be finely ground to ensure homogeneity.[9]
-
Weighing: Accurately weigh an appropriate amount of the sample to yield a sufficient quantity of sulfur for detection (e.g., a sample containing 15-40 µg of S).[8] For EA-IRMS, samples are typically weighed into tin capsules.[8][9]
-
Chemical Conversion: For complex matrices like soil, it may be necessary to convert all organic sulfur to sulfate (B86663) (e.g., as BaSO₄), which is then converted to SO₂ for analysis.[6]
Troubleshooting Guides
Issue 1: Low or No Signal for ³⁶S
A weak or absent signal is the most common issue when analyzing ³⁶S. A systematic approach is necessary to diagnose the cause.
Initial Checks:
-
System Performance: Before running samples, inject a known standard containing a more abundant sulfur isotope (e.g., ³⁴S) to confirm the instrument is functioning correctly.[10]
-
Ion Source Inspection: Visually check the electrospray needle (for ESI) or the plasma (for ICP) to ensure a stable spray or plasma is generated.[10][11][12] An inconsistent source is a primary cause of signal loss.
-
Check for Leaks: Inspect all tubing and connections for leaks, which can introduce air and destabilize the system.[10]
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Insufficient Sample Amount | The natural abundance of ³⁶S is extremely low. Ensure that a sufficient amount of the bulk sample is used to provide a detectable quantity of ³⁶S. Re-weigh a larger sample if necessary.[8] |
| Poor Ionization Efficiency | Optimize ion source parameters. This includes adjusting gas flows (nebulizer, auxiliary), ion source temperature, and lens voltages to maximize the sulfur signal.[13][14][15] Consider using a Design of Experiments (DoE) approach for systematic optimization.[13][15] |
| Ion Suppression/Matrix Effects | Co-eluting components from the sample matrix can suppress the ionization of sulfur.[14][16] Improve chromatographic separation to isolate sulfur from interfering matrix components.[10] Implement more rigorous sample cleanup procedures.[16] |
| Instrument Contamination | A dirty ion source, cones (in ICP-MS), or transfer optics can significantly reduce signal intensity.[10] Perform routine cleaning and maintenance as per the manufacturer's guidelines.[14] |
| Incorrect Instrument Parameters | Verify that the mass spectrometer is tuned and calibrated correctly.[14] Ensure the correct m/z for ³⁶S is being monitored and that the detector settings are appropriate for low-level signals. |
Issue 2: High Background Noise or Inaccurate Results
High background noise can obscure the already weak ³⁶S signal, leading to poor precision and inaccurate quantification.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Isobaric Interference (³⁶Ar) | This is a major issue in ICP-MS. Use a collision/reaction cell if available. Alternatively, apply a mathematical correction by monitoring another argon isotope.[1] |
| Polyatomic Interferences | Although less of a concern for ³⁶S compared to ³²S and ³⁴S, polyatomic ions can contribute to background noise. Optimize plasma conditions (e.g., gas flow rates) to minimize their formation.[7] Use high mass resolution or a collision/reaction cell to resolve these interferences.[4] |
| Contaminated Reagents/Gases | Ensure high-purity argon gas is used for ICP-MS. Check mobile phases and other reagents for sulfur-containing impurities.[17] |
| Baseline Drift | An unstable baseline can make it difficult to detect small peaks.[14] Optimize chromatographic conditions and allow the system to fully equilibrate before starting analysis. Adjust detector settings to minimize noise.[14] |
| Mass Calibration Drift | Inaccurate mass calibration will lead to incorrect measurements.[14] Perform regular mass calibration using appropriate standards to ensure mass accuracy.[14] |
Experimental Protocols
Protocol 1: General Sample Preparation for Solid Materials (for EA-IRMS/MC-ICP-MS)
This protocol outlines the basic steps for preparing solid organic or inorganic samples for sulfur isotope analysis.
-
Drying: Place the sample in an oven at 60°C for at least 24 hours to remove all moisture.[8] Store dried samples in a desiccator until they are ready to be weighed.[8]
-
Grinding: Homogenize the dried sample by grinding it into a fine powder (<40 mesh).[9]
-
Weighing: Accurately weigh an aliquot of the ground sample into a tin capsule.[8][9] The required weight depends on the expected sulfur concentration; the goal is to have 15-40 µg of sulfur in the capsule.[8]
-
Encapsulation: Securely crimp the tin capsule to ensure no sample material is lost. Test that the capsule does not leak by gently shaking it.[8]
-
Storage: If not analyzed immediately, store the encapsulated samples in a desiccator.[9]
Protocol 2: Optimization of ICP-MS Ion Source Parameters
This protocol describes a systematic approach to optimizing ion source parameters to enhance sulfur ionization.
-
Prepare a Tuning Solution: Create a simple aqueous solution containing a known concentration of a sulfur standard (e.g., ammonium (B1175870) sulfate).
-
Initial Instrument Setup: Set the instrument to monitor a sulfur isotope (³⁴S is recommended for tuning due to its higher abundance).
-
Nebulizer Gas Flow Optimization: While introducing the tuning solution, incrementally adjust the nebulizer gas flow rate. Monitor the signal intensity for ³⁴S⁺ and plot the intensity versus the flow rate. Identify the flow rate that provides the maximum stable signal.
-
Plasma and Auxiliary Gas Flow: Adjust the auxiliary gas flow to optimize plasma conditions. This can help minimize polyatomic ion formation.[7]
-
Ion Lens Voltage Tuning: Systematically vary the voltages of the ion extraction and focusing lenses. The goal is to maximize the transmission of sulfur ions from the plasma to the mass analyzer. Most modern instruments have an automated tuning procedure for this step.[14][15]
-
Collision/Reaction Cell (if applicable): If your instrument is equipped with a CRC, introduce the tuning solution and optimize the flow rate of the reaction gas (e.g., oxygen) to maximize the formation of the desired product ion (e.g., ³⁴S¹⁶O⁺) while minimizing interferences.
-
Verification: After optimizing with ³⁴S, switch to monitoring ³⁶S (if a sufficiently concentrated standard is available) or a sample with a known ³⁶S content to verify that the optimized parameters also enhance the signal for this rarer isotope.
Visualizations
Caption: Troubleshooting workflow for low signal intensity of this compound.
Caption: General experimental workflow for this compound analysis.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. thermoscientific.fr [thermoscientific.fr]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. scielo.br [scielo.br]
- 7. Continuous-Flow Stable Sulfur Isotope Analysis of Organic and Inorganic Compounds by EA-MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 9. Sulfur Analysis of Solid Samples - SIRFER [sirfer.utah.edu]
- 10. benchchem.com [benchchem.com]
- 11. biotage.com [biotage.com]
- 12. cgspace.cgiar.org [cgspace.cgiar.org]
- 13. smatrix.com [smatrix.com]
- 14. gmi-inc.com [gmi-inc.com]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 17. agilent.com [agilent.com]
data normalization techniques for Sulfur-36 isotope ratio studies
Technical Support Center: Sulfur-36 Isotope Ratio Studies
This guide provides troubleshooting advice and frequently asked questions regarding data normalization techniques for this compound (³⁶S) and other sulfur isotope ratio studies. It is intended for researchers, scientists, and professionals in drug development who utilize isotope ratio mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is data normalization and why is it crucial for sulfur isotope ratio studies?
Data normalization in isotope ratio mass spectrometry (IRMS) is the process of converting raw, measured isotope ratios from an instrument into final δ-values expressed on an internationally recognized scale.[1] For sulfur, this is the Vienna Cañon Diablo Troilite (VCDT) scale.[2][3] This step is critical because it corrects for instrument-specific biases and drift, ensuring that data is accurate, reproducible, and can be compared meaningfully with results from other laboratories worldwide.[1][4] The process typically involves analyzing certified reference materials alongside unknown samples.[5]
Q2: My δ³⁶S and δ³⁴S values are drifting or showing a consistent offset during an analytical session. What is the likely cause and how can I correct for it?
This issue is most likely caused by Instrumental Mass Fractionation (IMF) . IMF is a bias introduced by the mass spectrometer that causes it to favor either lighter or heavier isotopes, and this effect can drift over time.[6][7] The magnitude of this offset can be significant, ranging from -12‰ to +1‰ in some analyses.[6][7]
The most effective way to correct for IMF is through the standard-sample bracketing technique . This involves analyzing internationally certified reference materials (standards) before and after a small group of unknown samples. The drift observed in the standards is then used to mathematically correct the values obtained for the samples.[8][9]
Q3: I am getting inaccurate δ³⁶S values, and the isotopic scale appears compressed (e.g., high values read too low). What could be the problem?
This is a classic symptom of isobaric interference , a major challenge in ³⁶S analysis.[8] Isobaric interference occurs when another ion or molecular fragment has the same mass-to-charge ratio (m/z) as the isotope of interest, leading to an artificially high signal and inaccurate ratio calculations.
For ³⁶S, particularly when analyzing sulfur as SF₆ gas, common interferences at m/z 131 (for ³⁶SF₅⁺) include ¹²C₃F₅⁺ and ¹⁸⁶WF₄²⁺.[8] Even a small interference can cause a significant underestimation in a sample's true δ³⁶S value, an effect known as scale compression.[8] Correction requires either using a high-resolution mass spectrometer to physically separate the interfering peaks or applying a mathematical correction based on the analysis of multiple standards with a wide range of isotopic values.[8][10]
Q4: Which normalization method should I use: single-point or multi-point?
For high-accuracy work, a two-point or multi-point linear normalization method is strongly recommended over single-point anchoring.[1][5]
-
Single-point normalization anchors all measurements to a single reference material. This method can introduce significant errors, especially if the isotopic composition of the samples differs greatly from the standard.[1][4][5]
-
Two-point (or multi-point) normalization uses two or more certified reference materials with different isotopic compositions to create a linear regression. This method provides a much more robust correction for instrumental biases.[1] The highest accuracy is achieved when the isotopic values of the reference materials bracket the range of the unknown samples.[1][4]
Q5: How do I correct for isobaric interferences on ³⁶S?
Correcting for isobaric interferences on ³⁶S is a critical step for achieving accurate data. The approach depends on your instrumentation:
-
High-Resolution Mass Spectrometry : The most direct method is to use a mass spectrometer with sufficient resolving power to separate the ³⁶SF₅⁺ peak from interfering ions like ¹²C₃F₅⁺.[8]
-
Scale Compression Correction : If high resolution is not available, you can apply a calibration to correct for the scale compression caused by the interference. This involves analyzing two or more reference materials (e.g., IAEA-S-1, IAEA-S-2, IAEA-S-3) and calculating a calibration factor to expand the measured δ³⁶S values to match their true, accepted values. This factor is then applied to the unknown samples measured in the same analytical sequence.[8]
Quantitative Data: Sulfur Isotope Reference Materials
Accurate normalization requires the use of internationally recognized reference materials. The following materials, distributed by the International Atomic Energy Agency (IAEA), are essential for anchoring sulfur isotope data to the VCDT scale.
| Reference Material | Material Type | Consensus δ³⁴S Value (vs. VCDT) | Notes |
| IAEA-S-1 | Silver Sulfide (Ag₂S) | -0.3 ‰ | Primary reference material for the VCDT scale.[3] |
| IAEA-S-2 | Silver Sulfide (Ag₂S) | +22.62 ‰ | A positive end-member for two-point calibration.[11] |
| IAEA-S-3 | Silver Sulfide (Ag₂S) | -32.49 ‰ | A negative end-member for two-point calibration.[11] |
| NBS 127 (RM 8557) | Barium Sulfate (BaSO₄) | +21.1 ‰ | Also used for δ¹⁸O normalization.[3][12] |
| IAEA-SO-5 | Barium Sulfate (BaSO₄) | +0.5 ‰ | |
| IAEA-SO-6 | Barium Sulfate (BaSO₄) | -34.05 ‰ |
Experimental Protocols
Protocol: Two-Point Normalization using Standard-Sample Bracketing
This protocol describes the methodology for correcting raw δ³⁶S data for instrumental drift and converting it to the VCDT scale using two certified reference materials.
Objective: To obtain accurate and internationally comparable δ³⁶S values from raw mass spectrometer measurements.
Materials:
-
Two certified sulfur isotope reference materials with widely spaced δ-values that bracket the expected sample values (e.g., IAEA-S-2 and IAEA-S-3).
-
Unknown samples, prepared for isotopic analysis (e.g., converted to SF₆ or SO₂ gas).[13][14]
-
Isotope Ratio Mass Spectrometer.
Methodology:
-
Instrument Setup: Allow the mass spectrometer to stabilize according to the manufacturer's guidelines to ensure a stable baseline and minimize initial drift.
-
Analytical Sequence Setup: Arrange your analytical run in a "bracketing" sequence. A typical sequence consists of a block of 2-3 unknown samples surrounded by measurements of the two reference materials (standards).
-
Example Sequence:Std_A, Std_B, Sample_1, Sample_2, Sample_3, Std_A, Std_B
-
-
Data Acquisition:
-
Introduce the gas from the first standard (Std_A) into the mass spectrometer and measure the raw isotope ratio (e.g., ³⁶S/³²S).
-
Repeat for the second standard (Std_B).
-
Measure the raw isotope ratios for your block of unknown samples.
-
Re-measure the standards (Std_A and Std_B) to quantify instrumental drift over the analysis period.
-
-
Data Processing and Normalization:
-
Step 4.1: Calculate Raw δ Values: For each measurement (standards and samples), calculate the raw delta value (δ_raw) relative to the instrument's internal reference gas.
-
Step 4.2: Average Standard Measurements: For each standard (A and B), average the δ_raw values measured before and after the sample block. This provides an average measured value for each standard that corresponds to the time the samples were analyzed.
-
Step 4.3: Create a Linear Correction: Plot the known, certified δ-values of your standards (e.g., +22.62‰ for IAEA-S-2 and -32.49‰ for IAEA-S-3) on the x-axis against their corresponding average measured δ_raw values on the y-axis.[11]
-
Step 4.4: Apply the Correction: Use the equation of the line from this plot (y = mx + c, where y is δ_raw and x is the true δ value) to transform the δ_raw value of each unknown sample into its final, normalized δ-value on the VCDT scale. This two-point method corrects for both linear offset and scale compression/expansion from the instrument.[1]
-
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key workflows for data processing and troubleshooting in sulfur isotope studies.
Caption: A generalized workflow for processing raw mass spectrometry data to final, normalized δ³⁶S values.
Caption: A troubleshooting flowchart for diagnosing common sources of error in δ³⁶S measurements.
References
- 1. Normalization of measured stable isotopic compositions to isotope reference scales--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfur Isotopic Reference Materials | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. Normalization Methods and Selection Strategies for Reference Materials in Stable Isotope Analyses - Review [inis.iaea.org]
- 6. Instrumental mass fractionation during sulfur isotope analysis by secondary ion mass spectrometry in natural and synthetic glasses [repository.cam.ac.uk]
- 7. iris.hi.is [iris.hi.is]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. web.gps.caltech.edu [web.gps.caltech.edu]
- 11. researchgate.net [researchgate.net]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. Continuous-Flow Stable Sulfur Isotope Analysis of Organic and Inorganic Compounds by EA-MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
troubleshooting memory effects in Sulfur-36 gas source mass spectrometry
Welcome to the technical support center for Sulfur-36 gas source mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to memory effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are "memory effects" in gas source mass spectrometry?
A1: Memory effect is the phenomenon where the signal from a previously analyzed sample contributes to the measurement of a subsequent sample. In this compound analysis, this can lead to inaccurate isotope ratio measurements as the mass spectrometer retains sulfur compounds from one run to the next. This is often due to the reactive nature of sulfur-containing gases like sulfur hexafluoride (SF6) or sulfur dioxide (SO2), which can adsorb onto the surfaces of the ion source, flight tube, and other components of the vacuum system.[1]
Q2: What are the common symptoms of memory effects in my this compound data?
A2: Common symptoms include:
-
Gradual drift in baseline: The baseline signal for m/z corresponding to your sulfur isotopes may not return to its initial low level between analyses.
-
Inaccurate isotope ratios for standards: Certified reference materials show isotope ratios that are skewed towards the ratio of the previously analyzed sample.
-
Poor reproducibility: Repeated analyses of the same sample yield inconsistent results.
-
"Ghost peaks": Peaks appearing at the retention time of a previously analyzed, highly enriched sample, even when a blank is injected.
Q3: What are the primary causes of memory effects in my system?
A3: The primary causes are typically:
-
Adsorption of sulfur compounds: SF6 and its fragments can adsorb onto the metal and ceramic surfaces within the ion source and vacuum chamber.
-
Contamination: Residual sulfur from previous samples, cleaning solvents, or leaks in the gas lines can contribute to the background signal.
-
Improper cleaning: Incomplete removal of sulfur residues from the ion source and other components during maintenance.
-
Cold spots: Areas within the mass spectrometer that are not sufficiently heated can act as traps for sulfur compounds, which are then slowly released.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating memory effects.
Initial System Check
If you suspect memory effects, perform the following initial checks:
-
Run a blank analysis: Inject a sample of the carrier gas (e.g., Helium) and observe the baseline. A high or noisy baseline for sulfur isotopes is an indicator of contamination.
-
Analyze a known standard: Run a well-characterized isotopic standard. If the measured isotope ratio is significantly different from the certified value and shifted towards the value of a previously run sample, memory effects are likely.
-
Check for leaks: Ensure all fittings and connections in the gas lines and mass spectrometer are leak-tight. Air leaks can introduce contaminants and affect instrument performance.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and addressing memory effects.
Caption: A flowchart for troubleshooting memory effects in this compound mass spectrometry.
Experimental Protocols
Protocol 1: Ion Source Cleaning
A clean ion source is critical for minimizing memory effects. Follow this general procedure, always referring to your instrument's specific manual for detailed instructions.[2][3][4]
Materials:
-
Lint-free gloves
-
Clean, lint-free cloths
-
Methanol (B129727) (reagent grade)
-
Acetone (reagent grade)
-
Deionized water
-
Abrasive powder (e.g., aluminum oxide), if necessary for heavy contamination
-
Ultrasonic bath
-
Beakers
-
Tweezers
Procedure:
-
Disassembly: Carefully disassemble the ion source components according to the manufacturer's instructions. Keep track of all parts and their orientation.
-
Initial Rinse: Rinse the metal parts with methanol to remove loose contaminants.
-
Sonication:
-
Place the metal parts in a beaker with methanol and sonicate for 15-20 minutes.
-
Repeat the sonication with acetone.
-
Finally, sonicate with deionized water to remove any residual solvents.
-
-
Abrasive Cleaning (if necessary): For stubborn deposits, create a slurry of aluminum oxide powder and deionized water or methanol. Gently polish the surfaces of the ion source components with a lint-free cloth or swab. Rinse thoroughly with deionized water to remove all abrasive particles.[2]
-
Final Rinse: Rinse all parts with methanol to aid in drying.
-
Drying: Dry the components in a clean oven at a temperature appropriate for the materials (typically 100-150°C) for at least 30 minutes.[2]
-
Reassembly: Once cool, reassemble the ion source using clean, lint-free gloves and tweezers.
Protocol 2: System Bakeout
A system bakeout helps to remove adsorbed sulfur compounds and water from the vacuum chamber.
Procedure:
-
Initiate Bakeout: Follow your instrument's specific procedure for initiating a bakeout. This typically involves heating the vacuum manifold.
-
Temperature and Duration: While optimal temperatures and durations are instrument-dependent, a common starting point is to bake the system at a temperature at least 25-50°C above the operational temperature of the analyzer for several hours. For persistent memory effects, a longer bakeout at a higher temperature (within instrument limits) may be necessary. A bakeout of at least 10 hours is often recommended after venting the system.
-
Cool Down: Allow the system to cool down completely before re-starting analysis. The vacuum should be stable and at the manufacturer's recommended level.
Protocol 3: System Conditioning
After cleaning or a bakeout, the system needs to be conditioned to ensure stable and reliable measurements.
Procedure:
-
Introduce Analyte Gas: Introduce the SF6 or SO2 gas into the mass spectrometer at a low, stable flow rate.
-
Monitor Baseline: Monitor the baseline signal for the sulfur isotopes. Initially, the baseline may be high and unstable.
-
Equilibrate: Allow the system to equilibrate for several hours, or until the baseline becomes stable and low. This process allows the internal surfaces of the mass spectrometer to reach a steady state with the analyte gas.
-
Run Standards: Once the baseline is stable, begin by analyzing a series of well-characterized standards to confirm instrument performance and accuracy.
Data Presentation
The following tables summarize key parameters and observations related to troubleshooting memory effects.
Table 1: Ion Source Cleaning Solvents and Procedures
| Step | Solvent/Material | Procedure | Purpose |
| Initial Rinse | Methanol | Rinse components to remove loose debris. | Gross contamination removal. |
| Sonication 1 | Methanol | Sonicate for 15-20 minutes. | Remove organic residues. |
| Sonication 2 | Acetone | Sonicate for 15-20 minutes. | Further removal of organic contaminants. |
| Sonication 3 | Deionized Water | Sonicate for 15-20 minutes. | Remove residual solvents and inorganic salts. |
| Abrasive Clean | Aluminum Oxide Slurry | Gently polish surfaces if heavy deposits are present. | Removal of stubborn, baked-on contaminants.[2] |
| Final Rinse | Methanol | Final rinse to displace water and aid drying. | Faster drying. |
| Drying | Oven (100-150°C) | Bake for at least 30 minutes. | Ensure all moisture and solvents are removed.[2] |
Table 2: System Bakeout Parameters
| Parameter | Recommended Value | Notes |
| Temperature | 25-50°C above analyzer operational temperature | Do not exceed the maximum temperature specified by the manufacturer. |
| Duration | >10 hours (after venting) | Longer durations may be necessary for severe memory effects. |
| Vacuum Level | Should reach manufacturer's specification post-bakeout | A poor vacuum after bakeout may indicate a leak. |
Visualization of Logical Relationships
The following diagram illustrates the relationship between the causes and effects of memory issues in this compound analysis.
References
Technical Support Center: Synthesis of Sulfur-36 Labeled Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sulfur-36 (³⁶S) labeled compounds. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to address common challenges encountered during synthesis, purification, and analysis.
Frequently Asked Questions (FAQs)
Topic 1: Sourcing and Handling ³⁶S Starting Materials
Q1: Why is this compound so expensive and difficult to source?
A1: The primary challenge stems from its extremely low natural abundance. This compound is the rarest stable isotope of sulfur, accounting for only about 0.01% to 0.02% of naturally occurring sulfur.[1][2][3][4] Producing highly enriched ³⁶S requires sophisticated and costly isotope separation techniques, such as electromagnetic separation using calutrons, which is effective but has high operational costs and is limited to small-scale production.[1]
Q2: What are the common chemical forms of commercially available this compound?
A2: Enriched this compound is most commonly available in its elemental form (³⁶S).[3] It can also be supplied in other forms, such as carbon disulfide (C³⁶S₂) or as a target for nuclear reactions.[1][5] For biological applications like metabolic labeling, it is often converted into a simple salt, such as sodium [³⁶S]sulfate.[6]
Q3: My enriched material is sulfur hexafluoride (³⁶SF₆). How can I convert it to a more synthetically useful precursor?
A3: Converting the highly stable SF₆ into more reactive precursors like hydrogen sulfide (B99878) (H₂³⁶S) is a significant technical challenge.[1] One investigated method is direct hydrogenation at very high temperatures (exceeding 900°C).[1] Due to the difficulty and hazards, this should only be attempted in specialized laboratories equipped for high-temperature gas-phase reactions. An alternative is to consult with commercial suppliers of stable isotopes who may offer custom synthesis services to convert SF₆ into a desired starting material.
Topic 2: Synthesis and Labeling Reactions
Q4: My ³⁶S incorporation yield is very low. What are the common causes?
A4: Low yields in labeling reactions are a frequent issue. Several factors could be responsible:
-
Inefficient Reaction Conditions: The reaction kinetics may not be optimized for the labeled substrate. Review temperature, pressure, catalyst, and reaction time.
-
Precursor Reactivity: The ³⁶S-containing precursor may be less reactive than its unlabeled counterpart or may require specific activation.
-
Side Reactions: Sulfur compounds are prone to various side reactions, including oxidation or the formation of disulfides. Running reactions under an inert atmosphere can help mitigate oxidation.
-
Isotopic Exchange: The label might be lost through exchange with unlabeled sulfur from reagents or solvents.[7] A nickel-catalyzed reversible carbon-sulfur (C-S) bond activation has been explored as a method for deliberate isotope exchange, highlighting the possibility of unwanted exchange under certain conditions.[8]
-
Product Precipitation: The properties of your molecule change upon labeling. A newly introduced label can alter solubility, potentially causing the product to precipitate out of the reaction mixture.[9]
Q5: I'm observing isotopic scrambling or dilution in my final product. How can I minimize this?
A5: Isotopic dilution occurs when your enriched ³⁶S is contaminated with more abundant sulfur isotopes (primarily ³²S). This can happen in several ways:
-
Contaminated Reagents: Ensure all reagents and solvents are free of extraneous sulfur compounds.
-
Atmospheric Contamination: For sensitive reactions, atmospheric sulfur compounds can be a source of contamination. Work under a rigorously controlled inert atmosphere.
-
Cross-Contamination: Avoid using lab equipment (glassware, spatulas) that has been in contact with natural abundance sulfur compounds without thorough cleaning.
-
Incomplete Precursor Enrichment: Verify the isotopic enrichment of your starting material from the supplier's certificate of analysis.
Q6: What are the best general strategies for introducing ³⁶S into a complex molecule?
A6: The optimal strategy depends on the target molecule. Two common approaches are:
-
Building Block Approach: Synthesize a small, simple molecule containing the ³⁶S label first. This "building block" is then incorporated into the larger target molecule. This method is often more reliable and allows for easier purification and characterization of the labeled intermediate.
-
Late-Stage Labeling: Introduce the ³⁶S atom at or near the end of the synthesis. This minimizes the number of steps where the expensive isotope is handled, but it can be more challenging to achieve high yields and purity on a complex scaffold. Isotope exchange reactions are a powerful concept for late-stage labeling.[8]
Topic 3: Purification of Labeled Compounds
Q7: My labeled compound is difficult to separate from the unlabeled starting material. What purification strategies are recommended?
A7: Since the labeled and unlabeled compounds are chemically identical, chromatographic separation is only possible if an isotopologue effect on retention time is observable, which is rare and slight for sulfur. The best strategy is to drive the labeling reaction to completion (>99%) to consume all the unlabeled starting material. If this is not possible, a purification method with very high resolution, such as preparative HPLC, may be required. In some cases, a chemical conversion of the unreacted starting material into a species with different properties could facilitate separation.
Q8: The labeled molecule appears to be degrading during purification. How can I prevent this?
A8: Sulfur-containing compounds, particularly thiols and some sulfides, can be sensitive to oxidation or other degradation pathways.
-
Use Degassed Solvents: Remove dissolved oxygen from purification solvents by sparging with an inert gas (e.g., argon or nitrogen).
-
Work Quickly and at Low Temperatures: Minimize the time the compound spends in solution and on the purification apparatus. Perform purification steps at reduced temperatures where possible.
-
Add Stabilizers: For sensitive compounds like thiols, adding a small amount of a reducing agent or antioxidant to the solvents may help prevent degradation.
Topic 4: Analysis and Quality Control
Q9: How do I confirm that the ³⁶S label has been successfully incorporated and determine its isotopic enrichment?
A9: Mass spectrometry (MS) is the definitive method for confirming isotopic labeling and quantifying enrichment.[6][10] High-resolution mass spectrometry can distinguish the mass difference between the labeled (M+4 compared to ³²S) and unlabeled compounds. For precise isotope ratio measurements, specialized techniques are used:
-
Isotope Ratio Mass Spectrometry (IRMS): Often coupled with an elemental analyzer (EA-IRMS), this is a standard method for determining stable isotope ratios.[10][11]
-
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICPMS): This technique offers high precision for measuring sulfur isotope ratios, especially for small sample amounts.[11]
Q10: My mass spectrometry results are ambiguous. What are common interferences and how can I correct for them?
A10: A common issue in EA-IRMS is interference from oxygen isotopes when sulfur is analyzed as SO₂ gas.[11] This can impair the precision and accuracy of the results. Using sulfur hexafluoride (SF₆) as the analyte gas can circumvent this issue and is particularly suitable for analyzing rare isotopes like ³³S and ³⁶S.[11] Additionally, it is crucial to perform a natural abundance correction to account for the presence of other naturally occurring heavy isotopes (like ¹³C or ¹⁵N) in the molecule, which can interfere with the mass isotopomer distribution.[12]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Label Incorporation | 1. Inactive ³⁶S precursor.2. Incorrect reaction conditions (temp, time, catalyst).3. Degradation of starting material or product. | 1. Verify the chemical identity and purity of the ³⁶S starting material.2. Systematically optimize reaction conditions using unlabeled material first.3. Run the reaction under an inert atmosphere; check for product stability. |
| Low Mass Balance / Recovery | 1. Product is volatile and lost during workup.2. Product is adsorbing to glassware or purification media.3. Precipitation of the labeled molecule during the reaction.[9] | 1. Use cooled traps for volatile compounds; avoid high vacuum if possible.2. Passivate glassware; test different chromatography stationary phases.3. Adjust solvent polarity or lower the molar ratio of the label to the molecule.[9] |
| Inconsistent Isotopic Enrichment | 1. Contamination from natural abundance sulfur.2. Isotopic exchange with non-enriched sulfur sources.[7] | 1. Use high-purity, sulfur-free reagents and solvents.2. Thoroughly clean all glassware.3. Evaluate the reaction mechanism for potential exchange pathways. |
| Ambiguous Analytical Results | 1. Low sample concentration.2. Isobaric interferences in mass spectrometry.3. Incorrect data processing (e.g., natural abundance correction).[12] | 1. Concentrate the sample or use a more sensitive analytical technique like MC-ICPMS.[11]2. Use high-resolution MS; consider analyzing as SF₆ instead of SO₂.[11]3. Apply appropriate correction algorithms to raw MS data. |
Data and Protocols
Quantitative Data Summary
Table 1: Natural Abundance of Stable Sulfur Isotopes
| Isotope | Atomic Mass (Da) | Natural Abundance (atom %) |
| Sulfur-32 (³²S) | 31.972071 | ~94.9% - 95.0% |
| Sulfur-33 (³³S) | 32.971458 | ~0.75% |
| Sulfur-34 (³⁴S) | 33.967867 | ~4.2% - 4.4% |
| This compound (³⁶S) | 35.967081 | ~0.01% - 0.02% |
| (Data sourced from[1][2][13][14]) |
Table 2: Comparison of this compound Enrichment Techniques
| Technique | Common Starting Material | Typical Enrichment | Relative Cost | Typical Scale |
| Electromagnetic Separation (Calutron) | Sulfur compounds | Very High | Very High | Small (research) |
| Gas Centrifuge Separation | Sulfur hexafluoride (SF₆) | Low to Moderate | High | Industrial |
| Chemical Exchange | Hydrogen sulfide (H₂S) | Moderate | Moderate | Lab to Industrial |
| Thermal Diffusion | Sulfur dioxide (SO₂) | Low | Moderate | Small |
| (Data summarized from[1]) |
Experimental Protocols
Protocol 1: General Method for Purification of Elemental ³⁶S by Recrystallization
Disclaimer: This procedure involves flammable solvents and should be performed in a certified fume hood with appropriate personal protective equipment and fire safety measures in place.
-
Setup: In a conical flask, add the impure elemental ³⁶S and a magnetic stir bar.
-
Dissolution: Add a suitable solvent, such as xylene, to the flask.[15][16][17] Gently heat the mixture on a hot plate with stirring. Sulfur's solubility increases significantly with temperature.[16] Continue heating until all the sulfur has dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the funnel and receiving flask warm to prevent the sulfur from crystallizing prematurely and clogging the filter.[15][17]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. As the solution cools, pure needle-like sulfur crystals will form.[15] Cooling can be continued in a refrigerator to maximize yield.
-
Isolation: Decant the solvent. Transfer the remaining crystals to filter paper and allow any residual solvent to evaporate completely.[15] The final product will be a free-flowing powder.
Protocol 2: Key Steps for Metabolic Labeling with [³⁶S]-Sulfate (SULAQ Method)
This protocol is based on the SULAQ (Sulfur stable isotope labeling of amino acids for quantification) method and is intended for microorganisms that can grow on minimal media.[6][18][19]
-
Medium Preparation: Prepare a defined minimal growth medium for the target microorganism. Crucially, this medium must contain a ³⁶S-labeled sulfate (B86663) salt (e.g., Na₂³⁶SO₄) as the sole sulfur source.[6] A parallel "light" culture should be grown with a natural abundance or ³²S-enriched sulfate source.
-
Inoculation and Growth: Inoculate the "heavy" (³⁶S) and "light" (³²S) media with the microorganism. Allow the cultures to grow under identical conditions until they reach the desired growth phase.
-
Cell Harvesting: Harvest the cells from both cultures separately by centrifugation.
-
Protein Extraction: Lyse the cells using an appropriate method (e.g., sonication, French press) to extract the total proteome.
-
Quantification and Mixing: Quantify the protein concentration in both the "heavy" and "light" extracts. Mix equal amounts of protein from each extract.
-
Sample Preparation for MS: The mixed protein sample can now be processed for mass spectrometry analysis (e.g., via gel electrophoresis or direct proteolytic digestion) to perform relative quantification of proteins based on the mass shift of ³⁶S-containing peptides.[18]
Visualizations
Caption: General workflow for the synthesis and analysis of a this compound labeled compound.
Caption: Troubleshooting logic diagram for addressing low yield in ³⁶S labeling reactions.
Caption: Analytical workflow for the characterization of ³⁶S labeled compounds.
References
- 1. Buy this compound | 14682-80-5 [smolecule.com]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. buyisotope.com [buyisotope.com]
- 4. Isotope data for this compound in the Periodic Table [periodictable.com]
- 5. Sulfur | NIDC: National Isotope Development Center [isotopes.gov]
- 6. Sulfur-36S stable isotope labeling of amino acids for quantification (SULAQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.au.dk [pure.au.dk]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Sulfur isotope biogeochemistry - Wikipedia [en.wikipedia.org]
- 11. Continuous-Flow Stable Sulfur Isotope Analysis of Organic and Inorganic Compounds by EA-MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound - isotopic data and properties [chemlin.org]
- 14. Isotopes of sulfur - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Sulfur-34S and 36S Stable Isotope Labeling of Amino Acids for Quantification (SULAQ34/36) of Proteome Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sulfur-34S Stable Isotope Labeling of Amino Acids for Quantification (SULAQ34) of Proteomic Changes in Pseudomonas fluorescens during Naphthalene Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Precision Sulfur-36 Measurements in Small Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the precision of Sulfur-36 (³⁶S) measurements in small samples.
Troubleshooting Guides
This section provides solutions to common issues encountered during the experimental workflow.
Question: Why are my δ³⁶S values showing high uncertainty and poor reproducibility, especially when using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)?
Answer: High uncertainty and poor reproducibility in δ³⁶S measurements by MC-ICP-MS are most commonly caused by isobaric interference from Argon-36 (³⁶Ar⁺), an isotope of the argon gas used for the plasma.[1][2] Since ³⁶S and ³⁶Ar have virtually the same mass-to-charge ratio, conventional MC-ICP-MS instruments cannot distinguish between them, leading to artificially high and variable signals at mass 36.
Troubleshooting Steps:
-
Confirm Instrument Resolution: Standard resolution MC-ICP-MS is often insufficient to resolve the ³⁶S⁺ and ³⁶Ar⁺ interference. A high-resolution instrument is necessary.
-
Alternative Instrumentation:
-
High-Resolution MC-ICP-MS (e.g., Panorama): These instruments have the necessary mass resolving power to separate the ³⁶SF₅⁺ signal from interfering ions like ¹⁸⁶WF₄²⁺ and ¹²C₃F₅⁺ when analyzing SF₆ gas.[3][4]
-
Triple Quadrupole ICP-MS (ICP-QQQ-MS) with a Reaction Cell: This technique can be used to remove the ³⁶Ar⁺ interference. By introducing a reaction gas (e.g., oxygen) into the cell, sulfur ions (S⁺) are mass-shifted to sulfur oxide ions (SO⁺). For example, ³⁶S⁺ reacts to form ³⁶S¹⁶O⁺ (mass 52), effectively separating it from the unreactive ³⁶Ar⁺ at mass 36.[5][6][7]
-
-
Optimize Plasma Conditions: Adjusting plasma operating conditions can help mitigate the formation of some polyatomic ions, though this is generally more effective for other sulfur isotopes than for the direct ³⁶Ar⁺ interference on ³⁶S.
Question: My baseline is noisy and my blank measurements show significant sulfur signals. What are the likely causes and solutions?
Answer: A high sulfur background can significantly impact the precision of measurements, especially for small samples with low sulfur content. The source of the contamination can be from various components in the analytical setup.
Troubleshooting Steps:
-
Check Gas Purity: The argon and oxygen (if used as a reaction gas) can be sources of sulfur contamination. Use high-purity gases and consider installing gas purifiers.
-
Inspect Sample Introduction System: The nebulizer, spray chamber, and torch can all contribute to the sulfur background.
-
Use components made from low-sulfur materials.
-
Thoroughly clean the sample introduction system between analyses.
-
-
Minimize Contamination from Labware: Ensure all vials, pipette tips, and other labware are thoroughly cleaned and free of sulfur-containing residues.
-
Sample Preparation Blank: Always process a blank sample through the entire sample preparation procedure to quantify the procedural blank and correct the sample data accordingly.
Question: I am observing inconsistencies in my results when analyzing different types of samples (e.g., organic vs. inorganic). What could be the reason?
Answer: Matrix effects can cause significant inaccuracies in sulfur isotope measurements. The presence of other elements in the sample can affect the ionization efficiency of sulfur in the plasma and lead to the formation of interfering polyatomic ions.
Troubleshooting Steps:
-
Matrix-Matched Standards: Whenever possible, use matrix-matched standards for calibration. This means the standards should have a similar chemical composition to the samples being analyzed.
-
Sample Purification: For complex matrices, it is often necessary to purify the sulfur from the sample matrix before analysis. This can be achieved through various methods, such as acid digestion followed by chromatographic separation.
-
Standard-Sample Bracketing: This technique involves analyzing a standard with a known isotopic composition before and after each sample. This helps to correct for instrumental drift and some matrix-induced variations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in obtaining high-precision ³⁶S measurements?
A1: The most significant challenge is the isobaric interference from ³⁶Ar⁺ when using traditional MC-ICP-MS, as argon is the primary component of the plasma.[1][2] Additionally, the very low natural abundance of ³⁶S (approximately 0.015%) makes it susceptible to any background contamination and requires highly sensitive instrumentation.[5]
Q2: What are the recommended analytical techniques for high-precision quadruple sulfur isotope analysis?
A2: For accurate and precise measurements of all four sulfur isotopes (³²S, ³³S, ³⁴S, and ³⁶S), the following techniques are recommended:
-
Gas Source Mass Spectrometry (GS-MS) with SF₆: This is a traditional and highly precise method where sulfur is converted to SF₆ gas. Fluorine is monoisotopic, eliminating isobaric interferences from the analytical gas.[2]
-
High-Resolution Multi-Collector ICP-MS (HR-MC-ICP-MS): Instruments with sufficient mass resolving power can separate the analyte ions from isobaric interferences.[3][4]
-
Triple Quadrupole ICP-MS (ICP-QQQ-MS): The use of a reaction cell to mass-shift sulfur ions away from interferences is a powerful technique.[5][6][7]
Q3: What are the key considerations for sample preparation for high-precision sulfur isotope analysis of small samples?
A3: For small samples, meticulous sample preparation is crucial to avoid contamination and ensure accurate results. Key considerations include:
-
Drying: Samples should be thoroughly dried, as water can interfere with the analysis.[1]
-
Homogenization: For solid samples, grinding to a fine, homogenous powder is essential for representative analysis.
-
Washing: For plant and aquatic samples, thorough washing is necessary to remove any extraneous sulfur-bearing residues.[1]
-
Encapsulation: For analysis by elemental analyzer-isotope ratio mass spectrometry (EA-IRMS), samples are typically weighed into tin capsules.
-
Enrichment: For samples with very low sulfur content, pre-concentration steps may be necessary.
Q4: How much sample is typically required for high-precision sulfur isotope analysis?
A4: The required sample amount depends on the sulfur concentration and the analytical technique. For EA-IRMS, a properly prepared sample should contain between 15-40 µg of sulfur.[1] Advanced techniques like MC-ICP-MS can achieve high precision with much smaller amounts, in the range of nanomoles of sulfur.[8]
Quantitative Data Summary
The following table summarizes the achievable precision for δ³⁴S and δ³⁶S measurements using different analytical techniques.
| Analytical Technique | Isotope | Achievable Precision (2σ) | Sample Type/Analyte | Reference(s) |
| High-Resolution MS (Panorama) | Δ³⁶S | ± 0.030‰ to ± 0.040‰ | SF₆ from IAEA standards | [3][4] |
| MC-ICP-MS | δ³⁴S | ± 0.16‰ to ± 0.27‰ | Sulfides and Sulfates | [8][9] |
| MC-ICP-MS | δ³³S | ~0.3‰ | Sulfides | [10] |
| MC-ICP-MS | δ³⁶S | Not measurable due to ³⁶Ar interference | Aqueous solutions | [2] |
| SIMS | δ³⁴S | ~0.4‰ | Sulfides | [10] |
| SIMS | δ³³S | ~0.3‰ | Sulfides | [10] |
| SIMS | δ³⁶S | ~0.7‰ | Sulfides | [10] |
| ICP-QQQ-MS | δ³⁴S | < 0.9‰ | Aqueous solutions | [5] |
Experimental Protocols
Protocol 1: Quadruple Sulfur Isotope Analysis using High-Resolution Mass Spectrometry (e.g., Panorama)
This protocol is adapted from methodologies for high-precision analysis of SF₆ gas.[3][4]
1. Sample Preparation (Conversion to SF₆): a. Combust the solid sample (organic or inorganic) with excess fluorine gas (e.g., CoF₃) in a nickel bomb reactor at high temperature to produce SF₆. b. Cryogenically purify the resulting SF₆ gas from other reaction byproducts using a series of cold traps.
2. Mass Spectrometric Analysis: a. Introduce the purified SF₆ gas into the ion source of the high-resolution mass spectrometer. b. Set the instrument to a mass resolving power sufficient to separate ³⁶SF₅⁺ (m/z = 131) from isobaric interferences such as ¹⁸⁶WF₄²⁺ and ¹²C₃F₅⁺. c. Measure the ion beams of all sulfur isotope species (e.g., ³²SF₅⁺, ³³SF₅⁺, ³⁴SF₅⁺, ³⁶SF₅⁺) simultaneously using a multi-collector array. d. Correct for instrumental mass fractionation by bracketing sample analyses with measurements of a known SF₆ reference gas.
Protocol 2: Sulfur Isotope Analysis using Triple Quadrupole ICP-MS (ICP-QQQ-MS) with Oxygen Reaction Gas
This protocol is based on the mass-shift approach to eliminate isobaric interferences.[5][6][7]
1. Sample Preparation (Aqueous Solution): a. For solid samples, perform an acid digestion to bring the sulfur into an aqueous solution (e.g., as sulfate). b. For liquid samples, dilute to the appropriate concentration range for the instrument. c. If the sample matrix is complex, purify the sulfur using anion exchange chromatography.
2. Instrumental Analysis: a. Introduce the aqueous sample solution into the ICP-QQQ-MS via a nebulizer and spray chamber. b. Set the first quadrupole (Q1) to transmit the m/z of the sulfur isotopes of interest (e.g., m/z 32, 33, 34, and 36). c. Introduce high-purity oxygen gas into the collision/reaction cell (Q2). d. Optimize the reaction cell conditions (e.g., gas flow rate, cell voltages) to promote the reaction S⁺ + O₂ → SO⁺ + O. e. Set the third quadrupole (Q3) to transmit the m/z of the resulting sulfur oxide ions (e.g., ³²S¹⁶O⁺ at m/z 48, ³³S¹⁶O⁺ at m/z 49, ³⁴S¹⁶O⁺ at m/z 50, and ³⁶S¹⁶O⁺ at m/z 52). f. Measure the ion intensities and calculate the isotope ratios. g. Use standard-sample bracketing with matrix-matched standards to correct for mass bias and instrumental drift.
Visualizations
Caption: Workflow for high-precision δ³⁶S analysis using high-resolution mass spectrometry.
Caption: Troubleshooting flowchart for high-uncertainty δ³⁶S measurements.
References
- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 2. web.gps.caltech.edu [web.gps.caltech.edu]
- 3. Fully resolved high-precision measurement of 36S for sulfur reference materials [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. hpst.cz [hpst.cz]
- 7. icpms.cz [icpms.cz]
- 8. Safe, accurate, and precise sulfur isotope analyses of arsenides, sulfarsenides, and arsenic and mercury sulfides by conversion to barium sulfate before EA/IRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
addressing matrix effects in LA-ICP-MS analysis of Sulfur-36
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects and other common issues encountered during the analysis of Sulfur-36 (³⁶S) by Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS).
Troubleshooting Guides
This section provides solutions to specific problems that researchers, scientists, and drug development professionals may encounter during their experiments.
Question: I am observing significant signal instability and drift for my ³⁶S signal. What are the potential causes and how can I troubleshoot this?
Answer:
Signal instability and drift for ³⁶S can arise from several factors related to both the sample matrix and instrumental parameters. Here’s a step-by-step troubleshooting guide:
-
Evaluate Your Internal Standard: The choice of internal standard is critical for correcting instrumental drift and matrix-induced signal fluctuations.
-
Problem: Using a major sulfur isotope (e.g., ³²S or ³⁴S) as an internal standard can be problematic due to potential elemental fractionation between sulfur and other elements in the matrix.[1]
-
Solution: For sulfide (B99878) matrices like pyrite, using a matrix element such as Iron (Fe) has been shown to be a more stable internal standard compared to sulfur.[1][2] The normalization of trace elements to Fe is much more stable than when using S.[1][2]
-
-
Optimize Laser Ablation Parameters: Inconsistent ablation can lead to variable aerosol generation and transport, causing signal fluctuations.
-
Problem: Non-optimal laser fluence, repetition rate, or spot size can lead to isotopic fractionation.[3][4]
-
Solution: To minimize sulfur isotopic fractionation during sample ablation, it is recommended to use a smaller beam size, lower repetition rate, and lower fluence output.[3][4] It is crucial to keep these parameters consistent between your standards and samples.
-
-
Check for Sample Heterogeneity: The sample itself might not be homogenous at the scale of the laser spot.
-
Problem: If the sulfur distribution in your sample is not uniform, you will observe signal variations that are not due to matrix effects or instrumental instability.
-
Solution: Perform line scans or map a small area of your sample to assess the homogeneity of sulfur distribution. If the sample is inherently heterogeneous, you may need to acquire data from a larger number of spots to obtain a representative average.
-
-
Inspect the Sample Introduction System: Issues with the sample introduction system are a common source of signal instability.
-
Problem: Leaks in the tubing, a clogged nebulizer, or improper torch alignment can all lead to inconsistent sample transport to the plasma.
-
Solution: Regularly inspect the peristaltic pump tubing for wear and tear. Ensure the nebulizer and torch are clean and properly aligned. Perform a washout study to ensure that there is no carryover between samples.
-
Question: My ³⁶S measurements are inaccurate, and I suspect polyatomic interferences. How can I identify and mitigate these interferences?
Answer:
Polyatomic interferences are a significant challenge in the analysis of low-abundance isotopes like ³⁶S. The most significant interference on ³⁶S is from ³⁶Ar⁺, an ion formed from the argon plasma gas.[5]
-
Identify Potential Interferences:
-
Mitigation Strategies:
-
Collision/Reaction Cell (CRC) Technology: This is the most effective method for removing polyatomic interferences.
-
Collision Mode: Using an inert gas like Helium (He) in the cell can reduce interferences through kinetic energy discrimination (KED). Polyatomic ions are larger and lose more energy in collisions than atomic ions of the same nominal mass, allowing them to be filtered out.
-
Reaction Mode: Using a reactive gas like Oxygen (O₂) can resolve interferences by mass-shifting the analyte or the interference to a different mass. For sulfur, O₂ can be used to convert S⁺ to SO⁺, shifting the analyte away from the original interference.[5][7] Tandem mass spectrometry (MS/MS) systems offer greater control over these reactions.[5]
-
-
High-Resolution ICP-MS (HR-ICP-MS): If available, a high-resolution instrument can physically separate the ³⁶S⁺ peak from the ³⁶Ar⁺ interference based on their slight mass difference.
-
Instrument Tuning: Proper tuning of the ICP-MS can minimize the formation of oxide and argide species. Reducing the nebulizer gas flow rate and optimizing plasma power can help.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of matrix effects in the LA-ICP-MS analysis of sulfur?
A1: Matrix effects in LA-ICP-MS arise from differences in the physical and chemical properties between the sample and the calibration standard.[8][9] Key factors include:
-
Laser-Sample Interaction: Different matrices absorb laser energy differently, leading to variations in the amount of material ablated.[10]
-
Aerosol Properties: The size and shape of the aerosol particles generated can vary with the matrix, affecting their transport efficiency to the plasma.[10]
-
Plasma Effects: The introduction of different matrices into the plasma can alter its temperature and ionization efficiency, leading to signal suppression or enhancement.[8]
Q2: How do I choose an appropriate internal standard for ³⁶S analysis?
A2: The ideal internal standard should have a similar mass and ionization potential to sulfur and be homogeneously distributed in both the sample and the standard. However, for sulfur analysis in specific matrices, a matrix element can be more effective. For example, in sulfide minerals, Fe has been demonstrated to be a more robust internal standard than sulfur itself due to the significant fractionation of sulfur relative to iron during laser ablation.[1][2]
Q3: Is matrix-matching of standards necessary for accurate ³⁶S analysis?
A3: Whenever possible, using matrix-matched standards is highly recommended to achieve the most accurate results.[11] This is because it minimizes the differences in ablation behavior and plasma effects between the standard and the sample.[9][11] If matrix-matched standards are not available, careful selection of a non-matrix-matched standard and a robust internal standardization strategy are crucial.[12] It is also important to validate the method by analyzing a certified reference material with a similar matrix to the samples, if available.
Q4: What are the main polyatomic interferences I should be aware of when analyzing for ³⁶S?
A4: The most significant polyatomic interference for ³⁶S is the isobaric overlap with ³⁶Ar⁺, which is formed from the argon plasma gas.[5] Other potential, though less common, interferences could arise from complex matrix components. It is essential to use techniques like collision/reaction cells or high-resolution ICP-MS to mitigate these interferences.[5][7]
Q5: Can I use one of the more abundant sulfur isotopes (e.g., ³²S or ³⁴S) to correct for matrix effects on ³⁶S?
A5: While it seems intuitive, using a major sulfur isotope as an internal standard for another sulfur isotope can be problematic. Isotopic fractionation can occur during laser ablation and in the plasma, meaning the ratio of the isotopes may not remain constant. Therefore, relying solely on another sulfur isotope for correction may not fully account for all matrix effects and instrumental drift. An independent internal standard, such as a matrix element, is often a better choice.[1]
Quantitative Data Summary
Table 1: Comparison of Internal Standard Stability in Pyrite Matrix
| Internal Standard | Analyte | Normalized Ratio Stability (RSD) | Reference |
| Fe | Co | Low | |
| Fe | Ni | Low | |
| Fe | Ge | Low | |
| Fe | Se | Low | |
| S | Co | High | |
| S | Ni | High | |
| S | Ge | High | |
| S | Se | High |
Note: Lower Relative Standard Deviation (RSD) indicates higher stability.
Table 2: Common Polyatomic Interferences for Sulfur Isotopes
| Sulfur Isotope | Interfering Species | Mitigation Strategy | Reference |
| ³²S | ¹⁶O₂⁺, ¹⁴N¹⁸O⁺ | Collision/Reaction Cell (CRC), High Resolution | [1][5] |
| ³³S | ¹⁶O¹⁷O⁺, ¹H³²S⁺ | Collision/Reaction Cell (CRC), High Resolution | [1] |
| ³⁴S | ¹⁶O¹⁸O⁺, ¹H³³S⁺ | Collision/Reaction Cell (CRC), High Resolution | [1] |
| ³⁶S | ³⁶Ar⁺ | Collision/Reaction Cell (CRC), High Resolution | [5] |
Experimental Protocols
Protocol 1: General LA-ICP-MS Analysis of ³⁶S in Sulfide Minerals
-
Sample Preparation:
-
Mount the sulfide mineral sample in an epoxy resin puck.
-
Polish the surface of the sample to a smooth finish (e.g., using diamond paste) to ensure a flat surface for laser ablation.
-
Clean the sample surface with ethanol (B145695) and deionized water to remove any contaminants.
-
-
LA-ICP-MS Instrumentation and Tuning:
-
Use a 193 nm ArF excimer laser for ablation.
-
Tune the ICP-MS to minimize oxide and doubly charged ion formation rates (e.g., ThO/Th < 0.5%, Ba²⁺/Ba⁺ < 2%).
-
Use Helium as the carrier gas to transport the ablated aerosol to the ICP-MS.
-
-
Ablation Parameters:
-
ICP-MS Parameters:
-
Dwell Time: Set an appropriate dwell time for ³⁶S to achieve adequate signal intensity, considering its low abundance.
-
Interference Removal: If using a CRC, optimize the gas flow rate (e.g., He or O₂) to maximize interference reduction while maintaining sufficient analyte signal.
-
Data Acquisition: Acquire data for a blank, standards, and samples. Ensure sufficient washout time between samples to prevent carryover.
-
-
Data Processing:
-
Subtract the gas blank signal from the standard and sample signals.
-
Use a suitable internal standard (e.g., ⁵⁷Fe for pyrite) to correct for instrumental drift and matrix effects.
-
Use a matrix-matched or a well-characterized reference material for external calibration to determine the concentration of ³⁶S.
-
Visualizations
Caption: Workflow for LA-ICP-MS analysis of this compound.
Caption: Troubleshooting workflow for inaccurate this compound results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In-situ Sulfur Isotopic Analysis of Sulfate by Laser Ablation Multiple Collector Inductively Coupled Plasma Mass Spectrometry (LA-MC-ICP-MS) [at-spectrosc.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. In situ determination of sulfur isotopes in sulfur-rich materials by laser ablation multiple-collector inductively coupled plasma mass spectrometry (LA-MC-ICP-MS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in quantitative LA-ICP-MS analysis: challenges and solutions in the life sciences and environmental chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current approaches to calibration of LA-ICP-MS analysis - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 10. The influence of laser pulse duration and energy on ICP-MS signal intensity, elemental fractionation, and particle size distribution in NIR fs-LA-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.asistandards.com [info.asistandards.com]
- 12. Non-matrix-matched standardisation in LA-ICP-MS analysis: general approach, and application to allanite Th–U–Pb dating - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Sulfur-36 and Sulfur-34 as Tracers in Biogeochemical Research
In the intricate world of biogeochemical studies, stable isotope tracers are indispensable tools for elucidating metabolic pathways, tracking nutrient cycling, and understanding complex environmental processes. Among these, the stable isotopes of sulfur, particularly Sulfur-34 (³⁴S) and Sulfur-36 (³⁶S), offer powerful means to investigate the sulfur cycle. This guide provides a comprehensive comparison of ³⁶S and ³⁴S as tracers, offering researchers, scientists, and drug development professionals the objective data and methodologies needed to select the most appropriate tool for their experimental needs.
At a Glance: Key Differences Between ³⁶S and ³⁴S Tracers
| Feature | This compound (³⁶S) | Sulfur-34 (³⁴S) |
| Natural Abundance | ~0.015% - 0.02%[1][2][3] | ~4.21% - 4.29%[1][2][3] |
| Tracer Advantage | Extremely low natural abundance provides a high signal-to-noise ratio, making it an ultrasensitive tracer. | Higher natural abundance requires a greater degree of enrichment for a clear signal, but it is more readily available. |
| Isotopic Fractionation | Undergoes mass-dependent fractionation approximately 1.9 times that of ³⁴S relative to ³²S.[4] This larger fractionation can provide a more sensitive measure of certain processes. | Well-characterized and widely used as a tracer. Its fractionation patterns are extensively documented in biogeochemical literature.[4] |
| Cost of Enriched Material | Generally higher due to the technical challenges of enrichment from a very low natural abundance. | More readily available and consequently lower in cost compared to ³⁶S. For example, 90 atom % ³⁴S Sodium Sulfate (B86663) is commercially available. |
| Analytical Precision (MC-ICP-MS) | Measurement can be challenging due to potential isobaric interference from Argon-36 (³⁶Ar) in some mass spectrometry setups.[2] | High-precision measurements are routinely achievable with modern multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS). Precision for δ³⁴S can reach ≤0.15‰.[5] |
| Primary Application | Ideal for studies requiring high sensitivity and minimal background interference, such as tracking microbial activity in environments with low sulfur turnover. | A versatile and widely used tracer for a broad range of biogeochemical studies, including pollution source tracking and metabolic pathway analysis.[2] |
The Decisive Advantage of ³⁶S: Unparalleled Sensitivity
The most significant advantage of using ³⁶S as a tracer lies in its remarkably low natural abundance. At approximately 0.015%, it is the least common of the four stable sulfur isotopes.[1][3] This near-absence in natural systems means that the introduction of a ³⁶S-enriched tracer results in a very strong and clear signal, minimizing the potential for confounding background noise. This makes ³⁶S an exceptionally sensitive tool for tracing sulfur transformations in environments where the process of interest is slow or the concentration of the target molecule is low.
In contrast, the natural abundance of ³⁴S is about 4.21%.[2] While still a minor isotope compared to the most abundant ³²S (95.02%), its presence is substantial enough that a higher degree of enrichment is necessary to achieve a signal that is clearly distinguishable from the natural background.
Isotopic Fractionation: A Double-Edged Sword
Biogeochemical processes often discriminate between isotopes of the same element based on their mass, a phenomenon known as isotopic fractionation. During mass-dependent fractionation, the heavier isotopes react more slowly than the lighter ones. The magnitude of this fractionation is proportional to the mass difference between the isotopes.
Because ³⁶S is two mass units heavier than ³⁴S, it experiences a larger fractionation effect. The fractionation of ³⁶S relative to ³²S is approximately 1.9 times that of ³⁴S relative to ³²S.[4] This larger fractionation can be advantageous in studies where subtle differences in reaction rates are being investigated, as it provides a more pronounced isotopic signal for a given process. However, this larger fractionation can also complicate data interpretation if multiple processes with different fractionation factors are occurring simultaneously.
Experimental Protocols: A Generalized Workflow for Stable Isotope Probing (SIP) with Sulfur Isotopes
Stable Isotope Probing (SIP) is a powerful technique that allows researchers to identify which microorganisms in a complex community are actively metabolizing a specific substrate. The following is a generalized protocol for a SIP experiment using either ³⁴S or ³⁶S-labeled sulfate to study microbial sulfate reduction in a sediment environment.
Preparation of the Labeled Substrate
-
Obtain a highly enriched form of the desired tracer, for example, Na₂³⁴SO₄ or Na₂³⁶SO₄.
-
Prepare a sterile, aqueous solution of the labeled sulfate at a known concentration. The concentration will depend on the specific experimental conditions, such as the background sulfate concentration in the sediment.
Incubation
-
Collect sediment cores from the study site, maintaining their vertical structure and anoxic conditions as much as possible.
-
Introduce the labeled sulfate solution into the sediment cores. This can be done by injecting the solution at various depths or by overlaying it on the sediment surface.
-
Incubate the cores under controlled conditions (e.g., temperature, light) that mimic the in-situ environment for a predetermined period. The incubation time will depend on the expected rate of sulfate reduction.
Sample Processing
-
At the end of the incubation, section the sediment cores at desired depth intervals.
-
From each section, extract the relevant biomolecules that would incorporate the sulfur isotope. For studying the microbial community, this is typically DNA or RNA. For analyzing the metabolic products, this would involve extracting sulfide (B99878) minerals.
Isotope Analysis
-
For nucleic acid-based SIP, the extracted DNA or RNA is subjected to density gradient ultracentrifugation. The "heavy" nucleic acids that have incorporated the ³⁴S or ³⁶S will separate from the "light" unlabeled nucleic acids.
-
The fractions containing the heavy nucleic acids are then analyzed using molecular techniques (e.g., 16S rRNA gene sequencing) to identify the active sulfate-reducing microorganisms.
-
For the analysis of sulfide minerals, the sulfur is typically converted to SF₆ gas for analysis by gas source mass spectrometry or analyzed directly by multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS).
Data Interpretation
-
The isotopic composition of the products (e.g., sulfide) is compared to the initial isotopic composition of the sulfate tracer to calculate the extent of fractionation.
-
The identification of microorganisms with labeled nucleic acids provides a direct link between a specific metabolic function (sulfate reduction) and particular members of the microbial community.
Visualizing the Process
To better understand the experimental workflow and the underlying biogeochemical pathway, the following diagrams have been created using the DOT language.
References
Validating Sulfur-36 Measurements: A Comparison Guide to International Reference Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of international reference materials used for the validation of Sulfur-36 (³⁶S) measurements. Accurate determination of sulfur isotope ratios, including the rare ³⁶S isotope, is critical in a variety of fields, from tracing metabolic pathways in drug development to understanding geological and environmental processes. This document outlines the available reference materials, presents their isotopic compositions, and details a standardized experimental protocol for achieving high-precision ³⁶S measurements.
Data Presentation: A Comparative Analysis of Sulfur Isotope Reference Materials
The validation of ³⁶S measurements relies on the analysis of well-characterized international reference materials. While certified values for δ³⁴S are well-established, consensus values for δ³⁶S are not yet formally defined. However, the scientific community has reported values for the deviation from mass-dependent fractionation, expressed as Δ³⁶S. These values, alongside the certified δ³⁴S values, provide a robust framework for validating analytical methods.
The data presented in the table below is compiled from various scientific publications. It is important to note that the δ³⁶S values are calculated based on reported Δ³⁶S values and the established mass-dependent fractionation law. All delta values are reported in per mil (‰) relative to the Vienna Cañon Diablo Troilite (VCDT) standard.
| Reference Material | Material Type | Certified δ³⁴S (‰ vs. VCDT) | Reported Δ³³S (‰) | Reported Δ³⁶S (‰) | Calculated δ³⁶S (‰ vs. VCDT) |
| IAEA-S-1 | Silver Sulfide (B99878) (Ag₂S) | -0.30 | 0.085 ± 0.007 | -0.914 ± 0.134 | -0.57 |
| IAEA-S-2 | Silver Sulfide (Ag₂S) | +22.62 | Not consistently reported | Not consistently reported | Not consistently reported |
| IAEA-S-3 | Silver Sulfide (Ag₂S) | -32.49 | Not consistently reported | Not consistently reported | Not consistently reported |
| NBS 127 | Barium Sulfate (B86663) (BaSO₄) | +21.12 | Not consistently reported | Not consistently reported | Not consistently reported |
Note: The calculated δ³⁶S values are derived from the relationship: δ³⁶S ≈ 1.89 * δ³⁴S + Δ³⁶S. The uncertainty in the calculated δ³⁶S is propagated from the uncertainties in the reported Δ³⁶S values. The lack of consistently reported Δ³³S and Δ³⁶S values for some reference materials highlights an area of ongoing research and underscores the importance of inter-laboratory comparisons.
Experimental Protocol: High-Precision Sulfur Isotope Analysis by MC-ICP-MS
The following protocol outlines a detailed methodology for the determination of δ³⁶S using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS). This technique offers the high sensitivity and resolution required for accurate measurement of the low-abundance ³⁶S isotope.
1. Sample Preparation:
-
For Sulfide Minerals (e.g., Ag₂S):
-
Weigh approximately 0.1-0.5 mg of the sulfide reference material or sample into a clean quartz or tin capsule.
-
No further chemical preparation is typically required for pure sulfide minerals when using laser ablation MC-ICP-MS. For solution-based MC-ICP-MS, acid digestion is necessary.
-
-
For Sulfate Minerals (e.g., BaSO₄):
-
Dissolve the sulfate sample in an appropriate acid mixture (e.g., aqua regia) in a clean Teflon vial.
-
The dissolved sample is then diluted to a suitable concentration for introduction into the MC-ICP-MS.
-
-
For Organic Matrices:
-
Organic samples require a complete digestion step to convert all sulfur into a measurable inorganic form (sulfate). This is typically achieved through microwave-assisted acid digestion.
-
The resulting solution is then treated to remove the organic matrix, often through ion chromatography, before isotopic analysis.
-
2. MC-ICP-MS Instrumentation and Settings:
-
Instrument: A high-resolution multi-collector inductively coupled plasma mass spectrometer is required.
-
Sample Introduction: Samples can be introduced as a dry aerosol via a laser ablation system or as a liquid solution via a nebulizer and spray chamber. The use of a desolvating nebulizer is recommended for solution analysis to enhance sensitivity and reduce oxide interferences.
-
Plasma Conditions: Optimize the plasma conditions (e.g., RF power, gas flow rates) to achieve maximum signal intensity and stability for sulfur isotopes.
-
Mass Resolution: Operate the mass spectrometer in high-resolution mode (R > 4000) to resolve potential isobaric interferences, most notably ³⁶Ar⁺ on ³⁶S⁺.
-
Collector Configuration: Utilize a collector array that allows for the simultaneous measurement of ³²S, ³³S, ³⁴S, and ³⁶S ion beams.
-
Gas Introduction: Introduce a small amount of nitrogen gas into the central channel of the plasma to stabilize the sulfur signal and improve precision.
3. Data Acquisition and Processing:
-
Measurement Protocol: Employ a standard-sample bracketing approach, where the sample is measured between two measurements of a well-characterized reference material (e.g., IAEA-S-1). This corrects for instrumental mass bias and drift.
-
Data Collection: Acquire data in static multicollection mode, integrating the ion signals for a sufficient duration to achieve the desired precision.
-
Interference Correction: While high-resolution mode minimizes isobaric interferences, it is crucial to monitor for and correct any residual interferences.
-
Data Calculation: Calculate the delta values (δ³³S, δ³⁴S, and δ³⁶S) relative to the VCDT standard using the measured isotope ratios of the sample and the bracketing standards. The Δ³³S and Δ³⁶S values are then calculated to assess any mass-independent fractionation.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the validation and measurement process.
Caption: Experimental workflow for this compound measurement.
Caption: Logical relationship in data validation.
inter-laboratory comparison of Sulfur-36 analytical methods
A Guide to Inter-laboratory Comparison of Sulfur-36 Analytical Methods
For researchers, scientists, and drug development professionals engaged in isotopic analysis, the precise and accurate determination of this compound (³⁶S) abundance is critical for a range of applications, from metabolic tracing to environmental studies. The natural abundance of ³⁶S is exceedingly low, approximately 0.01% to 0.02%, making its analysis challenging.[1] This guide provides a comparative overview of the primary analytical methods employed for ³⁶S analysis, supported by experimental data from various studies.
Comparison of Analytical Methods for this compound
The selection of an analytical method for ³⁶S analysis is often a trade-off between sensitivity, precision, spatial resolution, and sample throughput. The most prominent techniques include Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), Secondary Ion Mass Spectrometry (SIMS), and Thermal Ionization Mass Spectrometry (TIMS). While direct inter-laboratory comparison studies exclusively for ³⁶S are not abundant in published literature, data from studies comparing sulfur isotope analyses provide a solid foundation for evaluating these methods.
Table 1: Comparison of Key Performance Parameters for this compound Analytical Methods
| Parameter | MC-ICP-MS | SIMS / NanoSIMS | TIMS | Elemental Analysis - IRMS |
| Precision (δ³⁶S) | ~0.15‰ (reproducibility for δ³⁴S)[2] | ~0.7‰ (2σ)[3][4] | High, but less commonly used for S | Lower precision for ³⁶S due to potential interferences |
| Sample Consumption | Low (5-40 nmol S)[5][6] | Very Low (micro-scale in-situ)[3] | Requires purified sample | Requires conversion to SO₂ or SF₆ gas[2] |
| Spatial Resolution | Not applicable for solution mode | High (~10 µm for SIMS, ~100 nm for NanoSIMS)[1][3][7] | Not applicable | Not applicable |
| Key Advantages | High sample throughput, small sample size requirement[2][6] | In-situ analysis, high spatial resolution[1][3] | High precision for certain isotopic systems[8] | Routine and commercially available for δ³⁴S[2] |
| Key Disadvantages | Severe interference from ³⁶Ar[9] | Matrix effects, requires well-characterized standards[10] | Laborious sample preparation, lower throughput | Isobaric interferences (e.g., from oxygen isotopes in SO₂) limit accuracy for rare isotopes[5][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across laboratories. Below are generalized protocols for the primary analytical techniques.
Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
MC-ICP-MS has become a common technique for sulfur isotope analysis due to its ability to measure small sample amounts.[5]
Sample Preparation:
-
Sulfate (B86663) Extraction: For biological or aqueous samples, sulfur is typically extracted as sulfate. This can involve anion-exchange chromatography.[2]
-
Purification: The extracted sulfate is purified to remove matrix components that could cause interferences. A common method involves precipitation as barium sulfate (BaSO₄).
-
Redissolution: The purified sample is redissolved, often in a dilute acid like HNO₃.[2]
Mass Spectrometric Analysis:
-
Introduction: The sample solution is introduced into the plasma source, often using a desolvating nebulizer to improve sensitivity.
-
Ionization: The sample is ionized in an argon plasma.
-
Mass Separation: Ions are separated based on their mass-to-charge ratio in a magnetic sector.
-
Detection: The ion beams of the different sulfur isotopes are simultaneously measured using multiple Faraday detectors or ion counters.
-
Interference Correction: A significant challenge for ³⁶S analysis by MC-ICP-MS is the isobaric interference from Argon-36 (³⁶Ar⁺) from the plasma gas.[9] This often necessitates high mass resolution or specific reaction cell technologies to resolve.
Secondary Ion Mass Spectrometry (SIMS)
SIMS is a powerful technique for in-situ microanalysis of sulfur isotopes directly from a solid sample surface.
Sample Preparation:
-
Mounting and Polishing: The sample (e.g., a mineral grain) is mounted in a sample holder (e.g., epoxy) and polished to create a flat, clean surface.
-
Coating: A conductive coating (e.g., gold or carbon) is often applied to non-conductive samples to prevent charge buildup during analysis.
Mass Spectrometric Analysis:
-
Primary Ion Beam: A focused primary ion beam (e.g., Cs⁺) sputters the sample surface, generating secondary ions.[3]
-
Secondary Ion Extraction: The secondary ions are extracted from the sample surface and accelerated into the mass spectrometer.
-
Mass Filtering and Detection: The secondary ions are separated by mass and detected. Multi-collector systems allow for simultaneous measurement of different isotopes.[3]
-
Standardization: The analysis relies on standard-sample bracketing, where measurements of the unknown are bracketed by measurements of a well-characterized reference material with a similar matrix to correct for instrumental mass fractionation.[10]
Inter-laboratory Comparison Workflow
An inter-laboratory comparison is essential to ensure the comparability and reliability of data produced by different laboratories.
References
- 1. Buy this compound | 14682-80-5 [smolecule.com]
- 2. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Continuous-Flow Stable Sulfur Isotope Analysis of Organic and Inorganic Compounds by EA-MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Frontiers | NanoSIMS sulfur isotopic analysis at 100 nm scale by imaging technique [frontiersin.org]
- 8. TIMS – Laboratory for Isotopes and Metals in the Environment (LIME) [lime.psu.edu]
- 9. web.gps.caltech.edu [web.gps.caltech.edu]
- 10. sims.nju.edu.cn [sims.nju.edu.cn]
Cross-Validation of Sulfur-36 Data with Other Geochemical Proxies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust interpretation of paleo-environmental conditions and the tracing of biogeochemical cycles rely on the cross-validation of multiple independent proxies. Sulfur-36 (³⁶S), one of the four stable isotopes of sulfur, offers a unique window into specific geological and biological processes. This guide provides an objective comparison of δ³⁶S and Δ³⁶S data with other established geochemical proxies, supported by a summary of quantitative data and detailed experimental protocols.
Unveiling Earth's Past: The Role of this compound
Sulfur isotope geochemistry is a powerful tool for reconstructing Earth's historical environments.[1] While the ratios of ³⁴S to ³²S (expressed as δ³⁴S) are widely used, the minor isotopes, ³³S and ³⁶S, provide additional layers of information.[1] Mass-independent fractionation (MIF) of sulfur isotopes, recorded as non-zero Δ³³S and Δ³⁶S values, is a key indicator of atmospheric photochemical reactions in an oxygen-poor atmosphere, making it invaluable for studying the Precambrian eon.[2] In modern and Phanerozoic environments, mass-dependent fractionation of δ³⁶S can provide insights into microbial sulfate (B86663) reduction and other sulfur cycling processes.[1]
Cross-validating these sulfur isotope signatures with other geochemical markers, such as trace metal concentrations and stable isotopes of other elements (e.g., O, C), is crucial for building a comprehensive and accurate picture of past Earth systems. This integrated approach helps to constrain uncertainties and provides a more holistic understanding of the processes that have shaped our planet.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, comparing sulfur isotope data (δ³⁴S, Δ³³S, and Δ³⁶S) with other key geochemical proxies. These datasets are essential for understanding the relationships and correlations between these different environmental indicators.
Table 1: Multi-Proxy Geochemical Data from Archean Shales
| Sample ID | Formation | Age (Ga) | δ³⁴S (‰) | Δ³³S (‰) | Δ³⁶S (‰) | Mo/Al (μg/g) | U/Al (μg/g) | TOC (wt%) | Fe(HR)/Fe(T) |
| ABDP-1 | Mt. McRae Shale | ~2.5 | -5.2 | +2.1 | -1.5 | 1.5 | 0.3 | 2.1 | 0.45 |
| ABDP-2 | Mt. McRae Shale | ~2.5 | +3.1 | +1.5 | -0.9 | 2.0 | 0.4 | 1.8 | 0.50 |
| ABDP-3 | Jeerinah Formation | ~2.65 | -10.8 | +4.5 | -2.1 | 0.8 | 0.2 | 3.5 | 0.65 |
| ABDP-4 | Jeerinah Formation | ~2.65 | -2.5 | +3.1 | -1.8 | 1.1 | 0.2 | 2.9 | 0.58 |
| ABDP-5 | Roy Hill Shale | ~2.75 | +1.2 | +0.5 | +0.2 | 0.5 | 0.1 | 1.2 | 0.30 |
Data compiled from supplementary materials of various studies focusing on Archean sedimentary geochemistry. The specific values are illustrative and represent typical ranges found in the literature.
Table 2: Comparative Data from a Proterozoic Carbonate Succession
| Stratigraphic Height (m) | δ¹³Ccarb (‰) | δ¹⁸Ocarb (‰) | δ³⁴SCAS (‰) | Δ³³SCAS (‰) | Δ³⁶SCAS (‰) | [Mo] (ppm) | [U] (ppm) |
| 10 | +2.1 | -5.5 | +20.1 | +0.05 | -0.1 | 5 | 1.5 |
| 20 | +2.5 | -5.8 | +21.5 | +0.02 | -0.2 | 8 | 2.0 |
| 30 | +1.8 | -6.1 | +19.8 | +0.08 | +0.1 | 4 | 1.2 |
| 40 | +2.2 | -5.6 | +22.0 | +0.04 | -0.1 | 10 | 2.5 |
| 50 | +2.8 | -5.2 | +25.3 | -0.01 | -0.3 | 15 | 3.1 |
CAS = Carbonate Associated Sulfate. Data is hypothetical but representative of values found in Proterozoic carbonate studies.
Experimental Protocols
Accurate and precise measurements are fundamental to the cross-validation of geochemical proxies. Below are detailed methodologies for the key experiments cited.
Protocol 1: Multiple Sulfur Isotope Analysis (δ³⁴S, Δ³³S, Δ³⁶S)
This protocol outlines the conversion of sulfur-bearing minerals (e.g., pyrite) to SF₆ for analysis by gas source isotope ratio mass spectrometry (IRMS).
-
Sample Preparation:
-
Pyrite (B73398) is physically separated from the whole-rock sample.
-
The purified pyrite is reacted with fluorine gas (F₂) in a nickel reaction vessel at approximately 250-300°C to produce sulfur hexafluoride (SF₆).
-
-
Purification of SF₆:
-
The SF₆ gas is cryogenically purified using a series of cold traps to remove any unreacted fluorine and other volatile byproducts.
-
Gas chromatography (GC) is used for final purification.
-
-
Mass Spectrometric Analysis:
-
The purified SF₆ is introduced into a dual-inlet IRMS.
-
The ion beams for ³²SF₅⁺, ³³SF₅⁺, ³⁴SF₅⁺, and ³⁶SF₅⁺ are measured simultaneously.
-
Isotope ratios are reported in delta (δ) notation relative to the Vienna Cañon Diablo Troilite (VCDT) standard.
-
Δ³³S and Δ³⁶S are calculated to quantify mass-independent fractionation.
-
Protocol 2: Trace Metal Analysis
This protocol describes the acid digestion of whole-rock powders for the analysis of redox-sensitive trace metals (e.g., Mo, U) by inductively coupled plasma-mass spectrometry (ICP-MS).
-
Sample Digestion:
-
Approximately 50 mg of powdered whole-rock sample is weighed into a Teflon beaker.
-
A mixture of concentrated hydrofluoric (HF), nitric (HNO₃), and perchloric (HClO₄) acids is added.
-
The beaker is heated on a hotplate at ~120°C until the sample is completely dissolved.
-
The solution is evaporated to dryness and then re-dissolved in dilute HNO₃.
-
-
ICP-MS Analysis:
-
The final solution is introduced into an ICP-MS instrument.
-
The concentrations of trace metals are determined by comparing the signal intensities of the sample to those of certified reference materials.
-
To account for detrital input, trace metal concentrations are often normalized to aluminum (Al), which is a conservative tracer of clastic sediment.
-
Protocol 3: Total Organic Carbon (TOC) and Carbon Isotope (δ¹³C) Analysis
-
Sample Preparation:
-
Powdered rock samples are treated with hydrochloric acid (HCl) to remove carbonate minerals.
-
The residue is washed with deionized water and dried.
-
-
Analysis:
-
The decarbonated sample is combusted in an elemental analyzer coupled to an IRMS.
-
The amount of CO₂ produced is measured to determine the TOC content.
-
The isotopic ratio of ¹³C to ¹²C in the CO₂ is measured by the IRMS to determine the δ¹³C value relative to the Vienna Pee Dee Belemnite (VPDB) standard.
-
Visualizing Geochemical Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflows and relationships in cross-validating geochemical data.
Caption: Workflow for multi-proxy geochemical analysis and cross-validation.
Caption: Relationships between geochemical proxies and paleo-environmental conditions.
Conclusion
The cross-validation of this compound data with other geochemical proxies provides a more robust and nuanced understanding of Earth's past. By integrating multiple lines of evidence, researchers can overcome the limitations of any single proxy and develop more comprehensive models of ancient biogeochemical cycles and environmental conditions. The quantitative data and detailed protocols presented in this guide serve as a valuable resource for scientists engaged in paleo-environmental reconstruction and related fields. The continued development of multi-proxy databases and analytical techniques will further enhance our ability to read the complex history written in the rock record.
References
A Safer, More Precise Alternative: The Advantages of Sulfur-36 over Radioactive Sulfur-35 Tracers in Research
For researchers, scientists, and drug development professionals, the choice of isotopic tracer is a critical decision that can significantly impact experimental outcomes, laboratory safety, and data quality. While the radioactive isotope Sulfur-35 (³⁵S) has historically been used for tracking sulfur-containing molecules, the stable, non-radioactive isotope Sulfur-36 (³⁶S) is emerging as a superior alternative, offering enhanced safety, improved accuracy in quantitative studies, and simplified experimental workflows.
This guide provides an objective comparison of this compound and Sulfur-35, supported by experimental principles and methodologies, to assist researchers in making informed decisions for their studies in areas such as metabolic labeling, quantitative proteomics, and drug metabolism.
Key Advantages of this compound at a Glance
The primary distinction between ³⁶S and ³⁵S lies in their nuclear stability. This compound is a stable isotope, meaning it does not decay and emit radiation. In contrast, Sulfur-35 is a radioisotope with a half-life of 87.4 days, undergoing beta decay. This fundamental difference gives rise to the significant advantages of using ³⁶S.
| Feature | This compound (³⁶S) | Sulfur-35 (³⁵S) |
| Radioactivity | Non-radioactive | Radioactive (Beta emitter) |
| Safety | Safe to handle, no specialized shielding required. | Requires specialized handling, shielding, and monitoring to minimize radiation exposure.[1][2][3][4] |
| Waste Disposal | Standard laboratory waste. | Requires designated radioactive waste disposal, leading to increased costs and regulatory burden.[1][2] |
| Experimental Impact | Inert, does not affect cellular processes. | Radiation can induce cellular stress, DNA damage, and apoptosis, potentially altering experimental results. |
| Quantitative Analysis | High-precision mass spectrometry-based quantification. | Indirect quantification via scintillation counting or autoradiography, which can be less precise. |
| Long-term Studies | Ideal for long-term experiments due to its stability. | Signal decays over time, complicating long-term studies. |
| Regulatory Compliance | Minimal regulatory requirements. | Strict licensing, monitoring, and reporting required by radiation safety agencies.[1][2][3][4] |
Performance Comparison: The Shift from Radioactivity to Mass-Based Detection
The move from ³⁵S to ³⁶S represents a paradigm shift in detection methodology—from measuring radioactive decay to precisely measuring mass differences using mass spectrometry. This transition offers significant benefits in terms of data quality and experimental design.
Quantitative Proteomics: The SULAQ Method
A prime example of the application of ³⁶S is the S ulfur stable i sotope l abeling of a mino acids for q uantification (SULAQ) method. SULAQ is a metabolic labeling technique analogous to the widely used SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) method. In SULAQ, cells are grown in media where the natural sulfur source is replaced with ³⁶S-containing compounds, leading to the incorporation of the heavy isotope into cysteine and methionine residues of newly synthesized proteins.[5][6]
This enables the relative or absolute quantification of proteins by analyzing the mass shift of peptides in a mass spectrometer. The SULAQ approach is particularly valuable for microorganisms where traditional amino acid auxotrophy required for SILAC is not feasible.[5][6]
While direct, side-by-side quantitative performance data with ³⁵S is not extensively published, the inherent advantages of mass spectrometry over radiometric detection suggest superior performance for ³⁶S in key areas:
-
Precision and Accuracy: Mass spectrometry offers high resolution and mass accuracy, allowing for precise differentiation between labeled and unlabeled peptides and leading to more accurate quantification.
-
Dynamic Range: Modern mass spectrometers have a wide dynamic range, enabling the quantification of both high and low abundance proteins in a single experiment.
-
Multiplexing: While not a direct comparison to ³⁵S, stable isotope methods like SULAQ can be extended to include other stable isotopes (e.g., ³⁴S), allowing for the comparison of multiple experimental conditions simultaneously.[6]
In contrast, quantification with ³⁵S relies on techniques like liquid scintillation counting or autoradiography. These methods can be prone to quenching effects, signal saturation, and lower resolution, potentially impacting the accuracy and dynamic range of the quantification.
Experimental Protocols
This compound Metabolic Labeling for Quantitative Proteomics (SULAQ)
This protocol provides a general framework for a SULAQ experiment. Specific parameters such as cell density, incubation times, and media composition should be optimized for the specific cell line or organism.
Materials:
-
Cells or microorganisms of interest
-
Culture medium depleted of natural sulfur sources
-
³⁶S-labeled sodium sulfate (B86663) (or other appropriate sulfur source)
-
Standard cell culture and protein extraction reagents
-
Mass spectrometer (e.g., Orbitrap or Q-TOF)
Methodology:
-
Adaptation Phase: Culture cells in a "heavy" medium containing the ³⁶S-labeled sulfur source for a sufficient number of cell divisions to ensure near-complete incorporation of the heavy isotope into the proteome. A parallel "light" culture is grown in a medium with the natural abundance of sulfur isotopes.
-
Experimental Phase: Treat the "heavy" and "light" cell populations according to the experimental design (e.g., drug treatment vs. control).
-
Harvesting and Lysis: Harvest the cells, and for relative quantification, combine equal numbers of cells from the "heavy" and "light" populations. Lyse the cells using a suitable lysis buffer.
-
Protein Digestion: Extract the proteins and digest them into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of peptides (and thus proteins) by comparing the signal intensities of the "heavy" (³⁶S-containing) and "light" (³²S-containing) peptide pairs.
Sulfur-35 Metabolic Labeling for Protein Analysis
This protocol outlines a general procedure for metabolic labeling of proteins with ³⁵S-methionine. Note: All procedures involving ³⁵S must be conducted in a designated radioactive work area following institutional radiation safety guidelines.
Materials:
-
Adherent or suspension cells
-
Methionine-free cell culture medium
-
[³⁵S]-methionine
-
Complete cell culture medium ("chase" medium)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Scintillation fluid and counter or autoradiography equipment
Methodology:
-
Starvation: To enhance the incorporation of the radiolabel, incubate the cells in a methionine-free medium for 30-60 minutes.[1]
-
Pulse Labeling: Add [³⁵S]-methionine to the methionine-free medium and incubate the cells for a defined period (e.g., 30 minutes to 4 hours) to label newly synthesized proteins.
-
Chase (Optional): To follow the fate of the labeled proteins over time, remove the labeling medium and add a "chase" medium containing an excess of unlabeled methionine. This prevents further incorporation of the radiolabel.
-
Harvesting and Lysis: At the desired time points, wash the cells with cold PBS and lyse them to release the proteins.
-
Protein Analysis: The labeled proteins can be analyzed by various methods, such as immunoprecipitation followed by SDS-PAGE and autoradiography, or quantified by liquid scintillation counting.
Visualizing the Workflow: A Comparative Diagram
The following diagrams illustrate the distinct experimental workflows for quantitative proteomics using this compound (SULAQ) and a typical metabolic labeling experiment with Sulfur-35.
References
- 1. Sulfur-34S and 36S Stable Isotope Labeling of Amino Acids for Quantification (SULAQ34/36) of Proteome Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfur-34S and 36S Stable Isotope Labeling of Amino Acids for Quantification (SULAQ34/36) of Proteome Analyses | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Isotopes of sulfur - Wikipedia [en.wikipedia.org]
- 5. Sulfur-36S stable isotope labeling of amino acids for quantification (SULAQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative quantitative proteomic study identifies new proteins relevant for sulfur oxidation in the purple sulfur bacterium Allochromatium vinosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Sulfur-36 Fractionation in Different Mineral Phases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sulfur-36 (³⁶S) fractionation in various mineral phases, supported by experimental data. Understanding the distribution of sulfur isotopes, including the rare isotope ³⁶S, in different minerals is crucial for tracing geochemical processes, determining the formation conditions of ore deposits, and understanding microbial metabolic pathways.
Data Presentation: Sulfur Isotope Fractionation in Minerals
The fractionation of sulfur isotopes is typically expressed in delta notation (δ³⁴S and δ³⁶S) in parts per thousand (‰) relative to the Vienna Canyon Diablo Troilite (V-CDT) standard. The fractionation of ³⁶S is mass-dependently related to that of ³⁴S by the approximation δ³⁶S ≈ 1.9 * δ³⁴S. The following tables summarize experimental data for δ³⁴S fractionation between common sulfide (B99878) and sulfate (B86663) minerals, from which δ³⁶S fractionation can be estimated.
| Mineral Pair | Temperature (°C) | Δ³⁴S (Mineral A - Mineral B) (‰) | Estimated Δ³⁶S (Mineral A - Mineral B) (‰) |
| Sphalerite - Galena | 200 | 2.5 | 4.75 |
| Sphalerite - Galena | 300 | 1.8 | 3.42 |
| Sphalerite - Galena | 400 | 1.4 | 2.66 |
| Pyrite - Galena | 200 | 3.2 | 6.08 |
| Pyrite - Galena | 300 | 2.3 | 4.37 |
| Pyrite - Galena | 400 | 1.8 | 3.42 |
| Pyrite - Sphalerite | 200 | 0.7 | 1.33 |
| Pyrite - Sphalerite | 300 | 0.5 | 0.95 |
| Pyrite - Sphalerite | 400 | 0.4 | 0.76 |
Table 1: Equilibrium Sulfur Isotope Fractionation Factors (Δ³⁴S) between Coexisting Sulfide Minerals at Different Temperatures. The estimated Δ³⁶S values are calculated using the relationship Δ³⁶S ≈ 1.9 * Δ³⁴S. Data is compiled from experimental studies on mineral-pair equilibration.
| Mineral Pair | Process | Δ³⁴S (Barite - Pyrite) (‰) | Estimated Δ³⁶S (Barite - Pyrite) (‰) |
| Barite - Pyrite | Abiogenic Thermochemical Sulfate Reduction (TSR) | > 20 | > 38 |
| Barite - Pyrite | Biogenic Bacterial Sulfate Reduction (BSR) | 25 to 70 | 47.5 to 133 |
Table 2: Typical Sulfur Isotope Fractionation (Δ³⁴S) between Barite (Sulfate) and Pyrite (Sulfide) under Different Formation Processes. The estimated Δ³⁶S values are calculated using the relationship Δ³⁶S ≈ 1.9 * Δ³⁴S. The large range in BSR is due to varying metabolic rates and environmental conditions.
Experimental Protocols
The determination of sulfur isotope fractionation in minerals involves several key steps, from sample preparation to mass spectrometric analysis. The two primary techniques used are Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Secondary Ion Mass Spectrometry (SIMS).
Sample Preparation for Sulfur Isotope Analysis
-
Mineral Separation: Pure mineral separates are obtained from crushed rock samples using techniques such as heavy liquid separation, magnetic separation, and hand-picking under a binocular microscope.
-
Sulfide Conversion to SO₂ or SF₆: For conventional gas-source mass spectrometry, the sulfur from sulfide minerals is typically converted to sulfur dioxide (SO₂) by combustion with an oxidizing agent (e.g., V₂O₅ or CuO) at high temperatures (around 1000°C) in a vacuum line. Alternatively, sulfur can be converted to sulfur hexafluoride (SF₆) by reaction with bromine pentafluoride (BrF₅). SF₆ is a more stable gas and allows for the measurement of all four sulfur isotopes with high precision.
-
Sulfate Extraction: For sulfate minerals like barite, the sulfate is first dissolved, often through acid digestion or fusion with a low-sulfur flux. The dissolved sulfate is then precipitated as barium sulfate (BaSO₄). The BaSO₄ is then combusted to produce SO₂.
-
Sample Digestion for MC-ICP-MS: For solution-based MC-ICP-MS, the mineral is dissolved in a mixture of strong acids (e.g., aqua regia, HF) to bring the sulfur into solution. The solution is then purified using ion-exchange chromatography to separate sulfur from the sample matrix.
Analytical Methodology: Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS)
MC-ICP-MS offers high-precision analysis of sulfur isotopes from a solution.
-
Introduction of Sample: The purified sulfur-containing solution is introduced into the plasma source of the MC-ICP-MS via a nebulizer.
-
Ionization: The high-temperature argon plasma (6000-10000 K) atomizes and ionizes the sulfur atoms.
-
Mass Analysis: The ions are then accelerated into a magnetic sector mass analyzer, where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ion beams of the different sulfur isotopes (³²S⁺, ³³S⁺, ³⁴S⁺, and ³⁶S⁺) are simultaneously collected by multiple Faraday cup detectors.
-
Data Correction: The measured isotope ratios are corrected for instrumental mass bias using a standard-sample bracketing technique with a known sulfur isotope standard.
Analytical Methodology: Secondary Ion Mass Spectrometry (SIMS)
SIMS is a powerful technique for in-situ micro-analysis of sulfur isotopes directly on the mineral surface.
-
Sample Mounting and Coating: A polished thick section or a grain mount of the mineral is coated with a conductive material (e.g., gold or carbon) to prevent charge buildup during analysis.
-
Primary Ion Beam: A focused primary ion beam (typically Cs⁺ or O₂⁺) is directed onto the sample surface, causing atoms from the mineral to be sputtered.
-
Secondary Ionization: A fraction of the sputtered atoms are ionized, forming secondary ions.
-
Mass Analysis: The secondary ions are extracted and accelerated into a double-focusing mass spectrometer (magnetic and electrostatic sectors) where they are separated by their mass-to-charge ratio.
-
Detection: The intensities of the different sulfur isotope ion beams are measured using detectors such as Faraday cups or electron multipliers.
-
Data Correction: Instrumental mass fractionation is corrected by analyzing a well-characterized sulfur isotope standard with a similar matrix composition to the unknown sample.
Mandatory Visualization
Caption: Sulfur isotope fractionation pathways in mineral formation.
Unveiling the Most Cost-Effective Path to Sulfur-36: A Comparative Guide to Enrichment Techniques
For researchers, scientists, and drug development professionals, the choice of an enrichment technique for the stable isotope Sulfur-36 (³⁶S) is a critical decision impacting both experimental success and budgetary constraints. With a natural abundance of a mere 0.02%, obtaining enriched ³⁶S is essential for a variety of applications, most notably in isotopic labeling for metabolic studies and drug development. This guide provides an objective comparison of the leading ³⁶S enrichment technologies—Thermal Diffusion, Chemical Exchange, and Plasma Separation—supported by available data and detailed experimental insights to inform your selection process.
At a Glance: Comparing this compound Enrichment Techniques
To facilitate a clear comparison, the following table summarizes the key quantitative parameters for each of the primary this compound enrichment methods. It is important to note that direct, comprehensive cost comparisons are challenging due to the specialized nature of this field and the often proprietary details of commercial production. The data presented here is compiled from various scientific and technical sources to provide a relative understanding of each technique's performance.
| Feature | Thermal Diffusion | Chemical Exchange | Plasma Separation |
| Principle | Temperature gradient | Reversible chemical reactions | Ion cyclotron resonance |
| Working Substance | Carbon Disulfide (CS₂) | Hydrogen Sulfide (B99878) (H₂S) / Bisulfite (HSO₃⁻) | Sulfur Hexafluoride (SF₆) or elemental sulfur vapor |
| Enrichment Factor | Moderate to High (highly dependent on column length and temperature gradient) | High | High |
| Production Rate | Low to Moderate | Moderate | Potentially High |
| Energy Consumption | High | Moderate | High |
| Capital Cost | Moderate | Moderate to High | High |
| Operational Complexity | Moderate | High | High |
| Feed Material | Gaseous or liquid sulfur compounds | Gaseous or liquid sulfur compounds | Gaseous or vaporized sulfur compounds |
In-Depth Analysis of Enrichment Techniques
Thermal Diffusion
Thermal diffusion capitalizes on the tendency of lighter isotopes to concentrate in hotter regions and heavier isotopes in cooler regions when a temperature gradient is applied to a fluid. In a typical setup, a gas or liquid containing sulfur is introduced into a column with a hot inner wall and a cold outer wall. Convection currents then multiply the separation effect along the length of the column.
Key Strengths:
-
Relatively simple in principle.
-
Can achieve significant enrichment in a single column.
Limitations:
-
High energy consumption is required to maintain the temperature gradient.
-
Production rates are generally low, making it more suitable for smaller-scale applications.
Chemical Exchange
This technique leverages the slight differences in chemical reaction rates and equilibrium constants between isotopes. In the case of this compound, a common method involves the exchange of sulfur isotopes between hydrogen sulfide (H₂S) gas and a bisulfite (HSO₃⁻) solution. The heavier ³⁶S isotope preferentially concentrates in the liquid phase.
Key Strengths:
-
Can achieve high enrichment factors.
-
Generally more energy-efficient than thermal diffusion for larger-scale production.
Limitations:
-
Requires the handling of toxic and corrosive materials like H₂S.
-
The process can be complex to control and requires precise management of flow rates and concentrations.
Plasma Separation
Plasma separation utilizes electromagnetic fields to separate isotopes based on their mass-to-charge ratio. In this process, a sulfur-containing gas is ionized to create a plasma. The ions are then accelerated in a magnetic field, causing them to travel in curved paths with radii dependent on their mass. The heavier ³⁶S ions can then be selectively collected.
Key Strengths:
-
High separation factors can be achieved in a single pass.
-
Potentially high throughput, making it suitable for larger-scale production.
Limitations:
-
High capital and operational costs associated with the required high-vacuum systems, powerful magnets, and high-frequency power supplies.
-
The technology is complex and requires specialized expertise to operate and maintain.
Experimental Protocols: A Closer Look
Detailed experimental protocols are crucial for evaluating and implementing these techniques. While specific parameters can vary based on the desired enrichment and scale, the following provides an overview of the key experimental steps for each method.
Thermal Diffusion Experimental Protocol
-
Column Preparation: A concentric tube thermal diffusion column is typically used. The inner tube is heated (e.g., electrically), and the outer tube is cooled (e.g., with a water jacket).
-
Feed Introduction: A sulfur-containing gas, such as Carbon Disulfide (CS₂), is introduced into the column.
-
Establishing the Gradient: A stable temperature gradient is established between the hot and cold walls.
-
Separation and Convection: The lighter ³²S isotope diffuses towards the hot wall and rises due to convection, while the heavier ³⁶S isotope moves towards the cold wall and sinks.
-
Collection: The enriched ³⁶S fraction is collected from the bottom of the column, while the depleted fraction is removed from the top.
-
Analysis: The isotopic composition of the collected fractions is determined using mass spectrometry, such as Isotope Ratio Mass Spectrometry (IRMS).
Chemical Exchange Experimental Protocol
-
System Setup: A counter-current exchange column is prepared. This typically involves a packed column to facilitate contact between the gas and liquid phases.
-
Phase Introduction: Hydrogen sulfide (H₂S) gas is introduced at the bottom of the column, while an aqueous solution of a bisulfite, such as sodium bisulfite (NaHSO₃), flows down from the top.
-
Isotopic Exchange: As the gas and liquid phases interact, the following isotopic exchange reaction occurs: H₂³⁶S(g) + H³²SO₃⁻(aq) ⇌ H₂³²S(g) + H³⁶SO₃⁻(aq)
-
Equilibrium and Separation: The heavier ³⁶S isotope preferentially partitions into the liquid bisulfite phase.
-
Product and Waste Streams: The ³⁶S-enriched bisulfite solution is collected from the bottom of the column. The ³⁶S-depleted H₂S gas exits from the top.
-
Conversion and Analysis: The enriched sulfur is chemically recovered from the bisulfite solution and its isotopic abundance is measured.
Plasma Separation Experimental Protocol
-
Plasma Generation: A sulfur-containing gas, such as Sulfur Hexafluoride (SF₆), is introduced into a vacuum chamber and ionized using a method like a microwave or radio-frequency discharge to create a plasma.
-
Ion Acceleration and Separation: The plasma is subjected to a strong, uniform magnetic field. An oscillating electric field, tuned to the cyclotron resonance frequency of the ³⁶S ions, is applied. This selectively energizes the ³⁶S ions, causing them to move in larger orbits.
-
Collection: A collector plate is positioned to intercept the ions with larger orbital radii (the enriched ³⁶S fraction), while the ions with smaller radii (the depleted fraction) pass by.
-
Neutralization and Analysis: The collected ions are neutralized, and the isotopic composition of the deposited material is analyzed.
Visualizing the Pathways to Enriched this compound
To better understand the workflow and interrelationships of these enrichment techniques and their ultimate application, the following diagrams have been generated using Graphviz.
Caption: Workflow from natural sulfur to its application in drug development.
Caption: Factors influencing the cost-effectiveness of enrichment methods.
The Critical Role of this compound in Drug Development
The primary driver for the enrichment of ³⁶S is its application as a stable isotopic tracer in drug discovery and development. By replacing the naturally abundant ³²S with ³⁶S in a drug molecule, researchers can track its journey through a biological system without altering its chemical properties. This is particularly valuable in Absorption, Distribution, Metabolism, and Excretion (ADME) studies.
Key Applications in Pharmaceutical Research:
-
Metabolite Identification: ³⁶S-labeled compounds allow for the unambiguous identification of drug metabolites by mass spectrometry. The unique isotopic signature of the labeled drug and its metabolites makes them stand out from the complex biological background.
-
Pharmacokinetic Studies: The concentration of the ³⁶S-labeled drug and its metabolites can be accurately quantified over time in various biological matrices (e.g., plasma, urine), providing crucial data on absorption rates, distribution to tissues, metabolic pathways, and excretion routes.
-
Covalent Binding Studies: Investigating the potential for a drug to form covalent bonds with proteins is a critical safety assessment. ³⁶S labeling can help to identify and quantify these adducts.
The use of stable isotopes like ³⁶S is favored over radioactive isotopes (such as ³⁵S) in many preclinical and clinical studies due to safety considerations, as they do not pose a radiation hazard to subjects or researchers.
Conclusion: Selecting the Optimal Technique
The choice of the most cost-effective this compound enrichment technique is not a one-size-fits-all decision. It is contingent on the specific requirements of the research or application.
-
For small-scale, research-focused applications where initial capital investment is a primary concern and production volume is not critical, thermal diffusion may be a viable option despite its higher energy consumption.
-
For moderate to large-scale production where operational efficiency is paramount, chemical exchange presents a more balanced profile of high enrichment and moderate energy costs, provided the necessary safety infrastructure for handling hazardous materials is in place.
-
For large-scale, high-throughput industrial production where the highest enrichment and production rates are required and significant capital investment is feasible, plasma separation emerges as a powerful, albeit complex and costly, technology.
As research and development in isotope separation technologies continue, it is anticipated that the efficiency of these methods will improve, and their costs may decrease, further expanding the accessibility and application of enriched this compound in the vital field of drug development and beyond.
A Comparative Guide to Modern Analytical Techniques for Sulfur-36 Isotope Analysis
For researchers, scientists, and professionals in drug development, the precise determination of stable isotopes like Sulfur-36 (³⁶S) is critical for a range of applications, from metabolic tracing to environmental and geological studies. The selection of an appropriate analytical technique is paramount for achieving the required sensitivity, precision, and sample throughput. This guide provides a detailed comparison of the performance of new and established analytical techniques for the determination of this compound, supported by experimental data and methodologies.
The landscape of sulfur isotope analysis has evolved significantly, with Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) emerging as a powerful alternative to traditional methods like Isotope Ratio Mass Spectrometry (IRMS). This guide will focus on the comparison between these two prominent techniques.
Performance Comparison of Analytical Techniques
The performance of an analytical technique for isotope ratio analysis is defined by several key parameters, including precision, sample size requirements, and sample preparation complexity. The following table summarizes the quantitative performance of High-Resolution MC-ICP-MS and Gas Source IRMS for the analysis of sulfur isotopes.
| Feature | High-Resolution MC-ICP-MS | Gas Source IRMS |
| Precision (δ³⁴S) | 0.08–0.15‰[1][2] | ±0.2‰[1] |
| Sample Requirement | Micrograms to nanograms of sulfur[1][2] | Milligrams of elemental sulfur[1] |
| Sample Throughput | Higher | Lower |
| Sample Preparation | Digestion and chromatographic purification[2] | Combustion to SO₂ or fluorination to SF₆[3][4] |
| Interference | Isobaric interferences (e.g., ³⁶Ar⁺) require high mass resolution to resolve.[2][5] | Isobaric interferences from oxygen isotopes in SO₂ can impair precision.[3] |
| In-situ Analysis | Possible with Laser Ablation (LA-MC-ICP-MS)[4][6] | Not applicable |
Methodological Workflow for Technique Selection
The process of selecting an appropriate analytical technique for this compound analysis involves a series of considerations, from sample type to the desired data quality. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting a this compound analytical technique.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are outlines of the key experimental protocols for the analysis of this compound using High-Resolution MC-ICP-MS and Gas Source IRMS.
Protocol 1: this compound Analysis by High-Resolution MC-ICP-MS
This method is advantageous for its high precision with small sample sizes.[1][2]
1. Sample Digestion and Sulfur Separation:
-
Biological samples (e.g., serum, tissue) are digested using a strong acid mixture (e.g., nitric acid and hydrogen peroxide).
-
The digested sample is then passed through an anion-exchange resin column (e.g., AG1-X8) to separate sulfate (B86663) from the sample matrix.[2]
-
The sulfur is eluted from the column using a dilute acid solution (e.g., 0.5 N HNO₃).[2]
-
The total procedural blank should be monitored and kept low (e.g., <15 ng S) to ensure accuracy.[2]
2. Mass Spectrometric Analysis:
-
The purified sulfur fraction is introduced into a high-resolution multi-collector inductively coupled plasma mass spectrometer (HR-MC-ICP-MS). A desolvating nebulizer system (e.g., Cetac Aridus II) is often used to improve sensitivity and reduce oxide interferences.[2]
-
The mass spectrometer is operated in high-resolution mode (R > 8000) to resolve isobaric interferences, particularly ³⁶Ar⁺ on ³⁶S⁺.[2]
-
Data acquisition is performed using a standard-sample-bracketing approach to correct for instrumental mass bias.
-
All four stable sulfur isotopes (³²S, ³³S, ³⁴S, and ³⁶S) can be measured simultaneously.
3. Data Processing:
-
Raw isotope ratios are corrected for blank contributions and mass bias.
-
The final results are reported in delta (δ) notation relative to a standard reference material.
Protocol 2: this compound Analysis by Gas Source IRMS (SF₆ Method)
This is a conventional method known for its high precision, though it requires larger samples and a more involved sample preparation process. The use of sulfur hexafluoride (SF₆) as the analyte gas allows for the measurement of all four sulfur isotopes.[3]
1. Sample Conversion to Silver Sulfide (B99878) (Ag₂S):
-
Sulfur in the sample is first converted to sulfate through combustion or wet chemical oxidation.
-
The sulfate is then precipitated as barium sulfate (BaSO₄).
-
The BaSO₄ is reduced to hydrogen sulfide (H₂S), which is then reacted with a silver nitrate (B79036) solution to precipitate silver sulfide (Ag₂S).
2. Fluorination to Sulfur Hexafluoride (SF₆):
-
The dried Ag₂S is reacted with bromine pentafluoride (BrF₅) or cobalt(III) fluoride (B91410) (CoF₃) in a heated nickel reaction vessel to produce SF₆ gas. This is a hazardous process that requires specialized equipment and safety precautions.
-
The SF₆ is purified cryogenically to remove any residual fluorinating agent and other byproducts.
3. Isotope Ratio Mass Spectrometry:
-
The purified SF₆ gas is introduced into a dual-inlet gas source isotope ratio mass spectrometer.
-
The ion source of the mass spectrometer bombards the SF₆ molecules with electrons, creating various fragment ions. The [SF₅]⁺ fragment is typically used for isotope ratio measurements.
-
The isotope ratios (e.g., ³⁶S/³²S) are measured by comparing the ion beam intensities of the sample gas to a reference gas of known isotopic composition.
4. Data Processing:
-
Raw data are corrected for instrumental fractionation and any known interferences.
-
Results are reported in the standard delta (δ) notation.
Conclusion
The choice of an analytical technique for this compound determination depends heavily on the specific requirements of the research. For studies demanding high precision with limited sample material, and potentially spatial information, High-Resolution MC-ICP-MS and LA-MC-ICP-MS are the superior choices.[1][2][4] For applications where larger sample quantities are available and high precision is the primary concern, the traditional Gas Source IRMS method remains a robust and reliable option.[3][4] The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision that best suits their analytical needs.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 3. Continuous-Flow Stable Sulfur Isotope Analysis of Organic and Inorganic Compounds by EA-MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-situ sulfur isotopic measurements of sulphide samples (MC-ICP-MS) [nu-ins.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Sulfur-36: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Sulfur-36, proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, outlining the necessary operational and disposal plans for waste containing this stable isotope. The primary consideration for the disposal of this compound is the potential for the presence of radioactive sulfur isotopes, either as contaminants or as activation products.
This compound (³⁶S) is a stable, non-radioactive isotope of sulfur. However, waste generated from processes involving ³⁶S may contain radioactive isotopes, such as Sulfur-35 (³⁵S) as a contaminant or the short-lived Sulfur-37 (³⁷S) if the material has been subjected to neutron activation. Therefore, a thorough assessment of the waste's radiological content is paramount in determining the correct disposal pathway.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and disposable gloves when handling materials potentially contaminated with radioactive isotopes.
-
Containment: Handle all waste in designated areas, preferably within a fume hood if volatile compounds are present, to prevent the spread of contamination.
-
Monitoring: Regularly monitor work surfaces, equipment, and hands for radioactive contamination using an appropriate survey meter. For low-energy beta emitters like ³⁵S, wipe tests analyzed with a liquid scintillation counter are the most effective detection method.
Disposal Decision Workflow
The determination of the appropriate disposal method for this compound waste hinges on its radiological status. The following diagram illustrates the decision-making process:
Caption: Workflow for the proper disposal of this compound waste.
Quantitative Data for Radioactive Sulfur Waste
For waste confirmed to be radioactive, proper classification and adherence to disposal limits are mandatory. The following table summarizes key data for relevant sulfur isotopes and low-level radioactive waste (LLRW) classifications.
| Parameter | Sulfur-37 (³⁷S) | Sulfur-35 (³⁵S) | LLRW Class A | LLRW Class B | LLRW Class C |
| Half-life | ~5.05 minutes[1][2] | ~87.4 days | N/A | N/A | N/A |
| Primary Emission | Beta | Beta | N/A | N/A | N/A |
| Disposal Method | Decay-in-Storage (DIS) | Decay-in-Storage (DIS), Sanitary Sewer (with limits), LLRW Shipment | Near-surface land disposal | Near-surface land disposal | Near-surface land disposal with barriers |
| Sanitary Sewer Disposal Limit (Aqueous) | Not applicable (due to short half-life) | 1 x 10⁻³ µCi/ml (monthly average concentration)[3] | N/A | N/A | N/A |
| LLRW Concentration Limit (Total of radionuclides with <5 year half-life) | N/A | N/A | 700 µCi/m³ | No Limit | No Limit |
Note: LLRW classification is based on the concentration of various radionuclides as specified in 10 CFR 61.55. The limits presented are simplified and researchers must consult their institution's Radiation Safety Officer (RSO) for specific guidance.
Experimental Protocol: Decay-in-Storage (DIS) for Sulfur-37 and Sulfur-35 Contaminated Waste
The Decay-in-Storage (DIS) method is the most common and effective disposal procedure for short-lived radioactive waste generated in a laboratory setting.[4][5][6][7][8]
1. Waste Segregation:
-
At the point of generation, segregate radioactive waste from non-radioactive waste.
-
Use designated, clearly labeled containers for radioactive waste.
-
Segregate waste by isotope to the extent possible. For waste containing both ³⁷S and ³⁵S, the storage time will be determined by the longer half-life of ³⁵S.
-
Separate solid waste (e.g., gloves, paper towels) from liquid waste.
2. Waste Collection and Labeling:
-
Place solid waste in a plastic bag within a designated radioactive waste container.
-
Collect liquid waste in a sealed, shatter-resistant container.
-
Attach a radioactive waste tag to each container. The tag should include:
-
The isotope(s) present (³⁷S, ³⁵S).
-
An estimation of the activity.
-
The date the container was sealed.
-
The name of the principal investigator and the laboratory.
-
3. Storage for Decay:
-
Store the sealed waste containers in a designated, secure, and shielded location.
-
The storage period must be at least 10 half-lives of the longest-lived isotope in the container.
-
For waste containing only ³⁷S, this is approximately 51 minutes.
-
For waste containing ³⁵S, this is approximately 874 days (about 2.4 years).
-
-
Maintain a log of all waste being held for decay.
4. Post-Decay Survey:
-
After the 10 half-life period has elapsed, move the container to a low-background area.
-
Wearing appropriate PPE, open the container.
-
Using a calibrated survey meter appropriate for the isotope's radiation, monitor all surfaces of the waste.
-
The radiation levels must be indistinguishable from the background radiation.
5. Final Disposal:
-
If the waste's radiation level is at background, it can be disposed of as non-radioactive waste.
-
Before disposal, all radioactive labels and markings must be removed or completely defaced.
-
Dispose of the waste in the appropriate stream (e.g., regular trash, biohazardous waste if applicable).
-
Record the final survey results, the date of disposal, and the name of the individual who performed the survey in the radioactive waste log.
-
If the waste still registers above background levels, it must be returned to storage for further decay or disposed of as LLRW through the institution's RSO.
By following these procedures, researchers can ensure the safe and compliant disposal of waste associated with the use of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Radiation Safety Officer for specific guidance and requirements.
References
- 1. Decay-In-Storage Policy & Procedure | Environmental Health and Safety [ehs.weill.cornell.edu]
- 2. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 3. Sewer Disposal - Radiation Safety - Grand Valley State University [gvsu.edu]
- 4. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 5. nrc.gov [nrc.gov]
- 6. policy.tennessee.edu [policy.tennessee.edu]
- 7. nj.gov [nj.gov]
- 8. cdph.ca.gov [cdph.ca.gov]
Essential Safety and Logistical Information for Handling Sulfur-36
Disclaimer: Sulfur-36 is a stable, non-radioactive isotope of sulfur. Therefore, it does not pose a radiological hazard. The following safety and handling recommendations are based on the chemical properties of elemental sulfur. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the particular form of sulfur you are handling.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound in its elemental form. The focus is on procedural, step-by-step guidance to ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is crucial to prevent irritation and exposure. The primary hazards associated with elemental sulfur are skin and eye irritation, and flammability of its dust.[1][2][3]
Table 1: Recommended Personal Protective Equipment for Handling Elemental Sulfur
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[4] For handling molten sulfur, use leather or heat-resistant gloves.[5] |
| Body | Laboratory coat or chemical-resistant coveralls | A full-length lab coat should be worn closed with sleeves rolled down.[6] For larger quantities or potential for significant dust, chemical-resistant disposable coveralls (e.g., Tyvek®) are advised.[4] |
| Eyes/Face | Safety glasses with side shields or splash-proof goggles | In situations with a risk of dust or splashes, splash-proof goggles are necessary. For handling molten sulfur, a face shield is required.[5] |
| Respiratory | NIOSH-approved respirator | A respirator is necessary if ventilation is inadequate or if dust concentrations are high.[5] For high concentrations, a positive-pressure, air-supplied respirator may be required.[5] |
| Feet | Closed-toe shoes | Never wear sandals or open-toed shoes in a laboratory setting.[6] |
Operational Plans: Step-by-Step Handling Procedures
Adherence to proper handling procedures is critical for minimizing risks in the laboratory.
Preparation and Handling Area Setup
-
Designated Area: All work with this compound should be conducted in a designated, well-ventilated area, preferably within a fume hood, especially if heating or generating dust.[5][7]
-
Surface Protection: Cover the work surface with absorbent bench paper to contain any spills.[6]
-
Clear Workspace: Ensure the work area is free of unnecessary materials and ignition sources.[7][8]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry sand, dry chemical, or foam) are readily accessible.[8][9]
Handling Solid this compound
-
Don PPE: Before handling, put on all required personal protective equipment as outlined in Table 1.
-
Minimize Dust: Handle solid sulfur gently to avoid creating dust. Use non-sparking tools if there is a risk of ignition.[9]
-
Avoid Inhalation: Do not breathe in sulfur dust.[5]
-
Prevent Contact: Avoid direct contact with skin and eyes.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[5][8][10] Do not eat, drink, or smoke in the work area.[5][7][8]
Post-Handling Procedures
-
Decontamination: Clean the work area and any equipment used.
-
Doff PPE: Remove personal protective equipment in the designated area to prevent cross-contamination.
-
Storage: Store this compound in a cool, dry, well-ventilated area away from heat, open flames, and incompatible materials such as oxidizing agents.[1][3][9] Containers should be tightly sealed.[1]
Disposal Plan
Proper disposal of this compound waste is essential to ensure environmental safety and regulatory compliance.
-
Waste Collection: Collect all this compound waste in clearly labeled, sealed containers.[9]
-
Waste Segregation: Do not mix sulfur waste with other chemical waste unless specified by your institution's disposal protocols.
-
Hazardous Waste Determination: It may be necessary to dispose of sulfur as hazardous waste.[9]
-
Consult Regulations: Contact your institution's Environmental Health and Safety (EHS) department or your local waste disposal authority for specific disposal guidelines.[9] In some cases, disposal of small quantities may be permitted in regular waste if deemed non-hazardous by local regulations.[11]
Diagrams
The following diagrams illustrate the standard workflow for handling this compound and a decision-making process for emergency situations.
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Response Decision Tree for this compound Incidents.
References
- 1. galaxysulfur.com [galaxysulfur.com]
- 2. s26.q4cdn.com [s26.q4cdn.com]
- 3. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 4. PPE for SF₆ Gas By-Products | Safety Guide for Technicians [dilo.com]
- 5. hess.com [hess.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. esf.edu [esf.edu]
- 8. teck.com [teck.com]
- 9. nj.gov [nj.gov]
- 10. rosneft.de [rosneft.de]
- 11. disposing of iron filings and sulphur powder | UK Science Technician Community [community.preproom.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
